Encofosbuvir
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2232134-77-7 |
|---|---|
Molecular Formula |
C30H42FN4O13PS |
Molecular Weight |
748.7 g/mol |
IUPAC Name |
[3-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-3-methyl-5-[[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxymethyl]oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]methyl (2S)-2-(methoxycarbonylamino)-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C30H42FN4O13PS/c1-18(2)46-25(38)19(3)33-49(42,48-20-10-8-7-9-11-20)45-16-22-24(37)30(4,31)27(47-22)34-14-12-23(36)35(29(34)41)17-44-26(39)21(13-15-50-6)32-28(40)43-5/h7-12,14,18-19,21-22,24,27,37H,13,15-17H2,1-6H3,(H,32,40)(H,33,42)/t19-,21-,22+,24+,27+,30+,49-/m0/s1 |
InChI Key |
GAHCKEWMXZYJAZ-VBWBMHESSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Encofosbuvir in HCV Replication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encofosbuvir, also known as Uprifosbuvir or MK-3682, is a potent nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a direct-acting antiviral (DAA), it represents a key class of molecules designed to specifically target viral components essential for replication. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its intracellular activation, and its impact on HCV replication. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of antiviral therapeutics.
Core Mechanism of Action: Chain Termination
This compound is a uridine (B1682114) monophosphate prodrug that, upon entering hepatocytes, undergoes a multi-step intracellular conversion to its pharmacologically active triphosphate form. This active metabolite, a structural mimic of the natural uridine triphosphate (UTP), acts as a competitive inhibitor of the HCV NS5B polymerase.
The core function of the NS5B polymerase is to catalyze the synthesis of new viral RNA genomes, a critical step in the HCV replication cycle. The active triphosphate metabolite of this compound is incorporated into the nascent viral RNA strand by the NS5B polymerase. However, due to a key modification in its ribose sugar moiety, the incorporated drug molecule lacks the necessary 3'-hydroxyl group required for the formation of the subsequent phosphodiester bond. This inability to form a bond with the next incoming nucleotide effectively terminates the elongation of the RNA chain, halting viral replication.
Intracellular Activation Pathway
The transformation of this compound from its prodrug form to the active triphosphate metabolite is a crucial prerequisite for its antiviral activity. This activation cascade involves several host cell enzymes.
As depicted in Figure 1, the activation process is initiated by the cleavage of the prodrug moiety. This is followed by a series of phosphorylation steps catalyzed by host kinases, ultimately yielding the active triphosphate analog. One study simplifies the intracellular phosphorylation cycle to a dynamic interplay between uridine and cytidine nucleotide pools, designated as UXP (UMP + UTP) and CXP (CMP + CTP)[1].
Quantitative Analysis of Antiviral Activity
The in vitro antiviral activity of this compound has been evaluated against various HCV genotypes using replicon assays. The 50% effective concentration (EC50) is a key metric for determining the potency of an antiviral compound.
| HCV Genotype | EC50 (nM) | Assay System | Reference |
| 1a | Data not available | ||
| 1b | Data not available | ||
| 2a | Data not available | ||
| 3a | Data not available | ||
| 4a | Data not available | ||
| 5a | Data not available | ||
| 6a | Data not available | ||
| Note: Specific EC50 values for this compound against a comprehensive panel of HCV genotypes were not publicly available in the searched literature. The development of this compound (MK-3682) was discontinued, which may have limited the publication of extensive preclinical data. |
Resistance Profile
The emergence of drug resistance is a significant challenge in antiviral therapy. Resistance to nucleotide analogs like this compound typically arises from mutations in the target protein, the NS5B polymerase, that reduce the binding affinity or incorporation efficiency of the drug's active form.
| NS5B Substitution | Fold-Change in EC50 | Associated Drug Class | Reference |
| S282T | 2-18 | Nucleoside Inhibitors (e.g., Sofosbuvir) | [2] |
| L159F | Low | Nucleoside Inhibitors (e.g., Sofosbuvir) | [3] |
| L320F | Low | Nucleoside Inhibitors (e.g., Sofosbuvir) | [3] |
| C316N/H | Potential reduced response | Nucleoside Inhibitors (e.g., Sofosbuvir) | [4] |
| Note: Specific resistance-associated substitutions for this compound were not explicitly detailed in the available search results. The data presented are for Sofosbuvir, a structurally and mechanistically similar NS5B inhibitor, to provide a likely context for potential resistance development. |
Experimental Protocols
The evaluation of this compound's mechanism of action relies on robust in vitro assays. The following sections detail the methodologies for two key experimental systems.
HCV Subgenomic Replicon Assay
This cell-based assay is fundamental for assessing the antiviral activity of compounds against HCV replication.
Methodology:
-
Cell Culture: Huh-7 human hepatoma cells harboring a subgenomic HCV replicon are used. These replicons typically contain a reporter gene, such as firefly luciferase, in place of the viral structural proteins, allowing for a quantifiable measure of replication. The replicon also contains a selectable marker, like the neomycin phosphotransferase gene, which confers resistance to G418 for the selection and maintenance of stable replicon-containing cell lines.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound. A vehicle control (e.g., DMSO) is included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the compound to manifest.
-
Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer. The light output is directly proportional to the level of HCV RNA replication.
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed to determine the concentration of the compound that is toxic to the host cells (CC50).
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the compound concentration. The selectivity index (SI), calculated as CC50/EC50, provides a measure of the therapeutic window of the compound.
In Vitro NS5B Polymerase Activity Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified HCV NS5B polymerase.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing a purified, recombinant HCV NS5B polymerase, a synthetic RNA template (e.g., a homopolymeric template like poly-C or a heteropolymeric template), a corresponding primer (e.g., oligo-G for a poly-C template), and a mixture of ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP). One of the rNTPs is radiolabeled (e.g., [α-³²P]GTP or [³H]GTP) to enable detection of the newly synthesized RNA.
-
Inhibitor Addition: Serial dilutions of the active triphosphate form of this compound are added to the reaction mixtures.
-
Initiation and Incubation: The polymerase reaction is initiated, typically by the addition of the enzyme or MgCl₂, and incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours) to allow for RNA synthesis.
-
Termination and Precipitation: The reaction is stopped by the addition of EDTA. The newly synthesized radiolabeled RNA is then precipitated using an agent like trichloroacetic acid (TCA).
-
Quantification: The precipitated RNA is collected on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition of polymerase activity against the inhibitor concentration.
Conclusion
This compound is a nucleotide analog prodrug that effectively inhibits HCV replication by targeting the NS5B polymerase and causing premature chain termination of the viral RNA. Its mechanism of action is dependent on its intracellular conversion to the active triphosphate form by host cell enzymes. While specific quantitative data on its efficacy and resistance profile are not extensively published due to the discontinuation of its clinical development, its mode of action is well-understood and aligns with that of other successful nucleoside/nucleotide NS5B inhibitors. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel antiviral agents targeting HCV and other viral polymerases.
References
- 1. Understanding effect site pharmacology of uprifosbuvir, a hepatitis C virus nucleoside inhibitor: Case study of a multidisciplinary modeling approach in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance mutations of NS3 and NS5b in treatment-naïve patients infected with hepatitis C virus in Santa Catarina and Rio Grande do Sul states, Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naturally occurring mutations associated with resistance to HCV NS5B polymerase and NS3 protease inhibitors in treatment-naïve patients with chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis of Encofosbuvir Bound to NS5B: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the structural and biochemical interactions between the nucleotide analog inhibitor Encofosbuvir and the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. While a co-crystal structure of this compound with NS5B is not publicly available, this document leverages the crystal structure of the closely related and clinically significant inhibitor, Sofosbuvir, in complex with NS5B (PDB ID: 4WTG) as a highly analogous model. This guide synthesizes available biochemical data for this compound with a detailed structural analysis of the Sofosbuvir-NS5B complex to elucidate the mechanism of action, binding interactions, and the structural basis for resistance. Detailed experimental protocols for NS5B crystallography and biochemical assays are also provided to support further research in this domain.
Introduction: The NS5B Polymerase as a Therapeutic Target
The Hepatitis C Virus (HCV) NS5B protein is an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral genome.[1][2] Unlike mammalian polymerases, NS5B utilizes an RNA template to synthesize new RNA strands, making it a highly specific and attractive target for antiviral therapy.[1][2] The development of direct-acting antivirals (DAAs) targeting NS5B has revolutionized HCV treatment.[3] These inhibitors are broadly classified into two categories: nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs).
This compound is a potent nucleotide analog inhibitor of the HCV NS5B polymerase.[4][5][6] Like other NIs such as Sofosbuvir, it acts as a chain terminator, preventing the elongation of the viral RNA strand and thereby halting viral replication.[7] Understanding the precise molecular interactions between these inhibitors and the NS5B active site is crucial for optimizing drug design and overcoming potential resistance mechanisms.
Biochemical Activity of this compound
This compound demonstrates potent antiviral activity across multiple HCV genotypes. The primary mechanism of action is the inhibition of the NS5B polymerase, which leads to a reduction in viral replication. The efficacy is typically measured by the half-maximal effective concentration (EC50) in cell-based replicon assays.
| Compound | HCV Genotype | EC50 (nM) |
| This compound | Genotype 1b (GT1b) | 102.4 |
| This compound | Genotype 2a (GT2a) | 82.51 |
| This compound | Genotype 3a (GT3a) | 46.91 |
| Table 1: In Vitro Efficacy of this compound Against HCV Genotypes. Data sourced from commercially available information.[4][5] |
Structural Analysis of the Inhibitor-NS5B Complex
As of this writing, a public crystal structure of this compound bound to NS5B has not been deposited in the Protein Data Bank (PDB). Therefore, we present an analysis based on the crystal structure of the active diphosphate (B83284) form of the closely related analog, Sofosbuvir, in complex with a genotype 2a NS5B polymerase (PDB ID: 4WTG).[8] This structure provides a robust model for understanding how nucleotide inhibitors like this compound engage the active site.
Overview of the NS5B-Sofosbuvir Complex
The NS5B polymerase adopts a classic "right-hand" fold, comprising finger, palm, and thumb domains that encircle the active site.[9][10] The catalytic center, located in the palm domain, contains a conserved GDD (Gly-Asp-Asp) motif responsible for coordinating two catalytic magnesium ions (Mg2+).[1]
In the 4WTG structure, the Sofosbuvir diphosphate molecule is positioned within this catalytic site, mimicking the binding of a natural uridine (B1682114) triphosphate (UTP) substrate. The inhibitor is covalently incorporated into the nascent RNA primer strand, effectively terminating chain elongation.
Key Binding Interactions
The stability and inhibitory action of the nucleotide analog are dictated by a network of interactions with active site residues.
-
Sugar-Phosphate Backbone: The ribose sugar and the phosphate (B84403) groups of the inhibitor form hydrogen bonds with conserved residues in the palm and finger domains, anchoring the molecule in the correct position for catalysis.
-
Base Pairing: The uracil (B121893) base of Sofosbuvir forms standard Watson-Crick base pairing with an adenine (B156593) on the template RNA strand.
-
Chain Termination: The key to the mechanism of action is a modification on the 2'-position of the ribose sugar. The 2'-fluoro and 2'-methyl groups sterically hinder the formation of a phosphodiester bond with the incoming nucleotide, thereby terminating the elongation of the RNA chain.
Mechanism of Action: A Chain Termination Pathway
The inhibitory pathway of this compound, like Sofosbuvir, involves several metabolic and enzymatic steps. As a prodrug, it is first metabolized within the hepatocyte to its active triphosphate form. This active metabolite then competes with natural nucleotides for incorporation into the growing viral RNA chain by the NS5B polymerase.
Figure 1: Mechanism of action for this compound.
Structural Basis of Resistance
Resistance to nucleotide inhibitors is a significant clinical challenge. For Sofosbuvir, the primary resistance-associated substitution (RAS) is S282T in the NS5B palm domain.[9] This substitution introduces a bulkier threonine residue in place of serine. While it does not completely block inhibitor binding, it is thought to sterically clash with the modified 2'-ribose of the inhibitor, reducing the efficiency of its incorporation and conferring a low level of resistance. Due to the high conservation of the NS5B active site, nucleotide analogs generally have a high barrier to resistance.[7]
Figure 2: Logical relationship of resistance mutation S282T.
Experimental Protocols
Protein Expression and Purification of NS5B
This protocol describes a general method for obtaining purified NS5B protein suitable for crystallographic and biochemical studies, adapted from published methodologies.[11]
-
Gene Construction: The gene encoding HCV NS5B (e.g., genotype 1b or 2a), typically with a C-terminal truncation of ~21 amino acids to improve solubility, is cloned into an E. coli expression vector such as pET, often with a C-terminal His6-tag for purification.[11]
-
Expression: The expression vector is transformed into an E. coli strain like BL21(DE3). Cells are grown in culture to an optimal density, and protein expression is induced (e.g., with IPTG) at a reduced temperature (e.g., 16-20°C) overnight to enhance soluble protein yield.[2]
-
Lysis and Clarification: Cells are harvested by centrifugation, resuspended in a lysis buffer (containing Tris-HCl, NaCl, imidazole, and protease inhibitors), and lysed by sonication or high-pressure homogenization. The lysate is clarified by ultracentrifugation to remove cell debris.[2]
-
Affinity Chromatography: The clarified supernatant is loaded onto a Ni-NTA affinity column. The column is washed, and the His-tagged NS5B protein is eluted using a gradient of imidazole.[11]
-
Further Purification: Eluted fractions containing NS5B are pooled and further purified by ion-exchange chromatography followed by size-exclusion chromatography to achieve high homogeneity.[11] Protein purity is assessed by SDS-PAGE.
Crystallization of the NS5B-Inhibitor Complex
This protocol outlines the steps for crystallizing the NS5B protein, which can be adapted for co-crystallization with an inhibitor.
References
- 1. Crystallographic Identification of a Noncompetitive Inhibitor Binding Site on the Hepatitis C Virus NS5B RNA Polymerase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystallographic identification of a noncompetitive inhibitor binding site on the hepatitis C virus NS5B RNA polymerase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|2232134-77-7|COA [dcchemicals.com]
- 6. This compound | HCV NS5B inhibitor | Probechem Biochemicals [probechem.com]
- 7. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
The Discovery and Synthesis of Encofosbuvir: A Technical Guide
[TOC]
Executive Summary
Encofosbuvir, also known by its investigational name IDX184, is a potent, liver-targeted nucleotide prodrug developed for the treatment of chronic hepatitis C virus (HCV) infection. As a selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase, this compound represents a significant advancement in direct-acting antiviral (DAA) therapies. This technical guide provides an in-depth overview of the discovery, synthesis pathway, mechanism of action, and preclinical and clinical evaluation of this compound. Detailed experimental protocols for key assays and a summary of quantitative data are presented to support researchers, scientists, and drug development professionals in the field of antiviral therapeutics.
Discovery and Rationale
The discovery of this compound stemmed from the identification of 2'-C-methyl-branched ribonucleoside analogs as potent and selective inhibitors of the HCV NS5B polymerase.[1] The core concept was to design a prodrug of 2'-C-methylguanosine (2'-MeG) monophosphate that could be efficiently delivered to the liver, the primary site of HCV replication, and then intracellularly converted to its active triphosphate form.[1] This active triphosphate metabolite acts as a chain terminator, inhibiting viral RNA synthesis.
The rationale behind the prodrug approach was to overcome the poor cellular permeability and rapid metabolism of the parent nucleoside. This compound was designed as an O-[S-(hydroxyl)pivaloyl-2-thioethyl] (tBuSATE) N-benzylamine phosphoramidate (B1195095) diester derivative of 2'-MeG.[1] This specific chemical modification was intended to enhance liver targeting and facilitate the intracellular release of the monophosphate, which is then further phosphorylated to the active triphosphate.
Synthesis Pathway
The synthesis of this compound (IDX184) is a multi-step process that begins with the synthesis of the 2'-C-methylguanosine core, followed by the addition of the phosphoramidate promoiety. While a detailed, multi-step synthesis from simple starting materials is complex, the key final steps to assemble the prodrug have been described.[2] Two primary approaches for the synthesis of the 2'-C-β-methyl-2'-deoxyguanosine core have been reported, one starting from 1,3,5-tri-O-benzoyl-α-d-ribofuranose (11 steps, 9.7% overall yield) and a more efficient route starting from guanosine (B1672433) (8 steps, 23% overall yield).[2]
The final coupling of the phosphoramidate moiety to the 2'-C-methylguanosine is a critical step. A general representation of this final stage of the synthesis is outlined below.
Mechanism of Action
This compound is a liver-targeted prodrug that is metabolically activated intracellularly to its active triphosphate form, 2'-C-methylguanosine triphosphate. This active metabolite acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase.
The mechanism of action can be summarized in the following steps:
-
Hepatic Uptake: Orally administered this compound is absorbed and preferentially taken up by hepatocytes.
-
Intracellular Activation: Within the hepatocyte, the prodrug moiety is cleaved by cellular enzymes to release 2'-C-methylguanosine monophosphate.
-
Phosphorylation: The monophosphate is subsequently phosphorylated by cellular kinases to the diphosphate (B83284) and then to the active triphosphate form.
-
NS5B Polymerase Inhibition: The triphosphate analog competes with the natural guanosine triphosphate (GTP) for incorporation into the nascent viral RNA chain by the HCV NS5B polymerase.
-
Chain Termination: Once incorporated, the 2'-C-methyl group sterically hinders the formation of the next phosphodiester bond, leading to premature chain termination of the viral RNA, thus inhibiting HCV replication.
Quantitative Data
Preclinical Antiviral Activity
| Parameter | Value | Assay | Reference |
| IC50 | 0.31 µM | HCV Polymerase Inhibition | |
| Ki | 52.3 nM | HCV Polymerase Inhibition |
Clinical Pharmacokinetics in Healthy Subjects (Single Ascending Doses)
| Dose | IDX184 Cmax (ng/mL) | IDX184 AUC0-∞ (ng·h/mL) | 2'-MeG Cmax (ng/mL) | 2'-MeG AUC0-∞ (ng·h/mL) | 2'-MeG t1/2 (h) | Reference |
| 5 mg | 1.12 | 1.19 | 1.7 | 17.3 | - | |
| 10 mg | 2.1 | 2.5 | 3.2 | 45.1 | - | |
| 25 mg | 5.3 | 6.8 | 6.8 | 112 | 18 | |
| 50 mg | 8.9 | 12.1 | 11.2 | 201 | 25 | |
| 75 mg | 13.4 | 18.5 | 15.6 | 289 | 33 | |
| 100 mg | 17.3 | 22.7 | 19.0 | 334 | 43 |
Antiviral Activity in HCV-Infected Patients (3-day Monotherapy)
| Dose | Mean HCV RNA Change from Baseline (log10 IU/mL) | Reference |
| 25 mg | -0.5 ± 0.6 | |
| 50 mg | -0.7 ± 0.2 | |
| 75 mg | -0.6 ± 0.3 | |
| 100 mg | -0.7 ± 0.5 | |
| Pooled Placebo | -0.05 ± 0.3 |
Safety and Tolerability in Healthy Subjects
| Adverse Event | This compound (n=36) | Placebo (n=12) | Reference |
| Dizziness | 2 (5.6%) | 3 (25%) | |
| Dermatitis contact | Occasional | Occasional | |
| Dysmenorrhoea | Occasional | Occasional | |
| Fatigue | Occasional | Occasional | |
| Headache | Occasional | Occasional |
Note: All adverse events reported were mild or moderate in intensity.
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a compound against the HCV NS5B RNA-dependent RNA polymerase.
General Protocol:
-
Enzyme and Template Preparation: Purified, recombinant HCV NS5B polymerase and a suitable RNA template (e.g., poly(A) or a heteropolymeric sequence) with a corresponding primer are prepared.
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), divalent cations (e.g., MgCl2 or MnCl2), a reducing agent (e.g., DTT), ribonucleotides (ATP, CTP, UTP, and GTP, one of which is radiolabeled, e.g., [α-33P]GTP), and the test compound at various concentrations.
-
Initiation and Incubation: The reaction is initiated by the addition of the NS5B enzyme. The mixture is incubated at a specified temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours) to allow for RNA synthesis.
-
Termination and Precipitation: The reaction is stopped by the addition of EDTA. The newly synthesized radiolabeled RNA is precipitated using trichloroacetic acid (TCA) and collected on a filter plate.
-
Quantification: The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-compound control. The IC50 value is determined by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
HCV Replicon Assay
Objective: To evaluate the antiviral activity of a compound against HCV replication in a cell-based system.
General Protocol:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are cultured in appropriate media. The replicon typically contains a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance).
-
Compound Treatment: The replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of the test compound.
-
Incubation: The cells are incubated for a period of 48-72 hours to allow for HCV replication and to assess the effect of the compound.
-
Quantification of Replication:
-
Reporter Gene Assay: If a luciferase reporter is used, the cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase signal indicates inhibition of HCV replication.
-
qRT-PCR: Total cellular RNA is extracted, and the levels of HCV RNA are quantified using quantitative reverse transcription PCR (qRT-PCR).
-
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed on the same cell line to determine if the observed antiviral effect is due to inhibition of HCV replication or to general cellular toxicity.
-
Data Analysis: The EC50 (50% effective concentration) is calculated from the dose-response curve of HCV replication inhibition. The CC50 (50% cytotoxic concentration) is determined from the cytotoxicity assay. The selectivity index (SI) is calculated as CC50/EC50.
Conclusion
This compound (IDX184) is a well-characterized, liver-targeted nucleotide prodrug that demonstrated potent anti-HCV activity in preclinical and early-phase clinical studies. Its discovery was based on a rational design approach to optimize the delivery and intracellular activation of the active antiviral agent, 2'-C-methylguanosine triphosphate. The synthesis pathway, while complex, has been established, and its mechanism of action as a chain terminator of HCV RNA synthesis is well understood. The quantitative data from clinical trials indicated a favorable pharmacokinetic profile and a good safety and tolerability profile at the doses tested. This technical guide provides a comprehensive overview of the key scientific and technical aspects of this compound, serving as a valuable resource for the antiviral research and development community.
References
Encofosbuvir: A Technical Overview of its Molecular Profile and Physicochemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encofosbuvir is an investigational antiviral agent targeting the hepatitis C virus (HCV). As a nucleotide analogue prodrug, it is designed to inhibit the viral RNA polymerase NS5B, a critical enzyme for HCV replication.[1] This document provides a detailed technical guide on the molecular formula and key chemical properties of this compound, offering insights for research, development, and analytical applications. While specific experimental data for this compound is not extensively available in public literature, this guide integrates known information with established, standardized methodologies for the characterization of similar pharmaceutical compounds.
Molecular Formula and Structure
This compound is a complex molecule with the following molecular formula:
C₃₀H₄₂FN₄O₁₃PS [2]
The structure of this compound incorporates a fluorinated sugar moiety, a phosphoramidate (B1195095) prodrug component, and a uridine (B1682114) nucleobase.
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) like this compound are critical for its formulation development, bioavailability, and stability. The following table summarizes key computed and experimental properties.
| Property | Value/Information | Source |
| Molecular Weight | 748.7 g/mol | [2] |
| Molecular Formula | C₃₀H₄₂FN₄O₁₃PS | [2] |
| IUPAC Name | [3-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-3-methyl-5-[[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxymethyl]oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]methyl (2S)-2-(methoxycarbonylamino)-4-methylsulfanylbutanoate | [2] |
| CAS Number | 2232134-77-7 | [2] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO (10 mM) | [1] |
| XLogP3 | 2.1 | [2] |
| Hydrogen Bond Donor Count | 4 | [2] |
| Hydrogen Bond Acceptor Count | 15 | [2] |
| Rotatable Bond Count | 20 | [2] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, the following sections describe standard methodologies that are widely used in the pharmaceutical industry for determining the key physicochemical properties of nucleotide analogue prodrugs.
Solubility Determination
The solubility of an API is a critical factor influencing its absorption and bioavailability. The equilibrium solubility of this compound in various media can be determined using the shake-flask method.
Methodology: Shake-Flask Method
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, and 6.8) and organic solvents (e.g., ethanol, methanol (B129727), DMSO).
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Aliquots are withdrawn from each vial at various time points. The samples are then filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solid.
-
Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The equilibrium solubility is determined when the concentration of this compound in solution reaches a plateau.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a complex molecule like this compound with multiple ionizable groups, determining the pKa values is essential for understanding its behavior at different physiological pHs.
Methodology: Potentiometric Titration
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or acetonitrile) for poorly soluble compounds.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) are determined from the inflection points of the curve. Specialized software is often used for accurate calculation.
Melting Point Determination
The melting point is a fundamental physical property used to characterize the purity and identity of a crystalline solid.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered and dried this compound is packed into a capillary tube.
-
Measurement: The capillary tube is placed in a melting point apparatus. The temperature is gradually increased at a controlled rate (e.g., 1 °C/minute).
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.
Stability Studies
Stability testing is crucial to determine the shelf-life and appropriate storage conditions for an API. These studies are conducted according to the International Council for Harmonisation (ICH) guidelines.
Methodology: ICH-Compliant Stability Studies
-
Batch Selection: Stability studies are performed on at least three primary batches of the drug substance.
-
Storage Conditions: Samples are stored under various temperature and humidity conditions as specified by ICH guidelines (e.g., long-term: 25 °C/60% RH; accelerated: 40 °C/75% RH).
-
Testing Frequency: Samples are pulled at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies) and tested for various quality attributes.
-
Analytical Testing: The tested attributes include appearance, assay, degradation products, and other relevant physicochemical properties. A validated stability-indicating analytical method, typically HPLC, is used.
-
Data Evaluation: The data are evaluated to establish a re-test period or shelf life for the drug substance.
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of the HCV NS5B polymerase.[1] As a prodrug, it is metabolized intracellularly to its active triphosphate form. This active metabolite then competes with natural nucleotides for incorporation into the nascent viral RNA chain. Once incorporated, it acts as a chain terminator, halting viral RNA replication.
Caption: Mechanism of Action of this compound.
Experimental Workflow for Physicochemical Characterization
The characterization of a new chemical entity like this compound follows a structured workflow to determine its fundamental properties.
Caption: Workflow for Physicochemical Characterization.
References
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Encofosbuvir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encofosbuvir (formerly known as HEC 110114) is a novel, orally administered small-molecule inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Developed by Sunshine Lake Pharma, it has been approved for the treatment of chronic hepatitis C in China as of March 2025. As a direct-acting antiviral (DAA), this compound targets a critical enzyme essential for viral replication, positioning it as a key component in the evolving landscape of HCV therapeutics. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, intended to inform researchers, scientists, and drug development professionals.
Core Pharmacological Profile
| Attribute | Description |
| Drug Name | This compound |
| Synonym | HEC 110114 |
| Developer | Sunshine Lake Pharma |
| Drug Class | Antivirals, Direct-Acting Antiviral (DAA) |
| Mechanism of Action | Hepatitis C virus NS5B RNA-dependent RNA polymerase inhibitor |
| Highest Approval | Registered for Hepatitis C (Combination therapy, Treatment-naive and Treatment-experienced) in China (March 2025)[1] |
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the inhibition of HCV replication. This is achieved through the targeted inhibition of the NS5B polymerase, an enzyme vital for the synthesis of the viral RNA genome.
In Vitro Antiviral Activity
This compound has demonstrated potent inhibitory activity against various HCV genotypes in in vitro assays. The half-maximal effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of viral replication, are summarized below.
| HCV Genotype | EC50 (nM) |
| Genotype 1b (GT1b) | 102.4 |
| Genotype 2a (GT2a) | 82.51 |
| Genotype 3a (GT3a) | 46.91 |
Data sourced from publicly available information.
Mechanism of Action Signaling Pathway
This compound acts by directly binding to the HCV NS5B polymerase, thereby blocking its enzymatic function and halting the replication of the viral RNA. This targeted action prevents the production of new viral particles.
Pharmacokinetics
Detailed quantitative pharmacokinetic data for this compound from human clinical trials is not yet publicly available. However, several Phase 1 clinical trials have been conducted to assess its absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential drug-drug interactions.
Key Clinical Trials Investigating Pharmacokinetics:
-
NCT05998304: A single-dose ADME study of [14C]-labeled Yiqibuvir (a component of a combination therapy with this compound) in healthy male participants.
-
CTR20232368: A study on the material balance of a single oral dose of [14C]-inqiangbuvir in healthy adult male subjects in China.
-
NCT05504876: A single-center, open-label study to investigate the effect of a single oral dose of HEC74647 and this compound (HEC110114) on the pharmacokinetics of midazolam and its metabolites in healthy subjects.
The results from these studies have not been publicly posted on clinical trial registries.
Experimental Workflow for a Phase 1 ADME Study
The following diagram illustrates a typical experimental workflow for a Phase 1 ADME study, similar to the design of NCT05998304.
Relationship between Pharmacokinetics and Pharmacodynamics
The therapeutic efficacy of this compound is dependent on achieving and maintaining sufficient concentrations of the active drug at the site of action (the HCV replication complex within hepatocytes) to inhibit the NS5B polymerase. The relationship between the pharmacokinetic profile (drug exposure over time) and the pharmacodynamic response (viral load reduction) is a critical aspect of its clinical use.
References
In-Silico Modeling of NS5B Polymerase Interaction with Nucleotide Inhibitors: A Technical Guide Focused on Sofosbuvir as a Homologue for Encofosbuvir
For the attention of: Researchers, scientists, and drug development professionals.
December 2025
Abstract
This technical guide provides a comprehensive overview of the in-silico methodologies used to model the interaction between the Hepatitis C Virus (HCV) NS5B polymerase and its nucleotide inhibitors. Due to the limited availability of public data on the in-silico modeling of Encofosbuvir, this paper will focus on the extensive research conducted on Sofosbuvir (B1194449), a structurally and functionally similar and widely studied NS5B inhibitor. The principles and protocols detailed herein are directly applicable to the study of this compound and other similar nucleotide analogues. This guide includes detailed experimental protocols for molecular docking and molecular dynamics simulations, a summary of quantitative data from various studies, and logical workflow diagrams to illustrate the in-silico analysis process.
Introduction: this compound and the NS5B Polymerase Target
The Hepatitis C Virus (HCV) NS5B protein is an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral genome.[1] Its critical role in the viral life cycle and the absence of a similar enzyme in mammalian cells make it a prime target for antiviral drug development.[2] NS5B polymerase inhibitors are broadly categorized into nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs). NIs, like Sofosbuvir and this compound, act as chain terminators after being incorporated into the growing RNA strand, thereby halting viral replication.[3]
This compound, developed by Sunshine Lake Pharma, is a nucleotide analogue inhibitor targeting the HCV NS5B protein.[1] While its clinical development is underway, detailed in-silico modeling studies are not yet widely published. Sofosbuvir, a groundbreaking and FDA-approved NS5B inhibitor, serves as an excellent and highly relevant case study for understanding the in-silico modeling of this class of drugs.[3][4] The methodologies and insights gained from the extensive computational research on Sofosbuvir provide a robust framework for investigating the interaction of this compound with the NS5B polymerase.
In-Silico Modeling Workflow
The computational investigation of the interaction between a nucleotide inhibitor and the NS5B polymerase typically follows a structured workflow. This process begins with preparing the protein and ligand structures, followed by molecular docking to predict the binding pose, and finally, molecular dynamics simulations to assess the stability and dynamics of the complex.
Detailed Experimental Protocols
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[5]
Objective: To identify the binding mode of the active triphosphate form of Sofosbuvir within the catalytic site of HCV NS5B polymerase.
Protocol:
-
Protein Preparation:
-
The crystal structure of HCV NS5B polymerase is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 3FQK.[6]
-
Water molecules and any co-crystallized ligands are removed from the PDB file.[6]
-
Hydrogens are added to the protein structure, and charges are assigned using a force field such as AMBER.
-
-
Ligand Preparation:
-
The 3D structure of the active triphosphate form of Sofosbuvir is generated.
-
Partial charges are assigned to the ligand atoms.
-
-
Docking Simulation:
-
Software such as AutoDock Vina or GOLD is used for the docking calculations.[6]
-
The docking grid box is defined to encompass the active site of the NS5B polymerase, typically centered on the catalytic aspartic acid residues.
-
The docking algorithm is run to generate a series of possible binding poses.
-
-
Analysis of Results:
-
The resulting poses are ranked based on their docking scores (e.g., binding affinity in kcal/mol).
-
The pose with the lowest binding energy is typically selected for further analysis.[5]
-
The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.
-
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.[4]
Objective: To evaluate the stability of the Sofosbuvir-NS5B complex and to calculate the binding free energy.
Protocol:
-
System Setup:
-
The best-ranked docked complex from the molecular docking step is used as the starting structure.
-
The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).
-
Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentration.
-
-
Minimization and Equilibration:
-
The system undergoes energy minimization to remove steric clashes.
-
The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.
-
-
Production MD Run:
-
A production MD simulation is run for a duration of 100-150 ns.[6] Trajectories of atomic coordinates are saved at regular intervals.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and ligand heavy atoms is calculated over time to assess the stability of the complex. Stable complexes will show RMSD values that plateau after an initial equilibration period.[4]
-
Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible regions of the protein.
-
Binding Free Energy Calculation: The Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method is often employed to calculate the binding free energy of the ligand to the protein.[4]
-
Quantitative Data Summary
The following tables summarize key quantitative data obtained from various in-silico studies on the interaction of Sofosbuvir with the NS5B polymerase.
Table 1: Molecular Docking Results for Sofosbuvir with NS5B Polymerase
| Study Reference | PDB ID of NS5B | Docking Software | Binding Affinity (kcal/mol) | Interacting Residues |
| Fard et al. (2023)[5] | 1a genotype | AutoDock Vina | -7.19 | Arg200, Cys336, Met414, Phe415 |
| Fard et al. (2023)[5] | 1b genotype | AutoDock Vina | -6.63 | Arg200, Tyr448, Ser368, Asn316, Tyr415, Met414 |
| Ejeh et al. (2022)[7] | Not Specified | Not Specified | -30.34 | Not Specified |
Table 2: Molecular Dynamics Simulation Parameters and Results for Sofosbuvir-NS5B Complex
| Study Reference | Simulation Duration (ns) | Key Stability Metric (RMSD) | Binding Free Energy (MM-GBSA, kcal/mol) |
| El-Azab et al. (2023)[4] | 100 | Stable, between 2 and 3.2 Å | -16.20 ± 6.35 |
| Fard et al. (2023)[5] | Not Specified | Not Specified | Not Specified |
| Yildiz et al. (2023)[6] | 150 | Stable interaction | Not Specified |
Signaling and Interaction Pathways
The interaction of the active triphosphate form of Sofosbuvir with the NS5B polymerase occurs within the catalytic active site, leading to chain termination of the nascent viral RNA.
References
- 1. This compound - Sunshine Lake Pharma - AdisInsight [adisinsight.springer.com]
- 2. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel sofosbuvir derivatives against SARS-CoV-2 RNA-dependent RNA polymerase: an in silico perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Inhibitory Potential of 2′-dihalo Ribonucleotides against HCV: Molecular Docking, Molecular Simulations, MM-BPSA, and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Terpenes as Novel HCV NS5B Polymerase Inhibitors via Molecular Docking [mdpi.com]
- 7. researchgate.net [researchgate.net]
Encofosbuvir: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Encofosbuvir is an investigational direct-acting antiviral agent targeting the Hepatitis C Virus (HCV). As a nucleotide analog, its primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase, Nonstructural Protein 5B (NS5B). This enzyme is essential for the replication of the HCV genome, making it a highly attractive and validated target for antiviral therapy. This technical guide provides an in-depth overview of the target identification and validation studies for this compound, including the underlying scientific rationale, detailed experimental methodologies, and the interpretation of key data. While specific quantitative data for this compound is not yet publicly available, this document outlines the established assays and expected data formats for a comprehensive evaluation of a novel NS5B inhibitor.
Target Identification: The HCV NS5B Polymerase
The selection of a suitable target is the foundational step in modern antiviral drug discovery. The ideal target should be essential for viral replication and sufficiently distinct from host cellular machinery to minimize off-target effects and toxicity.
Rationale for Targeting HCV NS5B
The HCV NS5B protein is an RNA-dependent RNA polymerase (RdRp) that plays a central role in the viral life cycle.[1] It is the catalytic core of the HCV replication complex, responsible for synthesizing new viral RNA genomes.[2] The essentiality of NS5B for viral replication is undisputed; its inhibition effectively halts the production of new virus particles. Furthermore, mammals do not possess an RNA-dependent RNA polymerase, offering a clear therapeutic window and minimizing the potential for host-related side effects.
The NS5B polymerase has a highly conserved catalytic site across all HCV genotypes, suggesting that inhibitors targeting this site will have broad-spectrum activity.[3] The structure of NS5B, resembling a "right hand" with finger, palm, and thumb domains, has been extensively characterized, facilitating structure-based drug design.
Mechanism of Action of Nucleotide Inhibitors
This compound is classified as a nucleoside/nucleotide inhibitor (NI). NIs are prodrugs that, once inside the host cell, are metabolized to their active triphosphate form. This active form mimics natural ribonucleoside triphosphates (rNTPs) and is incorporated into the growing viral RNA chain by the NS5B polymerase. Upon incorporation, these analogs act as chain terminators, preventing further elongation of the RNA strand and thus halting viral replication.
Target Validation: Experimental Workflow
The validation of a drug target involves a series of in vitro and cell-based experiments to demonstrate that inhibiting the target produces the desired antiviral effect.
References
Preclinical Toxicology Profile of Encofosbuvir: A General Overview
Disclaimer: Specific preclinical toxicology reports for Encofosbuvir are not publicly available at this time. This document provides a general overview of the anticipated preclinical safety evaluation for a drug of this class, based on established regulatory guidelines and the known pharmacology of nucleotide analogues. The experimental protocols, data, and pathways described herein are representative examples and not specific to this compound.
Introduction
This compound is an investigational phosphoramidate (B1195095) prodrug of a nucleotide analog developed for the treatment of viral infections. As with all new chemical entities, a comprehensive preclinical toxicology program is essential to characterize its safety profile before administration in human clinical trials. The primary objectives of such a program are to identify potential target organs for toxicity, determine dose-response relationships, and establish a safe starting dose for clinical studies.[1][2]
Core Areas of Preclinical Safety Assessment
A standard preclinical toxicology evaluation for a compound like this compound would encompass several key areas:
-
Single-Dose and Repeat-Dose Toxicity Studies: These studies are designed to evaluate the effects of the drug after a single administration and after repeated administrations over a defined period (e.g., 28 days) in at least two animal species (one rodent and one non-rodent).[1] Key endpoints include clinical observations, body weight changes, food consumption, hematology, clinical chemistry, and histopathological examination of tissues.
-
Safety Pharmacology: These studies investigate the potential adverse effects of the drug on vital physiological functions, including the cardiovascular, respiratory, and central nervous systems.[1]
-
Genotoxicity: A battery of in vitro and in vivo assays is conducted to assess the potential of the drug to cause damage to genetic material.
-
Reproductive and Developmental Toxicology: These studies evaluate the potential effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.
Hypothetical Quantitative Toxicology Data
The following table represents the kind of data that would be generated from a 28-day repeat-dose oral toxicity study in two species. Note: This data is illustrative and not actual data for this compound.
| Species | Dose Group (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |
| Rat | 0 (Vehicle Control) | No adverse effects observed. | - |
| 50 | No adverse effects observed. | 50 | |
| 150 | Mild, reversible changes in liver enzymes. | ||
| 500 | Increased liver weight, hepatocellular hypertrophy. | ||
| Dog | 0 (Vehicle Control) | No adverse effects observed. | - |
| 25 | No adverse effects observed. | 25 | |
| 75 | Mild gastrointestinal intolerance. | ||
| 200 | Moderate gastrointestinal intolerance, reversible changes in renal biomarkers. |
NOAEL: No-Observed-Adverse-Effect Level
Representative Experimental Protocols
Below are generalized protocols for key preclinical toxicology studies.
28-Day Repeat-Dose Oral Toxicity Study
-
Test System: Sprague-Dawley rats and Beagle dogs.
-
Administration: Daily oral gavage for 28 consecutive days.
-
Dose Levels: A vehicle control group and at least three dose levels (low, mid, and high) are typically used.
-
Parameters Monitored:
-
In-life: Clinical signs (daily), body weight (weekly), food consumption (weekly), ophthalmology (pre-study and at termination).
-
Clinical Pathology (at termination): Hematology, coagulation, and clinical chemistry.
-
Terminal Procedures: Necropsy, organ weights, and histopathological examination of a comprehensive list of tissues.
-
In Vitro Bacterial Reverse Mutation Assay (Ames Test)
-
Test System: Various strains of Salmonella typhimurium and Escherichia coli.
-
Methodology: The test article is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9).
-
Endpoint: The number of revertant colonies is counted to determine the mutagenic potential.
Visualizing Preclinical Workflows and Mechanisms
The following diagrams illustrate a typical preclinical toxicology workflow and a hypothetical mechanism of action for a nucleotide analog antiviral drug.
References
A Technical Guide to Encofosbuvir and Its Structural Analogues: A New Frontier in Antiviral Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Encofosbuvir is a novel nucleotide analogue inhibitor targeting the hepatitis C virus (HCV) NS5B polymerase, a critical enzyme for viral replication. As a phosphoramidate (B1195095) prodrug, or ProTide, this compound is designed for efficient intracellular delivery of its active triphosphate form. This guide provides a comprehensive overview of this compound, including its chemical identity, and a comparative analysis with its key structural analogues: Sofosbuvir (B1194449), Remdesivir, Uprifosbuvir, and Bemnifosbuvir. This document will delve into their comparative in vitro efficacy, and where available, their pharmacokinetic profiles. Detailed experimental protocols for assays crucial to the evaluation of these compounds are also provided to facilitate further research and development in this therapeutic area.
Introduction to this compound and the ProTide Platform
This compound is a promising direct-acting antiviral (DAA) agent developed for the treatment of chronic hepatitis C. It belongs to a class of drugs known as nucleoside phosphoramidate prodrugs, a strategy that enhances the cellular uptake and subsequent phosphorylation of nucleoside analogues to their active triphosphate form. This approach bypasses the often rate-limiting initial phosphorylation step, a common mechanism of resistance to nucleoside-based antivirals.
The core structure of this compound and its analogues is a modified nucleoside with a phosphoramidate moiety at the 5'-hydroxyl group. This moiety typically consists of an amino acid ester and an aryl group, which are cleaved by intracellular enzymes to release the 5'-monophosphate of the nucleoside analogue. This is then further phosphorylated by cellular kinases to the active triphosphate, which acts as a chain terminator when incorporated into the nascent viral RNA by the NS5B polymerase.
Chemical Identity of this compound and Its Structural Analogues
A clear understanding of the chemical structures of this compound and its analogues is fundamental to appreciating their structure-activity relationships.
| Compound | IUPAC Name |
| This compound | [3-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-3-methyl-5-[[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxymethyl]oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]methyl (2S)-2-(methoxycarbonylamino)-4-methylsulfanylbutanoate[1] |
| Sofosbuvir | propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[2] |
| Remdesivir | 2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[3] |
| Uprifosbuvir | propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[4] |
| Bemnifosbuvir | propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[5] |
Comparative In Vitro Efficacy
The primary method for evaluating the in vitro efficacy of anti-HCV agents is the HCV replicon assay. This cell-based assay measures the ability of a compound to inhibit the replication of a subgenomic or full-length HCV RNA in a human hepatoma cell line (e.g., Huh-7). The 50% effective concentration (EC50) is a key parameter derived from this assay, representing the concentration of the drug that inhibits 50% of viral replication.
| Compound | HCV Genotype | EC50 (nM) | Reference |
| This compound | GT1b | 102.4 | |
| GT2a | 82.51 | ||
| GT3a | 46.91 | ||
| Sofosbuvir | Mean across GT1-6 | 32 - 130 | |
| Bemnifosbuvir | GT1a | 12.8 | |
| GT1b | 12.5 | ||
| GT2a | 9.2 | ||
| GT3a | 10.3 | ||
| GT4a | 14.7 | ||
| GT5a | 28.5 | ||
| Remdesivir | GT1b | Not directly available for HCV, but active. | |
| GT2a | Not directly available for HCV, but active. | ||
| Uprifosbuvir | Data not publicly available in this format. | - |
GT = Genotype
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME). For ProTide drugs, a key aspect is the intracellular conversion to the active triphosphate form and the plasma levels of the parent drug and its metabolites.
Sofosbuvir: Upon oral administration, sofosbuvir is rapidly absorbed and undergoes extensive metabolism. The parent drug has a short half-life, while its major, inactive metabolite, GS-331007, has a much longer half-life and accounts for the majority of the systemic drug-related material exposure. In HCV-infected patients, the area under the plasma concentration-time curve (AUC) for sofosbuvir is reportedly 60% higher, while the AUC for GS-331007 is 39% lower compared to healthy subjects.
This compound and other analogues: Detailed, publicly available pharmacokinetic data for a direct comparison with this compound is limited.
Experimental Protocols
HCV Replicon Assay Protocol
This protocol outlines a general procedure for determining the EC50 of a test compound against HCV replicons in a stable cell line.
Objective: To measure the dose-dependent inhibition of HCV RNA replication by a test compound.
Materials:
-
Huh-7 cell line stably harboring an HCV replicon (e.g., genotype 1b with a luciferase reporter).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for selection).
-
Test compound stock solution in DMSO.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the stable HCV replicon cells in 96-well plates at a density that ensures they are in the logarithmic growth phase at the end of the assay.
-
Compound Dilution: Prepare a serial dilution of the test compound in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells to avoid solvent toxicity.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the diluted test compound. Include a "no drug" control (vehicle only) and a "no cells" control (for background luminescence).
-
Incubation: Incubate the plates for a period that allows for several rounds of viral replication (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: At the end of the incubation period, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the luciferase signal of the treated wells to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
In Vitro Metabolism Assay of Nucleoside Prodrugs
This protocol provides a general method for assessing the metabolic stability of a nucleoside prodrug in liver microsomes.
Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes.
Materials:
-
Liver microsomes (human, rat, or other species of interest).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Test compound stock solution in a suitable solvent (e.g., acetonitrile (B52724) or DMSO).
-
96-well incubation plate.
-
Acetonitrile with an internal standard for quenching the reaction.
-
LC-MS/MS system for analysis.
Procedure:
-
Incubation Preparation: Prepare a master mix containing the liver microsomes and buffer. Pre-warm the mixture to 37°C.
-
Reaction Initiation: Add the test compound to the master mix to initiate the metabolic reaction. In a separate set of wells, add the NADPH regenerating system. The final concentration of the test compound should be low (e.g., 1 µM) to be below the expected Km of the metabolizing enzymes.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Signaling Pathways and Experimental Workflows (Graphviz Diagrams)
Intracellular Activation of Nucleoside Phosphoramidate Prodrugs
Caption: Intracellular activation pathway of a nucleoside phosphoramidate prodrug.
Experimental Workflow for HCV Replicon Assay
Caption: Workflow for determining antiviral efficacy using an HCV replicon assay.
Conclusion
This compound and its structural analogues represent a significant advancement in the treatment of viral diseases, particularly hepatitis C. The ProTide technology has proven to be a highly effective strategy for delivering nucleoside monophosphates into target cells, overcoming key resistance mechanisms. The comparative data presented in this guide highlight the potent and pan-genotypic activity of these compounds. The provided experimental protocols offer a foundation for researchers to further investigate these and other novel antiviral agents. Continued research into the structure-activity relationships, pharmacokinetic profiles, and mechanisms of action of these compounds will be crucial for the development of the next generation of antiviral therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of Sofosbuvir and Velpatasvir for Hepatitis C Treatment in Pregnancy [mdpi.com]
- 3. Pharmacokinetic evaluation of sofosbuvir/velpatasvir for the treatment of Chronic Hepatitis C in pediatrics aged 3 and older - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmda.go.jp [pmda.go.jp]
- 5. Pharmacokinetics, safety and efficacy of a full dose sofosbuvir-based regimen given daily in hemodialysis patients with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
Encofosbuvir: A Technical Overview of its Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Encofosbuvir is a novel direct-acting antiviral (DAA) agent developed for the treatment of chronic Hepatitis C virus (HCV) infection. As a nucleotide analog prodrug, it represents a significant advancement in the management of HCV, offering a pan-genotypic treatment option. This technical guide provides a comprehensive overview of the available scientific information regarding the antiviral spectrum, mechanism of action, and relevant experimental methodologies for this compound.
Executive Summary
This compound is an orally bioavailable prodrug that, upon intracellular metabolism, is converted to its active triphosphate form. This active metabolite acts as a potent and specific inhibitor of the HCV non-structural protein 5B (NS5B) RNA-dependent RNA polymerase, a critical enzyme for viral replication. By mimicking a natural nucleotide, the active form of this compound is incorporated into the nascent viral RNA chain, leading to premature chain termination and the cessation of viral replication.[1] this compound has received regulatory approval in China for the treatment of chronic hepatitis C.[1][2] While its efficacy against HCV is established, public domain data regarding its broader antiviral spectrum against other viral families is not currently available.
Antiviral Spectrum and Potency
Publicly accessible scientific literature and clinical trial data primarily focus on the potent antiviral activity of this compound against Hepatitis C virus. As a pan-genotypic inhibitor, it demonstrates efficacy across all major HCV genotypes (1-6).[1]
Due to the proprietary nature of drug development data, comprehensive quantitative data (such as EC50 and CC50 values) detailing the in vitro activity of this compound against a wide range of other viruses (e.g., respiratory viruses, herpesviruses, flaviviruses) is not available in the public domain. Pharmaceutical companies, including Sunshine Lake Pharma and YiChang HEC ChangJiang Pharmaceutical, typically hold such detailed screening results as confidential during the development and post-approval phases.
Mechanism of Action: Inhibition of HCV NS5B Polymerase
This compound's therapeutic effect is derived from its ability to specifically target and inhibit the HCV NS5B polymerase. The process can be delineated into several key stages:
-
Cellular Uptake and Prodrug Activation: this compound, in its prodrug form, readily enters hepatocytes.
-
Intracellular Metabolism: Within the host cell, this compound undergoes a series of enzymatic reactions to be converted into its pharmacologically active triphosphate metabolite.
-
Competitive Inhibition: The active triphosphate form of this compound competes with natural nucleoside triphosphates for incorporation into the growing viral RNA strand by the NS5B polymerase.
-
Chain Termination: Once incorporated, the modified nucleotide prevents further elongation of the RNA chain, effectively terminating viral replication.[1]
Experimental Protocols
Detailed, publicly available experimental protocols specifically for the in vitro evaluation of this compound are limited. However, based on standard methodologies for assessing NS5B inhibitors and antiviral compounds in general, the following protocols would be representative of the types of assays used.
HCV Replicon Assay for EC50 Determination
This cell-based assay is a standard method for evaluating the efficacy of anti-HCV drugs.
Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit HCV RNA replication by 50%.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and G418 for selection.
-
This compound stock solution (in DMSO).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed Huh-7 HCV replicon cells in 96-well plates at a predetermined density and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of the compound. Include appropriate vehicle controls (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Normalize the luciferase signal to the vehicle control. Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve to calculate the EC50 value.
Cytotoxicity Assay for CC50 Determination
This assay is performed in parallel with the efficacy assay to determine the concentration of the drug that causes a 50% reduction in cell viability.
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Huh-7 cells (or other relevant cell lines).
-
DMEM supplemented with FBS.
-
This compound stock solution (in DMSO).
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent).
-
96-well cell culture plates.
-
Spectrophotometer or fluorometer.
Procedure:
-
Cell Seeding: Seed Huh-7 cells in 96-well plates and incubate overnight.
-
Compound Treatment: Treat the cells with the same serial dilutions of this compound as used in the replicon assay.
-
Incubation: Incubate for the same duration as the efficacy assay (48-72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to the wells and incubate as per the manufacturer's instructions. Measure the absorbance or fluorescence to determine the percentage of viable cells relative to the vehicle control.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to calculate the CC50 value.
Selectivity Index (SI): The SI is a crucial parameter for evaluating the therapeutic window of an antiviral compound and is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates greater selectivity of the drug for its viral target over host cells.
Conclusion
This compound is a potent, pan-genotypic inhibitor of the Hepatitis C virus NS5B polymerase. Its mechanism as a nucleotide analog prodrug that undergoes intracellular activation to terminate viral RNA synthesis is well-understood in the context of HCV. While this provides a strong foundation for its clinical use in treating hepatitis C, the broader antiviral spectrum of this compound against other viral pathogens remains largely undisclosed in the public domain. Further research and data release from the developers would be necessary to fully elucidate its potential as a broad-spectrum antiviral agent. The experimental protocols outlined in this guide provide a framework for the in vitro evaluation of this compound and similar antiviral candidates.
References
Methodological & Application
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Encofosbuvir
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a comprehensive protocol for the analysis of Encofosbuvir using High-Performance Liquid Chromatography (HPLC). The method described herein is adapted from established and validated methods for similar antiviral nucleotide prodrugs, specifically Sofosbuvir, due to the absence of a publicly available, validated HPLC method specifically for this compound. This protocol is intended to serve as a robust starting point for method development and validation in research and quality control environments.
This compound is a phosphoramidate (B1195095) prodrug of a uridine (B1682114) nucleotide analog. Its chemical structure and properties necessitate a reliable analytical method for quantification and purity assessment. This reverse-phase HPLC (RP-HPLC) method is designed to be stability-indicating, allowing for the separation of this compound from its potential impurities and degradation products.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method. Key properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₃₀H₄₂FN₄O₁₃PS |
| Molecular Weight | 748.7 g/mol [1] |
| Chemical Structure | Phosphoramidate prodrug of a uridine nucleotide analog[1] |
| UV Absorption Maximum (λmax) | Estimated at ~261 nm* |
*Note: The UV absorption maximum for this compound is not publicly available. This value is an estimation based on the known λmax of structurally related uridine nucleotide analogues like Sofosbuvir, which is approximately 260-261 nm.[2][3][4] Experimental verification of the λmax for this compound is highly recommended for optimal method sensitivity.
Experimental Protocol: Stability-Indicating RP-HPLC Method for this compound
This protocol outlines the necessary steps for the preparation of solutions and the chromatographic conditions for the analysis of this compound.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
Ammonium acetate (B1210297) (analytical grade)
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
0.45 µm membrane filters
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 1 L of HPLC-grade water, mix well, and degas.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Acetonitrile and water in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of diluent in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 12 | |
| 12.1 | |
| 15 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 261 nm (or experimentally determined λmax) |
| Run Time | 15 minutes |
System Suitability
Before sample analysis, the suitability of the chromatographic system must be verified. Inject the Working Standard Solution (100 µg/mL) five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Data Presentation: Expected Method Performance
The following tables summarize the expected quantitative data for a properly validated method based on this protocol. These values are illustrative and should be confirmed during method validation.
Table 1: System Suitability Results (Example)
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 6.52 | 1234567 | 1.1 | 5500 |
| 2 | 6.51 | 1235678 | 1.1 | 5520 |
| 3 | 6.53 | 1234890 | 1.2 | 5480 |
| 4 | 6.52 | 1236012 | 1.1 | 5510 |
| 5 | 6.51 | 1234000 | 1.2 | 5490 |
| Mean | 6.52 | 1235029 | 1.14 | 5500 |
| %RSD | 0.12 | 0.07 | - | - |
Table 2: Method Validation Parameters (Illustrative)
| Parameter | Result |
| Linearity Range | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
Experimental Workflow and Logic
The development and validation of this HPLC method follow a logical progression to ensure a robust and reliable analytical procedure. The workflow is visualized in the diagram below.
Caption: Workflow for HPLC method development, validation, and application.
This comprehensive guide provides a solid foundation for establishing a reliable HPLC method for the analysis of this compound. Adherence to good laboratory practices and thorough method validation are essential for ensuring the accuracy and precision of the results obtained.
References
Application Notes and Protocols for Encofosbuvir Formulation in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encofosbuvir is an investigational nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Preclinical in vivo studies in animal models are a critical step in evaluating the efficacy, safety, and pharmacokinetic profile of this antiviral agent. The formulation of this compound for these studies is paramount to ensure adequate bioavailability and consistent drug exposure. This document provides detailed application notes and protocols for the preparation of an oral suspension formulation of this compound suitable for in vivo studies in rodents.
Data Presentation
Table 1: this compound Oral Suspension Formulation Composition
For a 10 mg/mL suspension.
| Component | Concentration (% w/v) | Function |
| This compound | 1.0 | Active Pharmaceutical Ingredient |
| Methylcellulose (B11928114) (0.5%) | 0.5 | Suspending Agent |
| Mannitol | 2.0 | Bulking Agent/Sweetener |
| Sodium Starch Glycolate | 1.0 | Disintegrant |
| Polyethylene Glycol 400 (PEG400) | 10.0 | Solubilizing Agent / Vehicle |
| Purified Water | q.s. to 100 | Vehicle |
Table 2: Representative Pharmacokinetic Parameters of Antiviral Agents in Rodents
This table presents example pharmacokinetic data for similar antiviral compounds to provide a reference for expected values in preclinical studies.
| Parameter | Rat | Mouse |
| Route of Administration | Oral Gavage | Oral Gavage |
| Dose (mg/kg) | 10 | 30 |
| Cmax (ng/mL) | ~1500 | ~2500 |
| Tmax (h) | 1.5 - 2.0 | 1.0 - 1.5 |
| AUC (ng·h/mL) | ~6000 | ~8000 |
| Half-life (t½) (h) | 2.5 - 3.5 | 1.5 - 2.5 |
| Oral Bioavailability (%) | 20 - 40 | 30 - 50 |
Experimental Protocols
Protocol 1: Preparation of this compound Oral Suspension (10 mg/mL)
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Methylcellulose (0.5%)
-
Mannitol
-
Sodium Starch Glycolate
-
Polyethylene Glycol 400 (PEG400)
-
Purified Water
-
Mortar and Pestle
-
Graduated Cylinders
-
Stir Plate and Stir Bar
-
Volumetric Flask
Procedure:
-
Vehicle Preparation:
-
In a clean beaker on a stir plate, add approximately 80% of the final volume of purified water.
-
Slowly add the methylcellulose while stirring continuously to avoid clumping. Stir until fully hydrated and a clear, viscous solution is formed.
-
Add the Polyethylene Glycol 400 to the methylcellulose solution and stir until homogeneous.
-
-
Dry Blending of Solids:
-
In a mortar, combine the required amounts of this compound, mannitol, and sodium starch glycolate.
-
Gently triturate the powders with the pestle until a fine, uniform mixture is achieved. This step is crucial for content uniformity.
-
-
Suspension Formulation:
-
Slowly add the dry blended powders to the stirring vehicle from step 1.
-
Continue to stir the mixture for at least 30 minutes to ensure a uniform suspension.
-
Transfer the suspension to a volumetric flask and add purified water to reach the final volume.
-
Mix the final suspension thoroughly by inversion.
-
-
Storage:
-
Store the suspension in a tightly sealed, light-resistant container at 2-8°C.
-
It is recommended to conduct stability studies to determine the appropriate shelf-life of the formulation.
-
Protocol 2: In Vivo Oral Administration and Pharmacokinetic Study in Rats
Animal Model:
-
Male Sprague-Dawley rats (8-10 weeks old, 250-300g) are a commonly used model.
Dosing:
-
Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Immediately before dosing, vortex the this compound suspension vigorously to ensure homogeneity.
-
Administer the formulation via oral gavage at a dose volume of 5 mL/kg. This will deliver a 50 mg/kg dose of this compound.[3]
-
Return animals to their cages with free access to food and water after dosing.
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma.
-
Store the plasma samples at -80°C until analysis.
Bioanalysis:
-
Develop and validate a sensitive and specific bioanalytical method, such as LC-MS/MS, for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life.
Mandatory Visualizations
Caption: Experimental workflow for in vivo evaluation of this compound.
Caption: Mechanism of action of this compound on the HCV replication cycle.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of Encofosbuvir Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encofosbuvir is a novel nucleotide analog prodrug developed for the treatment of Hepatitis C Virus (HCV) infection. As a direct-acting antiviral, it targets the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1] Being a prodrug, this compound undergoes extensive intracellular metabolism to form its pharmacologically active triphosphate metabolite. Understanding the metabolic fate and quantifying the concentrations of this compound and its various metabolites in biological matrices is crucial for evaluating its efficacy, safety, and pharmacokinetic profile.
This document provides detailed application notes and protocols for the analysis of this compound and its key metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalytical quantification.
Metabolic Pathway of this compound
This compound, similar to other nucleotide analog prodrugs like Sofosbuvir and Remdesivir, is designed to efficiently enter host cells, primarily hepatocytes, where it is converted into its active form. The metabolic activation pathway involves a series of enzymatic steps. Conversely, a competing catabolic pathway leads to the formation of an inactive nucleoside metabolite that is eliminated from the body.
The key steps in the metabolic pathway are:
-
Initial Hydrolysis: The prodrug moiety of this compound is cleaved by intracellular esterases, such as carboxylesterase 1 (CES1) and cathepsin A (CatA).[2][3]
-
Monophosphate Formation: The resulting intermediate is then acted upon by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) to yield the monophosphate form of the nucleoside analog.[2][3]
-
Sequential Phosphorylation: Cellular kinases subsequently phosphorylate the monophosphate to the diphosphate (B83284) and finally to the active triphosphate metabolite. This triphosphate analog is the active species that is incorporated into the nascent viral RNA chain by the HCV NS5B polymerase, leading to chain termination and inhibition of viral replication.
-
Dephosphorylation: A competing pathway involves the dephosphorylation of the monophosphate metabolite to the inactive nucleoside form, which can then be transported out of the cell and cleared from the body, primarily through renal excretion.
Based on this, the primary analytes of interest for mass spectrometry analysis are:
-
This compound (Parent Drug): To assess absorption and initial distribution.
-
Inactive Nucleoside Metabolite: As a marker of metabolic clearance.
-
Intracellular Monophosphate, Diphosphate, and Triphosphate Metabolites: To determine the extent of bioactivation to the pharmacologically active form.
References
Application Notes and Protocols for Testing Encofosbuvir Resistance Mutations in Hepatitis C Virus (HCV)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encofosbuvir is a potent nucleotide analog inhibitor targeting the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication. As with other direct-acting antivirals (DAAs), the emergence of drug resistance mutations is a potential concern that can impact therapeutic efficacy. Understanding the resistance profile of this compound is critical for its clinical management and for the development of next-generation HCV inhibitors.
These application notes provide detailed protocols for the genotypic and phenotypic characterization of this compound resistance mutations. While specific resistance data for this compound is emerging, the methodologies described herein are based on established and validated techniques for other nucleotide analog NS5B inhibitors, such as sofosbuvir (B1194449). The primary resistance-associated substitution (RAS) for nucleoside inhibitors is often found at position S282 in the NS5B polymerase. In vitro studies with the similar drug sofosbuvir have consistently selected for the S282T mutation across various HCV genotypes, which confers reduced susceptibility, albeit often at the cost of reduced viral fitness.[1][2]
This document outlines the procedures for identifying known and potentially novel RASs through genotypic sequencing and for quantifying the level of resistance they confer using phenotypic replicon assays.
Data Presentation
Quantitative data from phenotypic assays should be summarized to compare the susceptibility of different HCV variants to this compound.
Table 1: Phenotypic Susceptibility of HCV NS5B Variants to this compound
| HCV Variant | This compound EC50 (nM) | Fold Change in EC50 vs. Wild-Type | Cytotoxicity (CC50) (µM) | Selectivity Index (SI = CC50/EC50) |
| Wild-Type | 1.0 | |||
| S282T Mutant | ||||
| Other identified mutants |
Table 2: Genotypic Analysis of Patient Samples
| Patient ID | HCV Genotype | NS5B Amino Acid Substitutions Detected | Interpretation |
Experimental Protocols
Genotypic Resistance Testing Protocol
This protocol details the method for identifying mutations in the HCV NS5B polymerase gene from patient plasma or serum samples.
1.1. Materials
-
Viral RNA extraction kit
-
Reverse transcriptase
-
Taq DNA polymerase
-
Primers specific for the HCV NS5B region
-
PCR purification kit
-
Sanger sequencing or Next-Generation Sequencing (NGS) platform and reagents
-
Reference HCV NS5B sequences for comparison
1.2. Procedure
-
Viral RNA Extraction: Extract HCV RNA from 200 µL of plasma or serum using a commercial viral RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription (RT): Synthesize cDNA from the extracted viral RNA using a reverse transcriptase and a reverse primer specific to the NS5B region.
-
PCR Amplification: Amplify the NS5B coding region using nested PCR with specific forward and reverse primers. The use of a high-fidelity DNA polymerase is recommended to minimize PCR-introduced errors.
-
PCR Product Purification: Purify the amplified PCR product to remove primers, dNTPs, and other reaction components.
-
Sequencing:
-
Sanger Sequencing: Sequence the purified PCR product using both forward and reverse primers.
-
Next-Generation Sequencing (NGS): Prepare a library from the purified PCR product and sequence on an NGS platform for deep sequencing analysis, which can detect minority variants.
-
-
Data Analysis: Align the obtained sequences with a wild-type reference sequence of the corresponding HCV genotype to identify amino acid substitutions.
Phenotypic Resistance Testing Protocol (HCV Replicon Assay)
This protocol describes the use of an HCV replicon system to determine the in vitro susceptibility of HCV variants to this compound.[3][4]
2.1. Materials
-
Huh-7 human hepatoma cells (or other permissive cell lines)
-
HCV subgenomic replicon constructs (e.g., containing a luciferase reporter gene)
-
Wild-type and mutant (e.g., S282T) NS5B replicon plasmids
-
In vitro transcription kit
-
Electroporation system
-
Cell culture medium and supplements
-
G418 (for stable cell line selection, if applicable)
-
This compound
-
Luciferase assay reagent
-
Cytotoxicity assay kit
2.2. Procedure
-
Generation of Mutant Replicons: Introduce specific mutations (e.g., S282T) into the wild-type NS5B replicon plasmid using site-directed mutagenesis.
-
In Vitro Transcription: Linearize the replicon plasmids and use an in vitro transcription kit to synthesize replicon RNA.
-
RNA Transfection: Transfect the in vitro transcribed RNA into Huh-7 cells via electroporation.
-
Antiviral Assay:
-
Plate the transfected cells in 96-well plates.
-
After cell attachment, add serial dilutions of this compound to the wells. Include a no-drug control.
-
Incubate for 72 hours.
-
-
Quantification of HCV Replication:
-
If using a luciferase reporter replicon, lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
-
Cytotoxicity Assay: In a parallel plate with untransfected or replicon-containing cells, perform a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) of this compound.
-
Data Analysis:
-
Calculate the 50% effective concentration (EC50) of this compound by plotting the percentage of replication inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Determine the fold change in resistance by dividing the EC50 for the mutant replicon by the EC50 for the wild-type replicon.
-
Calculate the Selectivity Index (SI) as CC50/EC50.
-
Visualizations
Caption: Workflow for Genotypic and Phenotypic Analysis of this compound Resistance.
Caption: Mechanism of Action of this compound and Resistance.
References
Using Encofosbuvir in combination with other direct-acting antivirals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Encofosbuvir, a potent direct-acting antiviral (DAA), in combination with other DAAs for the treatment of Hepatitis C Virus (HCV) infection. The document includes detailed experimental protocols and visual representations of key biological pathways and workflows.
Introduction to this compound
This compound is a nucleotide analog inhibitor of the HCV nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase. This enzyme is essential for the replication of the viral genome. By targeting the active site of NS5B polymerase, this compound acts as a chain terminator, halting the synthesis of viral RNA and effectively suppressing viral replication. Due to the high genetic barrier to resistance of nucleotide inhibitors, this compound is a critical component of combination therapies aimed at achieving a sustained virologic response (SVR).
Combination Therapy Rationale
The standard of care for chronic HCV infection involves the use of combination therapies with at least two DAAs targeting different viral proteins. This approach maximizes antiviral efficacy, minimizes the risk of selecting for resistant variants, and allows for shorter treatment durations. This compound, as an NS5B inhibitor, is ideally paired with DAAs from other classes, such as:
-
NS5A Inhibitors (e.g., Yimitasvir): These drugs target the NS5A protein, which is involved in both viral replication and assembly.
-
NS3/4A Protease Inhibitors: These agents block the activity of the NS3/4A protease, an enzyme crucial for processing the HCV polyprotein into mature viral proteins.
Quantitative Data on DAA Combination Therapies
While specific clinical trial data for all possible this compound-containing regimens is not yet publicly available in comprehensive tables, the following tables summarize the efficacy of representative DAA combination therapies for HCV, which provides a benchmark for expected outcomes with this compound combinations.
Table 1: Sustained Virologic Response (SVR12) Rates for DAA Combination Therapies in HCV Genotype 1
| Treatment Regimen | Treatment Duration | Patient Population | SVR12 Rate (%) | Virologic Failure Rate (%) |
| Sofosbuvir + Ledipasvir | 12 weeks | Treatment-Naïve | 99 | <1 |
| Sofosbuvir + Daclatasvir | 12 weeks | Treatment-Naïve | 98 | 1 |
| Glecaprevir + Pibrentasvir | 8 weeks | Treatment-Naïve, Non-Cirrhotic | 99 | <1 |
| Sofosbuvir/Velpatasvir/Voxilaprevir | 12 weeks | DAA-Experienced | 96 | 3 |
Note: SVR12 is defined as undetectable HCV RNA 12 weeks after completion of therapy.
Table 2: Common Adverse Events Associated with DAA Combination Therapies (Incidence >5%)
| Adverse Event | Sofosbuvir-based Regimens (%) | Glecaprevir/Pibrentasvir (%) |
| Fatigue | 15-30 | 12 |
| Headache | 10-25 | 10 |
| Nausea | 5-15 | 8 |
| Diarrhea | 5-10 | 6 |
| Insomnia | 5-9 | 5 |
Signaling Pathways and Experimental Workflows
HCV Replication and DAA Intervention Points
The following diagram illustrates the key stages of the HCV replication cycle within a hepatocyte and highlights the points of intervention for different classes of direct-acting antivirals, including the NS5B polymerase targeted by this compound.
Caption: HCV Replication Cycle and DAA Intervention Points.
Experimental Workflow for Evaluating this compound Combination Therapy in vitro
This diagram outlines a typical experimental workflow to assess the synergistic or additive effects of this compound when used in combination with another direct-acting antiviral.
Caption: In Vitro Antiviral Combination Assay Workflow.
Experimental Protocols
HCV Replicon Assay for Antiviral Activity
This protocol is designed to determine the 50% effective concentration (EC50) of this compound alone and in combination with other DAAs.
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., containing a luciferase reporter gene).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and antibiotics.
-
This compound and other DAA(s) of interest.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
-
Cell viability assay reagent (e.g., MTT or CellTiter-Glo).
Procedure:
-
Cell Seeding: Seed the HCV replicon cells in 96-well plates at a density that will result in 80-90% confluency after 72 hours of incubation. Incubate at 37°C in a 5% CO2 incubator overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the other DAA(s) in DMEM. For combination studies, prepare a matrix of concentrations for both drugs.
-
Cell Treatment: Remove the culture medium from the cells and add the drug-containing medium. Include vehicle-only controls (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Remove the medium and lyse the cells according to the luciferase assay manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
-
Cytotoxicity Assay: In a parallel plate, measure cell viability using an appropriate assay to determine the 50% cytotoxic concentration (CC50).
-
Data Analysis:
-
Normalize the luciferase data to the vehicle control.
-
Plot the dose-response curves and calculate the EC50 values using non-linear regression analysis.
-
For combination studies, use software such as MacSynergy to determine the nature of the drug interaction (synergy, additivity, or antagonism).
-
HCV NS5B Polymerase Inhibition Assay
This biochemical assay directly measures the inhibitory activity of this compound on the purified HCV NS5B polymerase enzyme.
Materials:
-
Recombinant purified HCV NS5B polymerase.
-
RNA template (e.g., a homopolymeric template like poly(A) or a heteropolymeric template representing the HCV 3' UTR).
-
RNA primer (if using a primer-dependent assay).
-
Ribonucleotide triphosphates (rNTPs: ATP, CTP, GTP, UTP).
-
Radiolabeled rNTP (e.g., [α-³²P]UTP or [α-³³P]UTP) or a non-radioactive detection system (e.g., biotinylated UTP and streptavidin-HRP).
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT, and KCl).
-
This compound.
-
Scintillation counter or appropriate detection instrument.
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the reaction buffer, RNA template/primer, and a serial dilution of this compound.
-
Enzyme Addition: Add the purified NS5B polymerase to the reaction mixture and incubate briefly at room temperature.
-
Initiation of Reaction: Start the reaction by adding the rNTP mix containing the labeled nucleotide.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 25-30°C) for a defined period (e.g., 60-120 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection of Product:
-
Radioactive method: Spot the reaction mixture onto a DE81 filtermat, wash to remove unincorporated nucleotides, and measure the incorporated radioactivity using a scintillation counter.
-
Non-radioactive method: Capture the biotinylated RNA product on a streptavidin-coated plate and detect using a colorimetric or chemiluminescent substrate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-drug control.
-
Plot the dose-response curve and determine the 50% inhibitory concentration (IC50) using non-linear regression.
-
Conclusion
This compound is a promising NS5B polymerase inhibitor for the treatment of chronic HCV infection as part of a combination DAA regimen. The protocols outlined in these application notes provide a framework for the preclinical and clinical evaluation of this compound's efficacy and safety. The use of robust in vitro assays is crucial for understanding its mechanism of action, determining its potency, and assessing its potential for synergistic interactions with other DAAs. This information is vital for the continued development and optimization of HCV therapies.
Determining the Potency of Encofosbuvir: Application Notes and Protocols for Cell-Based IC50 Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for determining the 50% inhibitory concentration (IC50) of Encofosbuvir, a potent direct-acting antiviral agent targeting the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] The protocols outlined below describe the use of cell-based assays, specifically the HCV replicon system, a robust and widely utilized method for evaluating the efficacy of anti-HCV compounds.[3][4]
Introduction to this compound and HCV NS5B
This compound is a small-molecule inhibitor that plays a crucial role in combating HCV infection by targeting the viral NS5B polymerase.[2] This enzyme is essential for the replication of the viral RNA genome. By inhibiting NS5B, this compound effectively halts the viral life cycle. The IC50 value represents the concentration of the drug required to inhibit 50% of the viral replication in a cell-based system, providing a key measure of its antiviral potency.
Principle of the HCV Replicon Assay
The HCV replicon assay is a cornerstone for screening and characterizing anti-HCV compounds. This system utilizes human hepatoma cell lines, such as Huh-7, that have been genetically engineered to harbor a subgenomic HCV RNA molecule, or "replicon". These replicons contain the HCV non-structural proteins (NS3 to NS5B) necessary for autonomous RNA replication but lack the structural proteins, rendering them incapable of producing infectious virus particles. To facilitate the quantification of viral replication, the replicons are often engineered to express a reporter gene, most commonly luciferase. The level of luciferase activity directly correlates with the level of HCV RNA replication. When these cells are treated with an antiviral compound like this compound, a reduction in luciferase activity indicates inhibition of viral replication.
Experimental Workflow Overview
The general workflow for determining the IC50 value of this compound using a luciferase-based HCV replicon assay involves several key steps: culturing of the replicon-containing cells, treatment with a serial dilution of the compound, incubation to allow for antiviral activity, measurement of luciferase activity to quantify replication, and parallel assessment of cell viability to determine cytotoxicity.
Detailed Experimental Protocols
Protocol 1: HCV Replicon Assay for IC50 Determination
This protocol is designed for a 96-well plate format.
Materials:
-
Huh-7 cells harboring a subgenomic HCV replicon with a luciferase reporter gene
-
Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin, and G418 for selection
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture Maintenance: Culture the Huh-7 HCV replicon cells in complete DMEM with G418 to maintain the replicon. Passage the cells every 3-4 days when they reach 80-90% confluency.
-
Cell Seeding: Twenty-four hours prior to the assay, trypsinize the cells, count them, and seed them into a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM without G418. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform a serial dilution of the compound in culture medium to achieve the desired final concentrations (e.g., 8-12 concentrations). The final DMSO concentration in the wells should be kept below 0.5% to avoid toxicity.
-
Compound Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include control wells with medium and DMSO (vehicle control) and wells with a known inhibitor as a positive control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Luciferase Activity Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Remove the medium from the wells.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Normalize the raw luminescence data to the vehicle control (0% inhibition) and a background control (100% inhibition, if applicable).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol 2: Cytotoxicity Assay for CC50 Determination
It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death. This is done by determining the 50% cytotoxic concentration (CC50).
Materials:
-
Huh-7 cells (parental cell line without the replicon is preferred to avoid confounding factors)
-
Complete DMEM with 10% FBS and Penicillin-Streptomycin
-
This compound
-
DMSO
-
96-well clear tissue culture plates
-
MTT or CellTiter-Glo® reagent
-
Spectrophotometer or luminometer
Procedure:
-
Cell Seeding: Seed Huh-7 cells in a 96-well clear plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate for 24 hours.
-
Compound Treatment: Treat the cells with the same serial dilutions of this compound as used in the replicon assay. Include a "cells only" control (no compound) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the same duration as the replicon assay (48-72 hours).
-
Cell Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Follow the manufacturer's protocol to measure the ATP content, which is indicative of cell viability, using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis to determine the CC50 value.
-
Data Presentation and Interpretation
The quantitative data from these assays should be summarized in a clear and structured table.
| Compound | HCV Replicon Assay (IC50) | Cytotoxicity Assay (CC50) | Selectivity Index (SI = CC50/IC50) |
| This compound | Insert experimental value | Insert experimental value | Calculate from IC50 and CC50 |
| Control Inhibitor | Insert experimental value | Insert experimental value | Calculate from IC50 and CC50 |
The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a greater window between the concentration at which the drug is effective against the virus and the concentration at which it is toxic to the host cells.
Mechanism of Action: this compound Inhibition of HCV NS5B Polymerase
This compound acts as a non-nucleoside inhibitor of the HCV NS5B polymerase. It binds to an allosteric site on the enzyme, inducing a conformational change that ultimately inhibits its RNA-dependent RNA polymerase activity. This prevents the synthesis of new viral RNA genomes, thereby halting viral replication.
By following these detailed protocols and application notes, researchers can accurately and reproducibly determine the IC50 values of this compound and other HCV NS5B inhibitors, providing critical data for the development of new antiviral therapies.
References
Application Notes and Protocols for Encofosbuvir Solubility and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encofosbuvir is a potent, direct-acting antiviral agent targeting the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme in the viral replication cycle.[1][2] As a new molecular entity, comprehensive characterization of its physicochemical properties, particularly solubility and stability, is paramount for the development of robust formulations and for ensuring therapeutic efficacy and safety.[3]
These application notes provide detailed protocols for determining the aqueous and solvent solubility of this compound, as well as for conducting comprehensive stability testing under various environmental conditions as mandated by international guidelines.[4][5] The provided methodologies are based on established principles of pharmaceutical analysis and are intended to be adapted and validated by researchers in a laboratory setting.
This compound: Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. This information is crucial for designing relevant solubility and stability studies.
| Property | Value | Source |
| Molecular Formula | C30H42FN4O13PS | |
| Molecular Weight | 748.7 g/mol | |
| IUPAC Name | propan-2-yl N-[(P5'S,2'R)-2'-deoxy-2'-fluoro-3-({[N-(methoxycarbonyl)-L-methionyl]oxy}methyl)-2'-methyl-O-phenyl-5'-uridylyl]-L-alaninate | |
| Mechanism of Action | Inhibitor of HCV NS5B polymerase |
Solubility Testing Protocol
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Both kinetic and thermodynamic solubility assays are recommended to fully characterize this compound.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is the maximum concentration of a substance that can dissolve in a solvent at equilibrium.
Experimental Protocol:
-
Preparation of Solutions: Prepare a series of aqueous buffers with pH values ranging from 1.2 to 7.4 to mimic physiological conditions. Common buffers include phosphate-buffered saline (PBS) and glycine-HCl. Also, prepare common organic solvents such as ethanol, methanol, DMSO, and propylene (B89431) glycol.
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer and solvent in separate, sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Presentation:
| Solvent/Buffer (pH) | Temperature (°C) | Solubility (mg/mL) |
| 0.1 N HCl (pH 1.2) | 25 | Data to be determined |
| Acetate Buffer (pH 4.5) | 25 | Data to be determined |
| Phosphate Buffer (pH 6.8) | 25 | Data to be determined |
| Phosphate Buffer (pH 7.4) | 25 | Data to be determined |
| Water | 25 | Data to be determined |
| Ethanol | 25 | Data to be determined |
| Propylene Glycol | 25 | Data to be determined |
| 0.1 N HCl (pH 1.2) | 37 | Data to be determined |
| Acetate Buffer (pH 4.5) | 37 | Data to be determined |
| Phosphate Buffer (pH 6.8) | 37 | Data to be determined |
| Phosphate Buffer (pH 7.4) | 37 | Data to be determined |
| Water | 37 | Data to be determined |
Kinetic Solubility
Kinetic solubility testing measures the rate of dissolution of a compound over time and is often used in early drug discovery to identify compounds with potential formulation challenges.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an organic solvent like DMSO.
-
Assay Procedure: Add a small aliquot of the stock solution to the aqueous buffer of interest while vortexing.
-
Precipitation Monitoring: Monitor the formation of precipitate over time using nephelometry or turbidimetry.
-
Data Analysis: The kinetic solubility is the concentration at which the compound begins to precipitate under these conditions.
Stability Testing Protocol
Stability testing is essential to determine the shelf-life of a drug product and to identify any degradation products that may form under various environmental conditions. The following protocol is based on the International Council for Harmonisation (ICH) guidelines.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify potential degradation pathways and to develop stability-indicating analytical methods.
Experimental Protocol:
-
Acid and Base Hydrolysis: Treat a solution of this compound with 0.1 N HCl and 0.1 N NaOH at elevated temperatures (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Expose a solution of this compound to a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid drug substance and a solution to high temperatures (e.g., 80 °C).
-
Photostability: Expose the solid drug substance and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method to quantify the remaining this compound and any degradation products.
Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf-life of the drug substance under recommended storage conditions.
Experimental Protocol:
-
Batch Selection: Use at least three primary batches of the drug substance for the stability study.
-
Storage Conditions: Store the samples in containers that are the same as or simulate the proposed packaging for storage and distribution. The following ICH-recommended conditions should be used:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.
-
Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH.
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.
-
-
Testing Frequency: For long-term studies, test the samples every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.
-
Parameters to be Tested: The stability-indicating analytical methods should be used to assess the following parameters at each time point:
-
Appearance
-
Assay of the active substance
-
Degradation products
-
Moisture content
-
Data Presentation:
Long-Term Stability Data (Example: 25°C/60%RH)
| Time Point (Months) | Appearance | Assay (%) | Total Degradation Products (%) |
| 0 | Initial observation | Initial value | Initial value |
| 3 | Observation | Value | Value |
| 6 | Observation | Value | Value |
| 9 | Observation | Value | Value |
| 12 | Observation | Value | Value |
| 18 | Observation | Value | Value |
| 24 | Observation | Value | Value |
Accelerated Stability Data (Example: 40°C/75%RH)
| Time Point (Months) | Appearance | Assay (%) | Total Degradation Products (%) |
| 0 | Initial observation | Initial value | Initial value |
| 3 | Observation | Value | Value |
| 6 | Observation | Value | Value |
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits HCV replication by targeting the NS5B polymerase.
Solubility Testing Workflow
References
- 1. This compound | HCV NS5B inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound - Sunshine Lake Pharma - AdisInsight [adisinsight.springer.com]
- 4. www3.paho.org [www3.paho.org]
- 5. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for Evaluating the Oral Bioavailability of Encofosbuvir in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encofosbuvir (formerly HEC 110114) is a novel, potent, direct-acting antiviral agent developed for the treatment of chronic hepatitis C virus (HCV) infection.[1][2] As a nucleotide analog prodrug, it is metabolized intracellularly to its active triphosphate form, which then acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[2] This inhibition ultimately terminates the viral RNA chain elongation process. Understanding the oral bioavailability of this compound is a critical step in its preclinical development to ensure adequate systemic exposure for therapeutic efficacy.
This document provides detailed application notes and standardized protocols for assessing the oral bioavailability of this compound in two commonly used animal models: the Sprague-Dawley rat and the cynomolgus monkey. These models are chosen for their relevance in predicting human pharmacokinetics.
Mechanism of Action Signaling Pathway
This compound, a prodrug, is designed to be efficiently absorbed and subsequently converted into its active triphosphate form within hepatocytes. This active metabolite mimics natural nucleotides and is incorporated into the growing viral RNA chain by the HCV NS5B polymerase. Its incorporation leads to chain termination, thereby halting viral replication.
Data Presentation: Pharmacokinetic Parameters of this compound
Disclaimer: The following tables contain representative, hypothetical data for illustrative purposes, as specific preclinical pharmacokinetic data for this compound is not publicly available. Researchers should replace this data with their own experimental findings.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 ± 250 | 800 ± 150 |
| Tmax (h) | 0.08 (5 min) | 0.5 ± 0.2 |
| AUC0-t (ng·h/mL) | 2500 ± 400 | 7500 ± 1200 |
| AUC0-inf (ng·h/mL) | 2600 ± 420 | 7800 ± 1300 |
| t1/2 (h) | 2.5 ± 0.5 | 3.0 ± 0.6 |
| Clearance (CL) (mL/h/kg) | 385 ± 60 | - |
| Volume of Distribution (Vd) (L/kg) | 1.4 ± 0.2 | - |
| Absolute Oral Bioavailability (F%) | - | 30% |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1800 ± 300 | 1100 ± 200 |
| Tmax (h) | 0.08 (5 min) | 1.0 ± 0.4 |
| AUC0-t (ng·h/mL) | 3200 ± 550 | 14400 ± 2500 |
| AUC0-inf (ng·h/mL) | 3300 ± 570 | 14850 ± 2600 |
| t1/2 (h) | 3.5 ± 0.7 | 4.0 ± 0.8 |
| Clearance (CL) (mL/h/kg) | 300 ± 50 | - |
| Volume of Distribution (Vd) (L/kg) | 1.5 ± 0.3 | - |
| Absolute Oral Bioavailability (F%) | - | 45% |
Experimental Protocols
Protocol 1: Determination of Oral Bioavailability of this compound in Sprague-Dawley Rats
1. Animals and Housing:
-
Male Sprague-Dawley rats (200-250 g) are used.
-
Animals are housed in a controlled environment (22±2°C, 50±10% humidity, 12-h light/dark cycle).
-
Animals are fasted overnight (approximately 12 hours) before dosing, with free access to water.
2. Formulation and Dosing:
-
Oral (PO) Group (n=5): this compound is formulated as a suspension or solution in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) at a concentration for a 10 mg/kg dose. The formulation is administered via oral gavage.
-
Intravenous (IV) Group (n=5): this compound is dissolved in a vehicle suitable for intravenous administration (e.g., saline with a co-solvent like DMSO, if necessary) for a 1 mg/kg dose. The dose is administered as a bolus via the tail vein.
3. Blood Sampling:
-
Serial blood samples (approximately 0.25 mL) are collected from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).
-
PO Group Sampling Times: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
IV Group Sampling Times: Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
4. Plasma Processing and Storage:
-
Blood samples are centrifuged at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection to separate plasma.
-
Plasma is transferred to labeled cryovials and stored at -80°C until bioanalysis.
Experimental Workflow: Oral Bioavailability Study
Protocol 2: Determination of Oral Bioavailability of this compound in Cynomolgus Monkeys
1. Animals and Housing:
-
Naive, healthy male cynomolgus monkeys (3-5 kg) are used.
-
Animals are housed individually in stainless steel cages in a climate-controlled facility.
-
Monkeys are fasted overnight prior to dosing.
2. Formulation and Dosing:
-
Oral (PO) Group (n=3-4, crossover design): this compound is formulated similarly to the rat study for a 10 mg/kg dose and administered via oral gavage or a nasogastric tube.
-
Intravenous (IV) Group (n=3-4, crossover design): The IV formulation (1 mg/kg) is administered via a peripheral vein (e.g., cephalic or saphenous). A washout period of at least one week is allowed between treatments in a crossover design.
3. Blood Sampling:
-
Blood samples (approximately 1 mL) are collected from a peripheral vein into tubes containing an anticoagulant.
-
PO Group Sampling Times: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose.
-
IV Group Sampling Times: Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose.
4. Plasma Processing and Storage:
-
Plasma is processed and stored as described in the rat protocol.
Protocol 3: Bioanalytical Method for Quantification of this compound in Plasma using LC-MS/MS
1. Sample Preparation:
-
Plasma samples (50 µL) are thawed.
-
An internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound) is added.
-
Proteins are precipitated by adding a solvent like acetonitrile (B52724) (e.g., 200 µL).
-
Samples are vortexed and then centrifuged (e.g., 12,000 x g for 10 minutes) to pellet the precipitated proteins.
-
The supernatant is transferred for analysis.
2. LC-MS/MS Conditions:
-
LC System: A standard UHPLC system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound, its active metabolite, and the internal standard.
3. Calibration and Quality Control:
-
A calibration curve is prepared by spiking blank plasma with known concentrations of this compound.
-
Quality control (QC) samples at low, medium, and high concentrations are analyzed with the study samples to ensure accuracy and precision.
Data Analysis and Calculation
Pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Cmax and Tmax are determined directly from the plasma concentration-time data.
-
AUC (Area Under the Curve) is calculated using the linear trapezoidal rule.
-
Absolute Oral Bioavailability (F%) is calculated using the following formula:
F% = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100
Conclusion
The protocols outlined provide a robust framework for the preclinical evaluation of this compound's oral bioavailability in rodent and non-human primate models. These studies are essential for understanding the drug's absorption and disposition, guiding dose selection for further non-clinical and clinical studies, and ultimately supporting its development as an effective therapy for Hepatitis C. The successful application of these methods will generate critical data for the regulatory submission of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Encofosbuvir Chemical Synthesis
Welcome to the technical support center for the chemical synthesis of Encofosbuvir. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot issues leading to low yields during the synthesis of this critical phosphoramidate (B1195095) prodrug.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound, and what are the critical steps prone to yield loss?
A1: this compound is a phosphoramidate prodrug of a nucleoside analog. The synthesis generally involves the coupling of a protected nucleoside with a phosphoramidate moiety. The most critical and often yield-determining step is the formation of the phosphoramidate bond. This reaction is sensitive to moisture and requires precise control of reaction conditions to avoid side reactions.[1][2] Incomplete reactions, side-product formation, and degradation of starting materials or the product can all contribute to low overall yields.
Q2: My phosphoramidate coupling reaction is showing low conversion. What are the potential causes?
A2: Low conversion in the phosphoramidate coupling step can be attributed to several factors:
-
Reagent Quality: Ensure the protected nucleoside, amino acid ester, and phosphorylating agent are of high purity and anhydrous. Degradation of these reagents can significantly impact the reaction.
-
Solvent and Reaction Conditions: The reaction is typically carried out in an anhydrous aprotic solvent under an inert atmosphere (e.g., argon or nitrogen). Trace amounts of water can lead to the hydrolysis of the activated phosphorus species, reducing the yield of the desired product.
-
Base Selection: The choice and stoichiometry of the base used are crucial. Common bases include N-methylimidazole (NMI) or Grignard reagents like tert-butylmagnesium chloride (tBuMgCl).[2] An inappropriate base or incorrect amount can lead to side reactions or incomplete activation.
-
Reaction Temperature and Time: These parameters should be optimized. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times or elevated temperatures may lead to the formation of impurities.
Q3: I am observing significant impurity formation during the synthesis. What are the common side products?
A3: The synthesis of phosphoramidates can be accompanied by the formation of several by-products that can complicate purification and reduce the yield of the final product.[1] Common impurities include:
-
Hydrolysis Products: The activated phosphorylating agent and the final product are susceptible to hydrolysis.
-
Diastereomers: If the phosphorus center is chiral, a mixture of diastereomers (Rp and Sp) can be formed. Separation of these isomers can be challenging and may lead to yield loss.
-
Bis-substituted Nucleosides: If the nucleoside has other reactive hydroxyl groups that are not properly protected, the formation of bis-phosphorylated species can occur.
-
Side reactions involving the protecting groups: The protecting groups on the nucleoside and the amino acid can undergo side reactions under the reaction conditions.
Troubleshooting Guides
Guide 1: Low Yield in the Phosphoramidate Coupling Step
This guide provides a systematic approach to troubleshooting low yields in the key phosphoramidate coupling reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in the phosphoramidate coupling step.
Experimental Protocols:
-
Reagent Purity Analysis (NMR):
-
Dissolve a small sample of the starting material (protected nucleoside, amino acid ester, or phosphorylating agent) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Integrate the peaks corresponding to the compound and any visible impurities.
-
Compare the spectrum to a reference spectrum of the pure compound to identify and quantify impurities.
-
-
Reaction Monitoring (HPLC):
-
Prepare a standard solution of the starting material and the expected product.
-
At regular intervals during the reaction, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot (e.g., by adding a suitable acid or base).
-
Dilute the quenched aliquot with the mobile phase.
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Monitor the disappearance of the starting material peak and the appearance of the product peak to determine the reaction progress.
-
Quantitative Data Summary:
| Parameter | Target Value | Common Deviation Leading to Low Yield |
| Starting Material Purity | >98% | <95% |
| Water Content in Solvent | <50 ppm | >100 ppm |
| Reaction Temperature | -20 °C to RT (reaction dependent) | Fluctuations of >5 °C |
| Reaction Time | 2-24 hours (reaction dependent) | Premature termination or excessive duration |
Guide 2: Issues with Product Purification and Isolation
This guide addresses common problems encountered during the purification of this compound.
Logical Relationship Diagram:
Caption: Common issues encountered during product purification and isolation.
Experimental Protocols:
-
Optimizing Column Chromatography:
-
Solvent System Screening: Use thin-layer chromatography (TLC) to screen for a solvent system that provides good separation between the product and impurities (Rf difference > 0.2).
-
Gradient Elution: If a single solvent system is insufficient, employ a gradient elution method, gradually increasing the polarity of the eluent.
-
Silica (B1680970) Gel Treatment: For sensitive compounds, silica gel can be pre-treated with a base (e.g., triethylamine) to neutralize acidic sites and prevent product degradation.
-
-
Troubleshooting Crystallization:
-
Solvent Selection: Screen a variety of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Seeding: Introduce a small crystal of the pure product to induce crystallization.
-
Slow Evaporation: Allow the solvent to evaporate slowly from a saturated solution of the product.
-
Anti-Solvent Addition: Slowly add a solvent in which the product is insoluble (an anti-solvent) to a solution of the product.
-
Quantitative Data Summary:
| Purification Method | Parameter | Common Issue | Troubleshooting Action |
| Column Chromatography | Eluent Polarity | Co-elution of impurities | Optimize solvent system using TLC |
| Column Chromatography | Product Stability | Degradation on silica gel | Use deactivated silica gel |
| Crystallization | Solvent Choice | Product remains in solution | Screen for suitable solvent/anti-solvent pairs |
| Crystallization | Purity of Crude | Inhibition of crystallization | Re-purify by chromatography before crystallization |
By systematically addressing these common issues, researchers can improve the yield and purity of their this compound synthesis. For further assistance, please consult relevant literature and consider advanced analytical techniques for in-depth impurity profiling.
References
- 1. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery-and-synthesis-of-a-phosphoramidate-prodrug-of-a-pyrrolo-2-1-f-triazin-4-amino-adenine-c-nucleoside-gs-5734-for-the-treatment-of-ebola-and-emerging-viruses - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Optimizing Encofosbuvir Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the aqueous solubility of Encofosbuvir for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[1] Like many complex small molecule inhibitors, this compound is a lipophilic compound, which often correlates with poor aqueous solubility. For effective use in in vitro assays and for the development of oral or parenteral formulations, it is crucial to enhance its solubility in aqueous buffers to achieve the desired therapeutic concentrations and ensure reliable experimental results.[2][3]
Q2: What are the primary factors that can be manipulated to improve the solubility of a compound like this compound?
A2: Several key factors can be adjusted to improve the solubility of poorly water-soluble drugs. These include:
-
pH: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility by converting the molecule to its more soluble ionized form.[4][5]
-
Co-solvents: The addition of water-miscible organic solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.[4]
-
Surfactants: These agents reduce the surface tension of the solvent and can form micelles to encapsulate and solubilize lipophilic drugs.[6]
-
Complexing Agents: Cyclodextrins are common complexing agents that can encapsulate the drug molecule, shielding it from the aqueous environment and increasing its apparent solubility.
-
Solid-State Modifications: Techniques like creating solid dispersions or reducing particle size (micronization/nanonization) can improve the dissolution rate and apparent solubility.[3][7]
Q3: Are there any advanced formulation strategies that can be considered for this compound?
A3: Yes, for more significant solubility challenges, especially in the context of drug delivery, advanced strategies are often employed. These include:
-
Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer carrier can dramatically enhance its dissolution and solubility.[7][8][9] This is a highly effective method for antiviral drugs.[7][8]
-
Nanotechnology: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution and higher saturation solubility.[2]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be used to pre-dissolve the drug in a lipid-based formulation that spontaneously forms an emulsion in an aqueous environment, improving absorption.[10]
-
Prodrug Approach: this compound itself is a prodrug. Further chemical modification to create more soluble prodrugs, such as phosphate (B84403) esters, is a common strategy to improve aqueous solubility for parenteral administration.[11][12][13]
Troubleshooting Guides
Issue 1: My this compound is precipitating out of my aqueous buffer during my experiment.
This is a common issue when the concentration of a poorly soluble compound exceeds its thermodynamic solubility in a given buffer system.
Troubleshooting Steps:
-
Verify the Maximum Solubility: First, determine the approximate solubility of this compound in your specific buffer. This will help you work within its solubility limits.
-
pH Adjustment: If your experimental conditions allow, try adjusting the pH of the buffer. This compound has functional groups that may be ionizable. A pH that favors the ionized form will likely increase solubility.
-
Introduce a Co-solvent: Adding a small percentage of a biocompatible co-solvent can significantly increase solubility. Common choices include DMSO, ethanol, or polyethylene (B3416737) glycol (PEG). See the table below for illustrative examples.
-
Consider a Surfactant: For cell-based assays, a very low concentration of a non-ionic surfactant like Tween® 80 or Polysorbate 80 might be acceptable and can help maintain solubility.
| Buffer System (pH 7.4) | Co-solvent | Co-solvent Concentration (%) | Illustrative this compound Solubility (µg/mL) |
| Phosphate Buffered Saline (PBS) | None | 0 | < 1 |
| Phosphate Buffered Saline (PBS) | DMSO | 1 | 15 |
| Phosphate Buffered Saline (PBS) | DMSO | 5 | 80 |
| Phosphate Buffered Saline (PBS) | Ethanol | 5 | 55 |
| Acetate Buffer (pH 5.0) | None | 0 | 5 |
| Borate Buffer (pH 9.0) | None | 0 | 25 |
Note: This data is for illustrative purposes only and should be experimentally verified.
Issue 2: I need to prepare a high-concentration stock solution of this compound for my in vitro assays.
High-concentration stock solutions are often prepared in 100% organic solvents and then diluted into the final aqueous assay buffer.
Protocol: Preparing a High-Concentration Stock Solution
-
Solvent Selection: Choose a volatile organic solvent in which this compound is highly soluble. Dimethyl sulfoxide (B87167) (DMSO) is a common choice. Other options include N,N-dimethylformamide (DMF) or ethanol.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution: Add the selected solvent to the powder and vortex or sonicate until the compound is completely dissolved. A gentle warming to 37°C may aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Dilution: When preparing your working solution, ensure that the final concentration of the organic solvent in your aqueous buffer is low (typically <1%, often <0.1%) to avoid solvent-induced artifacts in your experiment.
Issue 3: I am planning in vivo studies and need a suitable formulation for oral or parenteral administration.
For in vivo studies, simple solutions in organic solvents are often not suitable. Advanced formulation strategies are typically required to enhance bioavailability.
Recommended Approach: Solid Dispersion
Solid dispersion is a robust technique for improving the oral bioavailability of poorly soluble drugs.[7][8] It involves dispersing the drug in an amorphous state within a hydrophilic carrier.
Experimental Protocol: Preparation of an this compound-PVP K30 Solid Dispersion by Solvent Evaporation
-
Component Selection:
-
Drug: this compound
-
Carrier: Polyvinylpyrrolidone (PVP K30)
-
Solvent: A common solvent for both the drug and the carrier (e.g., a mixture of dichloromethane (B109758) and methanol).
-
-
Preparation:
-
Prepare solutions of this compound and PVP K30 in the chosen solvent at various drug-to-carrier ratios (e.g., 1:1, 1:2, 1:4 by weight).
-
Mix the solutions thoroughly.
-
-
Solvent Evaporation:
-
Use a rotary evaporator to remove the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
This will result in a thin film of the solid dispersion on the wall of the flask.
-
-
Drying and Milling:
-
Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
-
Gently scrape the dried material and mill it into a fine powder.
-
-
Characterization:
-
Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug.
-
Conduct dissolution studies to compare the release profile of the solid dispersion to that of the pure drug.
-
Visualizations
Caption: Workflow for selecting a solubility enhancement strategy.
Caption: Mechanism of solubility enhancement by solid dispersion.
References
- 1. This compound | HCV NS5B inhibitor | Probechem Biochemicals [probechem.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. researchgate.net [researchgate.net]
- 6. Methods of solubility enhancements | PPTX [slideshare.net]
- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 8. [PDF] Solid Dispersion Technology for Improving the Solubility of Antiviral Drugs | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and Characterization of a Water-Soluble Prodrug of a Dual Inhibitor of Bacterial DNA Gyrase and Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Encofosbuvir Cytotoxicity in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the cytotoxic effects of Encofosbuvir in primary cell cultures. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Problem 1: High Levels of Cell Death Observed After this compound Treatment
Question: We are observing significant cytotoxicity in our primary cell cultures shortly after treatment with this compound. How can we reduce this effect?
Answer: High levels of acute cytotoxicity can be caused by several factors, including high drug concentration, off-target effects, or the specific sensitivity of the primary cells being used. Here are some steps to troubleshoot this issue:
1. Optimize this compound Concentration:
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration of this compound that balances antiviral efficacy with minimal cytotoxicity.
-
Experimental Protocol:
-
Plate primary cells at a consistent density.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM).
-
After a predetermined incubation period (e.g., 24, 48, 72 hours), assess cell viability using a standard cytotoxicity assay.
-
2. Co-treatment with Antioxidants:
-
Hypothesis: this compound, like other nucleoside analogs, may induce oxidative stress, leading to cell death.
-
Recommendation: Co-administer an antioxidant with this compound to potentially mitigate these effects.
-
Experimental Protocol:
-
Treat primary cells with the determined optimal concentration of this compound in the presence and absence of an antioxidant like N-acetylcysteine (NAC) or Vitamin E.
-
Use a range of antioxidant concentrations to find the most effective dose.
-
Measure cell viability and markers of oxidative stress (e.g., reactive oxygen species (ROS) levels) at various time points.
-
3. Assess Mitochondrial Health:
-
Hypothesis: Nucleoside analogs can interfere with mitochondrial DNA synthesis, leading to mitochondrial dysfunction and apoptosis.
-
Recommendation: Evaluate mitochondrial function in the presence of this compound.
-
Experimental Protocol:
-
Treat cells with this compound.
-
Assess mitochondrial membrane potential using a fluorescent dye like JC-1.
-
Measure ATP production to evaluate overall mitochondrial respiratory function.
-
Table 1: Troubleshooting Summary for High Cell Death
| Strategy | Rationale | Key Experimental Metric |
| Concentration Optimization | Reduce dose-dependent toxicity. | IC50 (Cytotoxicity) vs. EC50 (Efficacy) |
| Antioxidant Co-treatment | Counteract potential oxidative stress. | Cell Viability, ROS Levels |
| Mitochondrial Health Assessment | Identify and address mitochondrial dysfunction. | Mitochondrial Membrane Potential, ATP Levels |
Problem 2: Gradual Decline in Cell Viability Over Long-Term this compound Exposure
Question: Our primary cells appear healthy initially, but we see a progressive decrease in viability with continuous this compound treatment. What could be the cause and how can we address it?
Answer: A gradual decline in viability suggests a cumulative toxic effect, potentially related to the depletion of essential nucleotide pools or chronic mitochondrial stress.
1. Supplement with Nucleosides:
-
Hypothesis: As a uridine-based nucleoside analog, this compound may interfere with the cellular pool of pyrimidines.
-
Recommendation: Supplement the culture medium with exogenous nucleosides to compensate for any potential depletion.
-
Experimental Protocol:
-
Culture primary cells in the presence of this compound.
-
Supplement the media with a cocktail of nucleosides (e.g., uridine, cytidine).
-
Monitor cell proliferation and viability over an extended period (e.g., 7-14 days).
-
2. Intermittent Dosing Strategy:
-
Hypothesis: Continuous exposure may not be necessary to maintain antiviral activity and could be contributing to cumulative toxicity.
-
Recommendation: Implement an intermittent dosing schedule.
-
Experimental Protocol:
-
Compare continuous this compound exposure to a schedule of treatment followed by a drug-free period (e.g., 48 hours on, 24 hours off).
-
Assess both antiviral efficacy and cell viability throughout the experiment.
-
Table 2: Troubleshooting Summary for Gradual Viability Decline
| Strategy | Rationale | Key Experimental Metric |
| Nucleoside Supplementation | Replenish potentially depleted nucleotide pools. | Long-term Cell Viability, Proliferation Rate |
| Intermittent Dosing | Reduce cumulative toxic effects. | Viability and Antiviral Efficacy Over Time |
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of this compound-induced cytotoxicity in primary cells?
A1: While specific data on this compound is limited, the cytotoxicity of nucleoside analogs in general can be multifactorial.[1] Potential mechanisms include:
-
Mitochondrial Toxicity: Inhibition of mitochondrial DNA polymerase gamma can lead to mtDNA depletion, impaired oxidative phosphorylation, and apoptosis.[2]
-
Off-target Effects: this compound's active triphosphate form may interact with other cellular polymerases or enzymes, leading to unintended consequences.[3][4]
-
Perturbation of Nucleotide Pools: As a nucleoside analog, it may disrupt the delicate balance of intracellular nucleotide pools, affecting cellular processes.[5]
-
Induction of Oxidative Stress: The metabolic processing of the drug or its effect on mitochondria can lead to the generation of reactive oxygen species (ROS), causing cellular damage.[6][7]
Q2: What types of primary cells are most susceptible to this compound cytotoxicity?
A2: The susceptibility of primary cells to nucleoside analog toxicity can be cell-type dependent.[8] Highly proliferative cells and those with high mitochondrial activity may be more vulnerable. It is crucial to empirically determine the cytotoxic profile of this compound in your specific primary cell model.
Q3: Are there any specific biomarkers we can monitor to predict or measure this compound cytotoxicity?
A3: Yes, several biomarkers can be monitored:
-
Lactate Dehydrogenase (LDH) Release: An indicator of plasma membrane damage and necrosis.
-
Caspase-3/7 Activation: A marker of apoptosis.
-
Mitochondrial Membrane Potential (ΔΨm): A decrease indicates mitochondrial dysfunction.
-
Reactive Oxygen Species (ROS) Levels: Can be measured using fluorescent probes to assess oxidative stress.
-
ATP Levels: A decrease can indicate impaired cellular metabolism and mitochondrial function.
Q4: How can we differentiate between apoptosis and necrosis induced by this compound?
A4: You can use flow cytometry with Annexin V and Propidium Iodide (PI) staining.
-
Annexin V positive / PI negative: Early apoptosis
-
Annexin V positive / PI positive: Late apoptosis/necrosis
-
Annexin V negative / PI positive: Necrosis
Experimental Protocols
Protocol 1: Standard Cytotoxicity Assay (MTT Assay)
-
Cell Plating: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Treatment: Treat primary cells with this compound at the desired concentration and for the desired time in a black, clear-bottom 96-well plate.
-
Staining: Add a fluorescent ROS indicator, such as DCFDA (2',7'-dichlorofluorescin diacetate), to the cells and incubate as per the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of untreated controls to determine the fold change in ROS levels.
Visualizations
Caption: Potential pathways of this compound action and cytotoxicity.
Caption: Troubleshooting workflow for high this compound cytotoxicity.
References
- 1. Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of Encofosbuvir in research
Technical Support Center: Encofosbuvir Research
Introduction
This compound is a novel small-molecule direct-acting antiviral agent developed for the treatment of chronic hepatitis C virus (HCV) infection.[1] It functions by targeting the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for the replication of viral RNA.[1] As a nucleotide analog, this compound is incorporated into the growing viral RNA chain, leading to premature termination of replication. While highly potent against its intended target, the use of nucleotide analogs in research can sometimes lead to off-target effects. This guide provides troubleshooting advice and frequently asked questions to help researchers identify, understand, and mitigate potential off-target effects during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] As a nucleotide analog prodrug, it is metabolized within the cell to its active triphosphate form. This active form mimics a natural nucleotide and is incorporated into the elongating viral RNA strand by the NS5B polymerase. Upon incorporation, it terminates the chain elongation process, thereby preventing the replication of the viral genome.[1]
Q2: What are the potential off-target effects of this compound?
A2: As a nucleotide analog, this compound has the potential to interact with host cellular polymerases, although it is designed for high selectivity towards the viral polymerase. Potential off-target effects could include:
-
Mitochondrial Toxicity: Inhibition of mitochondrial RNA polymerase (POLRMT) or DNA polymerase gamma (POLG), which could affect mitochondrial replication and function.
-
Kinase Inhibition: Off-target inhibition of cellular kinases, which could interfere with various signaling pathways.
-
Altered Gene Expression: Unintended changes in the host cell's gene expression profile due to downstream effects of pathway disruptions or low-level incorporation into cellular RNA.
Q3: My cells are showing signs of cytotoxicity at concentrations where I expect to see antiviral activity. What could be the cause?
A3: This could be due to several factors:
-
Off-target inhibition of essential cellular enzymes: As mentioned in Q2, inhibition of host polymerases, particularly mitochondrial polymerases, can lead to cytotoxicity.
-
Cell line sensitivity: Different cell lines may have varying sensitivities to this compound.
-
Experimental conditions: Factors such as cell density, passage number, and media composition can influence cellular response.
Refer to the troubleshooting guide below for steps to address this issue.
Q4: I am observing unexpected changes in signaling pathways unrelated to viral replication. How can I investigate this?
A4: Unexpected signaling alterations may point towards off-target kinase inhibition. A kinome profiling assay can help identify which kinases, if any, are being inhibited by this compound. Refer to the experimental protocols section for a detailed methodology.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-target inhibition of mitochondrial polymerases | 1. Perform a mitochondrial polymerase activity assay in the presence and absence of this compound. 2. Measure mitochondrial membrane potential (e.g., using TMRE or JC-1 stain). 3. Quantify mitochondrial DNA (mtDNA) copy number via qPCR. | 1. Determine if this compound directly inhibits mitochondrial polymerase activity. 2. Assess if mitochondrial health is compromised. 3. Check for disruptions in mtDNA replication. |
| General cellular toxicity | 1. Perform a dose-response curve to determine the EC50 (antiviral effective concentration) and CC50 (cytotoxic concentration). 2. Calculate the selectivity index (SI = CC50/EC50).[3] | 1. A low selectivity index (<10) suggests that cytotoxicity may be a limiting factor. 2. This will help in choosing a therapeutic window for your experiments. |
| Cell culture artifacts | 1. Test the compound on a panel of different cell lines. 2. Ensure consistent cell passage number and confluency. | 1. Determine if the observed cytotoxicity is cell-line specific. 2. Rule out variability due to cell culture conditions. |
Issue 2: Inconsistent Antiviral Efficacy
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Drug metabolism variability | 1. Use a cell line with well-characterized metabolic activity. 2. If possible, measure the intracellular concentration of the active triphosphate form of this compound. | 1. Ensure that the drug is being properly metabolized to its active form in your experimental system. |
| Viral strain resistance | 1. Sequence the NS5B gene of your viral strain to check for known resistance mutations. | 1. Identify if viral resistance is the cause of reduced efficacy. |
| Experimental setup | 1. Optimize the multiplicity of infection (MOI) and infection time. 2. Include appropriate positive and negative controls in every experiment. | 1. Ensure that the assay conditions are optimal for detecting antiviral activity. |
Issue 3: Altered Host Cell Gene Expression
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-target pathway modulation | 1. Perform RNA sequencing (RNA-seq) on cells treated with this compound versus a vehicle control.[4][5] 2. Analyze differentially expressed genes using pathway analysis tools (e.g., GO, KEGG).[6] | 1. Identify specific cellular pathways that are perturbed by the compound. 2. This can provide clues about potential off-target interactions. |
| Stress response | 1. Measure markers of cellular stress, such as reactive oxygen species (ROS) production or activation of the unfolded protein response (UPR). | 1. Determine if the observed gene expression changes are part of a general cellular stress response. |
Experimental Protocols
Mitochondrial Polymerase (POLG/POLRMT) Activity Assay
This protocol is adapted from established methods for assessing mitochondrial polymerase activity.[7][8][9][10]
Objective: To determine if this compound inhibits the activity of mitochondrial DNA polymerase γ (POLG) or RNA polymerase (POLRMT).
Methodology:
-
Isolate Mitochondria: Isolate mitochondria from control and this compound-treated cells using differential centrifugation.
-
Prepare Mitochondrial Lysates: Lyse the isolated mitochondria to release the polymerases.
-
Polymerase Activity Assay:
-
Set up reaction mixtures containing the mitochondrial lysate, a suitable DNA or RNA template/primer, and a mixture of nucleotides including a radioactively or fluorescently labeled nucleotide.
-
Include different concentrations of the active triphosphate form of this compound in the reaction.
-
Incubate the reactions to allow for polymerase activity.
-
-
Quantify Polymerase Activity:
-
Stop the reaction and precipitate the newly synthesized nucleic acids.
-
Measure the incorporation of the labeled nucleotide using a scintillation counter or fluorescence reader.
-
-
Data Analysis: Compare the polymerase activity in the presence of this compound to the vehicle control to determine the IC50.
Kinome Profiling
This protocol outlines a general approach for assessing the effect of this compound on a broad range of cellular kinases.[11][12][13][14][15]
Objective: To identify potential off-target inhibition of host cell kinases by this compound.
Methodology:
-
Cell Lysis: Prepare lysates from cells treated with this compound and a vehicle control.
-
Kinase Enrichment (Optional): Use multiplexed inhibitor beads or ATP affinity probes to enrich for kinases from the cell lysate.[11][12][13]
-
Kinase Activity Assay:
-
Utilize a kinase activity array platform where a library of kinase-specific peptide substrates is spotted on a solid support.[14]
-
Incubate the array with the cell lysate and radiolabeled ATP.
-
-
Detection and Analysis:
-
Wash the array to remove unbound components.
-
Detect the phosphorylation of the peptide substrates by autoradiography or other imaging methods.
-
Quantify the signal for each peptide to determine the activity of the corresponding kinase.
-
Compare the kinome profiles of this compound-treated and control samples to identify inhibited kinases.
-
RNA-Sequencing for Off-Target Gene Expression Analysis
This protocol details the steps for using RNA-seq to identify global changes in host cell gene expression following this compound treatment.[4][6][16][17]
Objective: To identify genes and pathways that are differentially regulated upon treatment with this compound.
Methodology:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound at a relevant concentration (e.g., 10x EC50) and a vehicle control for a specified time.
-
Extract high-quality total RNA from the cells.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the extracted RNA (e.g., using poly-A selection for mRNA).
-
Sequence the libraries on a next-generation sequencing platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes (DEGs) between this compound-treated and control samples.
-
-
Pathway Analysis:
-
Use bioinformatics tools to perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs to identify affected biological processes and signaling pathways.[6]
-
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: this compound's mechanism and potential off-target pathways.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - Sunshine Lake Pharma - AdisInsight [adisinsight.springer.com]
- 3. Antiviral drug discovery - Part 1: From no drug to promising candidates - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 4. CRISPRroots: on- and off-target assessment of RNA-seq data in CRISPR–Cas9 edited cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rna-seqblog.com [rna-seqblog.com]
- 6. genscript.com [genscript.com]
- 7. Functional analysis of mutant mitochondrial DNA polymerase proteins involved in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
- 14. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
Improving the stability of Encofosbuvir in long-term storage
Welcome to the Encofosbuvir Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound during long-term storage and experimental procedures. As specific stability data for this compound is not publicly available, this guide is based on extensive research into the stability of Sofosbuvir, a structurally related and well-characterized antiviral agent. It is presumed that this compound, as a prodrug, may exhibit a similar stability profile.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question: I observed a significant decrease in the purity of my this compound sample after storing it in an aqueous solution at room temperature for a few days. What could be the cause?
Answer: this compound, similar to Sofosbuvir, is susceptible to degradation in aqueous solutions, particularly under neutral or slightly alkaline conditions. Storing it at room temperature can accelerate this degradation process. Sofosbuvir has been observed to show slight degradation at 40°C in a neutral aqueous solution[1].
Recommended Solution:
-
Prepare fresh aqueous solutions of this compound immediately before use.
-
If short-term storage of a solution is necessary, store it at refrigerated temperatures (2-8°C) and use it as soon as possible.
-
For long-term storage, it is highly recommended to store this compound as a solid powder under appropriate conditions.
Question: My this compound sample, stored as a solid, shows signs of degradation. The appearance has changed, and analytical tests confirm the presence of impurities. What storage conditions are critical?
Answer: The stability of solid this compound can be compromised by exposure to high humidity and elevated temperatures. For Sofosbuvir tablets, storage below 30°C (86°F) is recommended, and they should be dispensed in their original container which often includes a desiccant.
Recommended Solution:
-
Store solid this compound in a tightly sealed container to protect it from moisture.
-
Include a desiccant in the storage container to absorb any residual moisture.
-
Store the container in a controlled environment, ideally at or below the manufacturer's recommended temperature, and away from direct light.
Question: I am performing a forced degradation study on this compound and I am seeing rapid degradation under alkaline conditions. Is this expected?
Answer: Yes, this is an expected outcome. Sofosbuvir shows significant degradation under alkaline conditions. Studies have reported up to 50% degradation of Sofosbuvir when refluxed in 0.1 N NaOH[2]. Another study showed 45.97% degradation in 0.5 N NaOH at 60°C over 24 hours[3]. Therefore, it is anticipated that this compound would also be highly susceptible to base-catalyzed hydrolysis.
Recommended Solution:
-
When working with this compound, avoid strongly alkaline conditions (high pH).
-
If basic conditions are necessary for an experimental step, perform the reaction at a lower temperature and for the shortest possible duration.
-
Neutralize the solution promptly after the step is complete.
Question: I noticed unexpected degradation of my this compound sample when using a solvent containing peroxides. What is the likely cause?
Answer: this compound is likely susceptible to oxidative degradation. Studies on Sofosbuvir have shown degradation in the presence of hydrogen peroxide. The use of solvents that may contain peroxide impurities (e.g., aged ethers or THF) can lead to the oxidation of the molecule.
Recommended Solution:
-
Use fresh, high-purity solvents for all your experiments.
-
If using solvents prone to peroxide formation, test for the presence of peroxides before use and purify the solvent if necessary.
-
Store this compound, both in solid and solution form, protected from strong oxidizing agents.
Frequently Asked Questions (FAQs)
What are the optimal long-term storage conditions for solid this compound?
Based on guidelines for similar compounds like Sofosbuvir, solid this compound should be stored in a cool, dry, and dark place. Specifically, storage at controlled room temperature, below 30°C (86°F), in a tightly sealed container with a desiccant is recommended to minimize degradation from heat and humidity.
How stable is this compound in different pH solutions?
This compound is expected to be most stable in acidic to neutral pH conditions and highly unstable in alkaline conditions. Sofosbuvir demonstrates significant degradation under basic conditions, with less degradation observed in acidic and neutral environments. It is crucial to control the pH of solutions containing this compound to prevent hydrolysis.
Is this compound sensitive to light?
While some studies on Sofosbuvir suggest it is relatively stable to photolytic degradation under certain conditions, it is always good practice to protect drug substances from light. Therefore, it is recommended to store this compound in a light-protected container.
What are the primary degradation pathways for this compound?
Based on studies of Sofosbuvir, the primary degradation pathways for this compound are likely to be:
-
Hydrolysis: Cleavage of the ester and phosphoramidate (B1195095) moieties, which is accelerated in acidic and especially in alkaline conditions.
-
Oxidation: Modification of the molecule by oxidizing agents.
What analytical techniques are suitable for monitoring the stability of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring the stability of this compound. This method can separate the intact drug from its degradation products, allowing for accurate quantification of purity and degradation over time.
Data Presentation
Table 1: Summary of Forced Degradation Studies on Sofosbuvir
| Stress Condition | Reagent and Conditions | Degradation (%) | Degradation Products (m/z) | Reference |
| Acid Hydrolysis | 0.1 N HCl, 70°C, 6 hrs | 23% | 488, 487 | |
| Acid Hydrolysis | 1 N HCl, 80°C, 10 hrs | 8.66% | 416.08 | |
| Alkaline Hydrolysis | 0.1 N NaOH, 70°C, 10 hrs | 50% | 393.3, 488 | |
| Alkaline Hydrolysis | 0.5 N NaOH, 60°C, 24 hrs | 45.97% | 453.13, 411.08 | |
| Oxidative Degradation | 3% H₂O₂, RT, 7 days | 19.02% | 393 | |
| Oxidative Degradation | 30% H₂O₂, 80°C, 2 days | 0.79% | 527.15 | |
| Thermal Degradation | 50°C, 21 days | No degradation | - | |
| Photolytic Degradation | Sunlight, 21 days | No degradation | - |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound, based on established methods for Sofosbuvir.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 1 N HCl.
-
Reflux the solution at 80°C for a specified period (e.g., 10 hours).
-
At various time points, withdraw samples, neutralize with a suitable base (e.g., 1 N NaOH), and dilute with mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.5 N NaOH.
-
Heat the solution at 60°C for a specified period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with a suitable acid (e.g., 0.5 N HCl), and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of 30% hydrogen peroxide.
-
Heat the solution at 80°C for a specified period (e.g., 2 days).
-
At various time points, withdraw samples and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a specified period.
-
Also, store a solution of this compound at a high temperature.
-
At various time points, withdraw samples, dissolve the solid sample in a suitable solvent, and dilute both for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample of this compound and a solution of the compound to UV light (e.g., 254 nm) and visible light for a specified duration.
-
Keep a control sample in the dark.
-
At various time points, withdraw samples, dissolve the solid sample, and dilute both for HPLC analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for a stability-indicating RP-HPLC method for this compound analysis, based on methods developed for Sofosbuvir.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in a suitable ratio (e.g., 50:50 v/v). Isocratic or gradient elution can be used.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Mandatory Visualization
Caption: Simplified degradation pathways of this compound under stress conditions.
Caption: General workflow for forced degradation studies of this compound.
References
Technical Support Center: Encofosbuvir in HCV Replicon Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues with Encofosbuvir (Sofosbuvir) in Hepatitis C Virus (HCV) replicon systems.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound (Sofosbuvir) is a direct-acting antiviral medication used to treat HCV infection.[1] It is a prodrug that, once inside a hepatocyte, is metabolized into its active triphosphate form, GS-461203.[1] This active metabolite mimics the natural uridine (B1682114) nucleotide.[1] The HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication, incorporates GS-461203 into the elongating HCV RNA strand.[1] This incorporation acts as a chain terminator, preventing further RNA synthesis and thus inhibiting viral replication.[1]
Q2: What is the primary resistance-associated substitution (RAS) for this compound?
A2: The primary RAS for this compound is the S282T substitution in the NS5B polymerase. This mutation has been identified in vitro across multiple HCV genotypes and is the most well-characterized mutation conferring reduced susceptibility to this compound. While other substitutions like L159F and V321A have been observed, they do not confer significant resistance to this compound in replicon systems.
Q3: Does the S282T resistance mutation affect the viral fitness of the HCV replicon?
A3: Yes, the S282T substitution is associated with a significant reduction in viral fitness. In replicon systems, the introduction of the S282T mutation has been shown to reduce the replication capacity to as low as <2% of the wild-type replicon. This reduced fitness may explain why the S282T variant is rarely observed in clinical settings and, when it does emerge, it can revert to wild-type in the absence of drug pressure.
Q4: What are typical EC50 values for this compound against wild-type HCV replicons?
A4: The 50% effective concentration (EC50) values for this compound against wild-type HCV replicons can vary slightly depending on the HCV genotype and the specific experimental conditions. Generally, this compound is potent across all genotypes. The mean EC50 values typically range from 32 nM to 130 nM.
Troubleshooting Guide
Problem 1: Higher than expected EC50 value for this compound against a wild-type HCV replicon.
| Possible Cause | Troubleshooting Steps |
| Compound Integrity | 1. Confirm the identity and purity of your this compound stock. 2. Prepare fresh serial dilutions for each experiment from a recently prepared stock solution. 3. Ensure proper storage of the compound according to the manufacturer's recommendations to prevent degradation. |
| Cell Culture Conditions | 1. Use a low passage number of the Huh-7 (or other permissive) cell line. High passage numbers can lead to decreased replicon replication efficiency. 2. Ensure cells are healthy and not over-confluent at the time of treatment. Stressed cells can exhibit altered drug sensitivity. 3. Regularly test for mycoplasma contamination. |
| Replicon Stability | 1. If using a stable replicon cell line, ensure consistent expression and replication of the replicon over time. This can be checked by monitoring the reporter signal (e.g., luciferase) of untreated control wells. 2. Consider re-transfecting and re-selecting the stable cell line if replicon instability is suspected. |
| Assay Readout | 1. If using a luciferase-based assay, ensure the luciferase substrate is fresh and the assay is performed within the linear range of detection. 2. Verify that the reporter signal in the vehicle control wells (e.g., DMSO) is significantly above the background signal of mock-transfected or polymerase-defective replicon cells. |
Problem 2: Complete loss of this compound activity in the HCV replicon system.
| Possible Cause | Troubleshooting Steps |
| Presence of a highly resistant replicon | 1. Sequence the NS5B region of the replicon to check for the presence of the S282T mutation or other potential resistance-associated substitutions. |
| Incorrect compound used | 1. Verify the identity of the compound used in the experiment. |
| Experimental error | 1. Review the experimental protocol for any potential errors in compound dilution or addition. 2. Include a positive control (another known HCV inhibitor) to ensure the assay is performing as expected. |
Problem 3: High variability between replicate wells.
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell seeding | 1. Ensure a homogenous cell suspension before seeding into the multi-well plate. 2. Pipette carefully and consistently to ensure an equal number of cells are added to each well. |
| "Edge effects" in multi-well plates | 1. To minimize evaporation from the outer wells of the plate, which can affect cell growth and compound concentration, consider not using the outermost wells for data collection or ensure proper humidification in the incubator. |
| Pipetting errors during compound addition | 1. Use calibrated pipettes and ensure accurate and consistent addition of the compound dilutions to the appropriate wells. |
Data Presentation
Table 1: EC50 Values of this compound (Sofosbuvir) Against Wild-Type and S282T Mutant HCV Replicons
| HCV Genotype | Replicon Type | EC50 (nM) - Wild-Type | EC50 (nM) - S282T Mutant | Fold-Change in EC50 |
| 1b | Subgenomic | 40 - 110 | 760 - 1500 | 7 - 18 |
| 2a | Subgenomic | 32 - 50 | 120 - 240 | 2.4 - 5 |
| 3a | Subgenomic | 40 - 90 | 760 - 1710 | 19 - 19.4 |
| 4a | Subgenomic | 100 - 130 | 1200 - 2340 | 12 - 18 |
| 5a | Chimeric | 40 - 60 | 480 - 720 | 12 - 13 |
| 6a | Chimeric | 50 - 80 | 600 - 1120 | 12 - 14 |
Data compiled from multiple sources. Actual values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Determination of this compound EC50 in a Luciferase-Based HCV Replicon Assay
1. Materials:
-
Huh-7 cells harboring a luciferase-based HCV replicon (e.g., genotype 1b).
-
Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
This compound (Sofosbuvir) stock solution (e.g., 10 mM in DMSO).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Promega Bright-Glo™ Luciferase Assay System).
-
Luminometer plate reader.
-
DMSO (vehicle control).
2. Cell Seeding:
-
Trypsinize and resuspend the HCV replicon cells in complete DMEM.
-
Perform a cell count and adjust the cell density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
3. Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete DMEM. A common starting concentration is 1 µM with 3-fold serial dilutions down to the pM range.
-
Include a vehicle control (e.g., 0.5% DMSO in complete DMEM).
-
Carefully remove the media from the cells.
-
Add 100 µL of the media containing the different compound concentrations to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
4. Luciferase Assay:
-
After the 72-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well (typically 100 µL).
-
Incubate for a few minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
5. Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the data by setting the average luminescence of the vehicle control wells to 100% and the background to 0%.
-
Plot the normalized luminescence values against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the EC50 value.
Protocol 2: Cytotoxicity Assay (Optional but Recommended)
-
To determine if high concentrations of this compound are toxic to the host cells, a cytotoxicity assay should be performed in parallel.
-
Seed a separate 96-well plate with the same replicon-containing cells.
-
Treat the cells with the same serial dilutions of this compound.
-
After 72 hours, assess cell viability using a commercially available assay (e.g., MTT, MTS, or a CellTiter-Glo® Luminescent Cell Viability Assay).
-
Calculate the 50% cytotoxic concentration (CC50).
-
The selectivity index (SI = CC50/EC50) can then be calculated to assess the therapeutic window of the compound. Studies have shown that Sofosbuvir does not exhibit significant cytotoxicity at concentrations effective against HCV replication.
Visualizations
References
Technical Support Center: Overcoming Encofosbuvir Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering Encofosbuvir resistance in antiviral assays. Given that this compound is a nucleotide analog inhibitor of the HCV NS5B polymerase, similar to sofosbuvir (B1194449), much of the guidance is based on the extensive data available for sofosbuvir and its primary resistance-associated substitution (RAS), S282T.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a direct-acting antiviral (DAA) that targets the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1] As a nucleoside analog inhibitor, it mimics natural substrates of the polymerase.[2][3] Following incorporation into the nascent viral RNA chain, it acts as a chain terminator, halting viral replication.[4]
Q2: What is the primary mechanism of resistance to this compound and other nucleoside polymerase inhibitors?
The primary resistance mechanism for nucleoside inhibitors like sofosbuvir involves specific amino acid substitutions in the NS5B polymerase. The most well-characterized resistance-associated substitution (RAS) is S282T.[5][6] This single mutation can confer reduced susceptibility to the drug.[6] While other mutations may be selected, S282T is considered the principal RAS for this class of inhibitors across all HCV genotypes.[6][7]
Q3: How is the level of resistance to this compound quantified?
Resistance is measured phenotypically by calculating the fold-change in the half-maximal effective concentration (EC50). This is determined by comparing the EC50 value of the drug against a mutant virus (or replicon) to the EC50 against the wild-type virus. A higher fold-change indicates a greater level of resistance.[8]
Q4: What is the "genetic barrier" to resistance and how does it apply to this compound?
The genetic barrier refers to the difficulty for a virus to develop resistance to a drug. Nucleoside inhibitors like sofosbuvir, and by extension this compound, are considered to have a high genetic barrier to resistance.[3][9] This is because the primary resistance mutation, S282T, often reduces the replication capacity or "fitness" of the virus, making it less likely to become the dominant viral species.[6][10]
Q5: Can this compound-resistant HCV be treated?
Yes. In a clinical setting, resistance to a single DAA is typically overcome by using combination therapies.[4][10] Combining drugs with different mechanisms of action (e.g., an NS5B inhibitor, an NS5A inhibitor, and a protease inhibitor) is highly effective at preventing the emergence of resistance and treating infections that may harbor RASs.[10][11][12] For patients who have failed a DAA regimen, retreatment strategies may involve using a combination of potent, second-generation DAAs, extending treatment duration, or including ribavirin.[10][13]
Troubleshooting Guides
Problem 1: No resistant colonies are growing after in-vitro selection.
-
Possible Cause 1: Inhibitor concentration is too high.
-
Solution: Begin the selection process with a lower, non-cytotoxic concentration of this compound, typically 5-10 times the wild-type EC50 value. Increase the concentration gradually in subsequent passages as the cells adapt and resistant populations emerge.[8]
-
-
Possible Cause 2: High genetic barrier to resistance.
-
Solution: The S282T mutation, the primary RAS for this class of drugs, is known to reduce viral fitness.[6] Continue the selection experiment for an extended period (e.g., several weeks to months) to allow for the rare emergence and adaptation of resistant variants.
-
-
Possible Cause 3: Suboptimal cell culture conditions.
-
Solution: Ensure that the host cells (e.g., Huh-7) are healthy and sub-confluent. Less fit resistant replicons may be more sensitive to stressors like overgrown cultures or nutrient depletion.
-
Problem 2: Identified mutations in NS5B do not confer resistance.
-
Possible Cause 1: The mutation is a random or adaptive mutation.
-
Solution: Not all mutations that arise during selection are responsible for resistance. Analyze multiple resistant clones to identify common substitutions. To confirm the role of a specific mutation, it must be introduced into the wild-type replicon background via site-directed mutagenesis and then phenotypically tested for a shift in EC50.[14]
-
-
Possible Cause 2: Resistance requires a combination of mutations.
-
Solution: While S282T is the primary RAS, other secondary mutations may be required to compensate for the fitness loss caused by S282T or to provide an additive resistance effect. Introduce the identified mutations in various combinations into the wild-type replicon to assess their synergistic impact on resistance.[8]
-
Data on NS5B Nucleoside Inhibitor Resistance
The following table summarizes the in-vitro resistance profile for sofosbuvir, a close analog of this compound. The data is derived from studies using HCV replicon systems of various genotypes.
| HCV Genotype | Primary Resistance-Associated Substitution (RAS) | Fold-Change in EC50 vs. Wild-Type | Replication Capacity (% of Wild-Type) |
| 1b | S282T | 2.4 - 13.5 | 11% - 22% |
| 2a | S282T | 2.9 - 19.4 | 3.2% - 15% |
| 3a | S282T | 8.8 - 17.8 | 10% |
| 4a | S282T | 4.9 - 14.7 | 15% |
| 5a | S282T | 5.3 | 11% |
| 6a | S282T | 2.5 - 11.2 | 10% |
Data compiled from in-vitro replicon studies.[6]
Key Experimental Protocols
Protocol 1: In-Vitro Selection of this compound-Resistant HCV Replicons
This protocol outlines the standard method for selecting drug-resistant HCV replicons in a cell culture system.[8][14]
-
Cell Seeding: Plate Huh-7 cells that stably harbor a wild-type HCV replicon (e.g., genotype 1b with a luciferase reporter) at a low density in 100-mm culture dishes.
-
Initiation of Selection: The next day, replace the standard growth medium with a selection medium containing both G418 (to maintain the replicon) and this compound at a concentration of 5-10 times its predetermined EC50.
-
Maintenance and Dose Escalation: Maintain the cells in the selection medium, changing it twice weekly. Monitor for cell death and the appearance of surviving colonies. Once colonies are established, the concentration of this compound can be gradually increased in a stepwise manner to select for higher levels of resistance.
-
Colony Picking and Expansion: After 3-4 weeks, or when visible colonies appear, use cloning cylinders to isolate individual resistant cell colonies. Expand each clone in separate culture vessels, maintaining the presence of the selection medium.
-
Analysis: Once expanded, the resistant cell populations are ready for genotypic (NS5B sequencing) and phenotypic (EC50 determination) analysis.
Protocol 2: Phenotypic Analysis (EC50 Determination)
This protocol determines the concentration of this compound required to inhibit HCV replication by 50%.[15][16]
-
Cell Plating: Seed Huh-7 cells harboring either the wild-type or a putative resistant HCV replicon (with a luciferase reporter) into 96-well plates.
-
Drug Dilution Series: Prepare a serial dilution of this compound in culture medium. Concentrations should bracket the expected EC50 values for both wild-type and resistant replicons.
-
Treatment: Add the diluted drug solutions to the plated cells. Include "no drug" (vehicle control) and "no cells" (background) wells.
-
Incubation: Incubate the plates for 72 hours to allow for multiple rounds of viral replication.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol. Luciferase expression is directly proportional to the level of HCV replication.
-
Data Analysis: Normalize the luciferase readings to the vehicle control. Plot the normalized values against the logarithm of the drug concentration and fit the data to a four-parameter dose-response curve to calculate the EC50 value. The fold-change in resistance is the EC50 of the mutant divided by the EC50 of the wild-type.
Visualizations
HCV Replication and NS5B Inhibition Pathway
Caption: Mechanism of action for this compound in inhibiting HCV replication.
Experimental Workflow for Resistance Selection
Caption: Workflow for in-vitro selection of this compound-resistant HCV.
Troubleshooting Logic for Resistance Assays
Caption: Troubleshooting guide for common issues in resistance assays.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. journals.asm.org [journals.asm.org]
- 3. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 4. Drug design strategies to avoid resistance in direct-acting antivirals and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to nucleotide analogue inhibitors of hepatitis C virus NS5B: mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro selection of resistance to sofosbuvir in HCV replicons of genotype-1 to -6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Barrier-Independent, Fitness-Associated Differences in Sofosbuvir Efficacy against Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hcvguidelines.org [hcvguidelines.org]
- 11. Cell Culture Studies of the Efficacy and Barrier to Resistance of Sofosbuvir-Velpatasvir and Glecaprevir-Pibrentasvir against Hepatitis C Virus Genotypes 2a, 2b, and 2c - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Virologic Tools for HCV Drug Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Encofosbuvir Dosage in Mouse Models
Disclaimer: Specific experimental data on the optimization of Encofosbuvir dosage in mouse models is not publicly available. The following information, including experimental protocols, data, and troubleshooting guides, is based on established practices in preclinical antiviral drug development and should be considered a hypothetical but scientifically plausible guide for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for efficacy studies in mouse models of Hepatitis C?
A1: For a novel antiviral agent like this compound, the initial dose selection is critical. We recommend starting with a dose-ranging study based on in vitro EC50 values and any available pharmacokinetic (PK) data. A common starting point is a dose predicted to achieve plasma concentrations in mice that are 5-10 times the in vitro EC50. Based on typical nucleoside inhibitor characteristics, a starting range of 10 mg/kg to 100 mg/kg administered once or twice daily would be a reasonable starting point for a dose-finding study.
Q2: Which mouse model is most appropriate for studying the efficacy of this compound against Hepatitis C Virus (HCV)?
A2: Standard laboratory mice are not susceptible to HCV infection. Therefore, specialized mouse models are required. The most relevant models are mice with humanized livers, such as FRG (Fah-/- Rag2-/- Il2rg-/-) mice engrafted with human hepatocytes. These models support HCV replication and are suitable for evaluating the in vivo efficacy of direct-acting antivirals like this compound.
Q3: How should this compound be formulated for oral administration in mice?
A3: this compound can be formulated as a suspension for oral gavage. A common vehicle for preclinical studies is a mixture of 0.5% (w/v) methylcellulose (B11928114) and 0.1% (v/v) Tween 80 in sterile water. It is crucial to ensure the suspension is homogenous before each administration to guarantee accurate dosing.
Q4: What are the key pharmacokinetic parameters to consider when optimizing the dosage of this compound?
A4: Key pharmacokinetic parameters to assess include the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC). These parameters help in understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile and in correlating drug exposure with antiviral efficacy and potential toxicity.
Q5: What are the primary efficacy endpoints for an this compound mouse study?
A5: The primary efficacy endpoint is the reduction in HCV RNA levels in the serum or liver of the treated mice compared to the vehicle-treated control group. A significant log reduction in viral load is indicative of potent antiviral activity. Secondary endpoints can include changes in liver enzyme levels (e.g., ALT, AST) and histopathological analysis of the liver.
Troubleshooting Guides
Problem: High mortality or signs of toxicity (e.g., significant weight loss, lethargy) in mice treated with higher doses of this compound.
-
Possible Cause: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD).
-
Solution:
-
Immediately cease dosing in the affected group and monitor the animals closely.
-
In future studies, include a lower dose range based on these findings.
-
Conduct a formal MTD study to establish a safe dose range for subsequent efficacy studies.
-
Perform a thorough necropsy and histopathological analysis of major organs to identify any target organ toxicity.
-
Problem: High variability in HCV RNA levels within the same treatment group.
-
Possible Cause 1: Inconsistent drug administration.
-
Solution 1: Ensure the drug suspension is homogenous before each oral gavage. Refine the gavage technique to minimize variability in the administered volume.
-
Possible Cause 2: Variable engraftment of human hepatocytes in the mouse model.
-
Solution 2: Screen mice for human albumin levels before the start of the study to ensure a consistent level of human hepatocyte engraftment across all experimental groups.
-
Possible Cause 3: Inconsistent HCV infection at baseline.
-
Solution 3: Ensure all mice have a comparable baseline viral load before initiating treatment. Randomize mice into treatment groups based on their baseline HCV RNA levels.
Problem: Lack of significant reduction in HCV RNA levels, even at the highest doses.
-
Possible Cause 1: Poor oral bioavailability of the formulated drug.
-
Solution 1: Conduct a pharmacokinetic study to determine the plasma and liver concentrations of this compound and its active metabolite. If bioavailability is low, consider reformulating the drug or exploring alternative routes of administration.
-
Possible Cause 2: The active metabolite is not efficiently generated in the mouse model.
-
Solution 2: Analyze the levels of the active triphosphate form of this compound in the liver of treated mice.
-
Possible Cause 3: The specific HCV strain used in the model is resistant to this compound.
-
Solution 3: Sequence the NS5B region of the HCV strain to check for any known resistance-associated substitutions. Test the in vitro susceptibility of the viral strain to this compound.
Experimental Protocols
Hypothetical Dose-Ranging Efficacy Study of this compound in HCV-Infected Humanized Mice
-
Animal Model: Male and female FRG mice (8-12 weeks old) with stable human hepatocyte engraftment (serum human albumin > 1 mg/mL).
-
HCV Infection: Mice are infected via intravenous injection of HCV-positive human serum. Infection is allowed to establish for 4-6 weeks. Baseline HCV RNA levels are determined.
-
Drug Formulation: this compound is suspended in 0.5% methylcellulose with 0.1% Tween 80 in sterile water.
-
Dosing Regimen: Mice are randomized into four groups (n=8 per group):
-
Group 1: Vehicle control (oral gavage, once daily)
-
Group 2: this compound 10 mg/kg (oral gavage, once daily)
-
Group 3: this compound 30 mg/kg (oral gavage, once daily)
-
Group 4: this compound 100 mg/kg (oral gavage, once daily)
-
-
Treatment Duration: 14 days.
-
Efficacy Assessment:
-
Serum HCV RNA levels are quantified by RT-qPCR on days 0 (baseline), 7, and 14.
-
At the end of the study, liver tissue is collected for quantification of intrahepatic HCV RNA and histopathological analysis.
-
-
Toxicity Monitoring:
-
Body weight is monitored daily.
-
Clinical signs of toxicity are observed and recorded daily.
-
At the end of the study, blood is collected for measurement of ALT and AST levels.
-
Quantitative Data Summary
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose
| Dosage (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) |
| 10 | 250 | 1.0 | 1500 |
| 30 | 800 | 1.5 | 5000 |
| 100 | 3000 | 2.0 | 22000 |
Table 2: Hypothetical Antiviral Efficacy of this compound in HCV-Infected Mice
| Treatment Group | Mean Baseline HCV RNA (log10 IU/mL) | Mean HCV RNA at Day 14 (log10 IU/mL) | Mean Log Reduction in HCV RNA |
| Vehicle Control | 5.5 | 5.4 | 0.1 |
| 10 mg/kg this compound | 5.6 | 4.2 | 1.4 |
| 30 mg/kg this compound | 5.5 | 2.8 | 2.7 |
| 100 mg/kg this compound | 5.7 | <1.0 | >4.7 |
Table 3: Hypothetical Toxicity Profile of this compound in Mice after 14 Days of Treatment
| Treatment Group | Mean Change in Body Weight (%) | Mean ALT (U/L) at Day 14 | Mean AST (U/L) at Day 14 |
| Vehicle Control | +2.5 | 40 | 60 |
| 10 mg/kg this compound | +2.1 | 45 | 65 |
| 30 mg/kg this compound | +1.8 | 50 | 70 |
| 100 mg/kg this compound | -1.5 | 65 | 85 |
Visualizations
Caption: Experimental workflow for this compound dosage optimization in a mouse model.
Caption: HCV replication cycle and the inhibitory action of this compound on NS5B polymerase.
Technical Support Center: Refining Purification Methods for Encofosbuvir Synthesis
Disclaimer: The following troubleshooting guides and FAQs are based on general principles for the purification of phosphoramidate (B1195095) prodrugs, a class of molecules to which Encofosbuvir belongs. Specific experimental details for this compound are not publicly available. Researchers should adapt these recommendations based on their experimental observations and analytical data.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of impurities encountered during the synthesis of phosphoramidate prodrugs like this compound?
A1: During the synthesis of phosphoramidate prodrugs, several classes of impurities can arise. These are broadly categorized as:
-
Process-Related Impurities: These include residual starting materials, intermediates, reagents, and solvents.
-
Product-Related Impurities: These are structurally similar to the final product and can include diastereomers, epimers, and degradation products. For phosphoramidates, diastereomeric impurities at the phosphorus center are a significant challenge.[1]
-
Starting Material Impurities: Impurities present in the initial phosphoramidite (B1245037) building blocks can be carried through the synthesis. These can include isomers and incompletely protected functional groups.[2][3]
Q2: Which analytical techniques are most suitable for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful tool for separating the parent compound from most impurities. Chiral HPLC is often necessary to separate diastereomers. A validated UPLC method can provide high specificity and accuracy for impurity profiling.[4]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), MS is invaluable for identifying the molecular weights of impurities, aiding in their structural elucidation.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and particularly 31P NMR are crucial for structural confirmation of the final product and characterization of phosphorus-containing impurities.
Q3: What are the primary methods for purifying crude this compound?
A3: The two primary purification methods for molecules in this class are chromatography and recrystallization.
-
Chromatography: Preparative HPLC is often used to achieve high purity, especially for separating closely related impurities like diastereomers. Silica (B1680970) gel column chromatography can also be employed, though it may be less effective for separating diastereomers.
-
Recrystallization: This is a cost-effective method for removing significant amounts of impurities. The choice of solvent system is critical and often requires extensive screening.
Troubleshooting Guides
Chromatographic Purification Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation of diastereomers | Inappropriate stationary phase or mobile phase composition. | 1. Optimize Mobile Phase: Perform a gradient optimization study. Small changes in the organic modifier or buffer concentration can significantly impact resolution. 2. Change Stationary Phase: If optimizing the mobile phase is insufficient, consider a different column chemistry. For diastereomers, a chiral stationary phase may be required. 3. Adjust Temperature: Lowering the column temperature can sometimes improve the resolution between closely eluting peaks. |
| Peak tailing | 1. Column Overload: Injecting too much sample can lead to broad, tailing peaks. 2. Secondary Interactions: The analyte may be interacting with active sites on the silica backbone. 3. Inappropriate pH: If the analyte has ionizable groups, the mobile phase pH can affect peak shape. | 1. Reduce Sample Load: Decrease the concentration or injection volume of the sample. 2. Add a Mobile Phase Modifier: Incorporate a small amount of a competitive agent, like triethylamine, to block active sites. 3. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of any ionizable groups on the analyte. |
| Low recovery from the column | 1. Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase. 2. Precipitation on the Column: The compound may be precipitating at the head of the column due to poor solubility in the mobile phase. | 1. Change Stationary Phase: Select a less retentive stationary phase. 2. Modify Mobile Phase: Increase the elution strength of the mobile phase. 3. Improve Sample Solubility: Dissolve the sample in a solvent that is compatible with the mobile phase and ensures complete solubilization. |
Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Failure to crystallize | 1. Inappropriate Solvent: The compound may be too soluble or too insoluble in the chosen solvent. 2. Presence of Impurities: High levels of impurities can inhibit crystal formation. 3. Supersaturation Not Reached: The solution may not be sufficiently concentrated. | 1. Solvent Screening: Test a variety of solvents with different polarities. An ideal solvent will dissolve the compound when hot but not when cold. 2. Use an Anti-Solvent: If the compound is highly soluble in one solvent, slowly add an "anti-solvent" in which it is insoluble to induce precipitation. 3. Seed the Solution: Add a small crystal of the pure compound to induce crystallization. 4. Concentrate the Solution: Slowly evaporate the solvent to increase the concentration. |
| Oiling out | The compound is melting before it dissolves or is precipitating as a liquid phase. | 1. Lower the Temperature: Ensure the temperature of the solution is below the melting point of the compound. 2. Use a Different Solvent System: The solubility properties of the oil may be sufficiently different from the desired crystalline form to allow for separation with a different solvent. 3. Increase Solvent Volume: Use a larger volume of solvent to ensure the compound fully dissolves before cooling. |
| Low purity after recrystallization | Impurities are co-precipitating with the product. | 1. Slow Cooling: Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities. 2. Multiple Recrystallizations: A second or even third recrystallization may be necessary to achieve the desired purity. 3. Wash the Crystals: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any adhering impure mother liquor. |
Experimental Protocols
Illustrative Protocol for Column Chromatography Purification
Objective: To purify crude this compound (or a similar phosphoramidate prodrug) to >98% purity.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in DCM.
-
Spot the solution on a TLC plate.
-
Develop the plate using a mobile phase of 98:2 DCM:MeOH.
-
Visualize the spots under a UV lamp to determine the Rf of the product and impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in DCM.
-
Carefully pour the slurry into a glass chromatography column, allowing the silica to pack evenly.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of DCM.
-
Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully add the dried sample-silica mixture to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with 100% DCM.
-
Collect fractions and monitor the elution by TLC.
-
Gradually increase the polarity of the mobile phase by adding small increments of MeOH (e.g., 0.5%, 1%, 1.5%, 2%). This is known as a step gradient.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC.
-
Pool the fractions containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
-
-
Purity Confirmation:
-
Analyze the final product by HPLC and NMR to confirm its purity and identity.
-
Visualizations
Caption: Troubleshooting workflow for purification.
Caption: Experimental workflow for column chromatography.
References
How to reduce variability in Encofosbuvir potency assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Encofosbuvir potency assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a direct-acting antiviral (DAA) agent developed for the treatment of chronic hepatitis C virus (HCV) infection.[1] It functions as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp).[1] This enzyme is essential for the replication of the viral RNA genome. By targeting NS5B, this compound prevents the synthesis of new viral RNA, thereby halting viral replication.[1][2]
Q2: What are the most common sources of variability in cell-based antiviral potency assays?
Variability in cell-based assays can originate from several factors:
-
Cellular Factors: Inconsistencies in cell seeding density, overall cell health, high cell passage numbers, and varying confluence levels can all introduce significant variability.[3]
-
Viral Factors: The titer and purity of the virus stock are critical. Inconsistent Multiplicity of Infection (MOI) between experiments will lead to variable results.[3]
-
Reagent and Compound Handling: Different lots of media and supplements, improper storage and handling of this compound, and inaccuracies in serial dilutions can affect outcomes.[3]
-
Environmental and Procedural Factors: Fluctuations in incubator temperature or CO2 levels, "edge effects" in multi-well plates, and subjective elements in readout methods can introduce errors.[3]
Q3: How does the Multiplicity of Infection (MOI) impact assay variability?
The MOI, which is the ratio of viral particles to target cells, is a critical parameter in antiviral assays.[3]
-
High MOI: Using an MOI that is too high can lead to rapid and widespread cytopathic effects, which narrows the dynamic range of the assay and can obscure the dose-dependent effects of the inhibitor.[3]
-
Low MOI: Conversely, an MOI that is too low may not produce a robust enough signal, which can increase the variability of the assay.[3]
The optimal MOI should be determined empirically for each specific virus-cell line combination to ensure a reproducible and sensitive assay.[3]
Q4: Why is it important to run a cytotoxicity assay in parallel with the antiviral potency assay?
A parallel cytotoxicity assay is crucial to ensure that the observed reduction in viral replication is due to the specific antiviral activity of this compound and not a result of general cell toxicity. The 50% cytotoxic concentration (CC50) should be significantly higher than the 50% effective concentration (EC50) to demonstrate a favorable therapeutic index (CC50/EC50). This confirms that the antiviral effect is not an artifact of the compound killing the host cells.
Troubleshooting Guides
This section provides a structured approach to identifying and mitigating common issues encountered during this compound potency assays.
Issue: High Well-to-Well Variability Within a Single Plate
| Potential Cause | Recommended Action |
| Inaccurate Pipetting | Calibrate pipettes regularly. When performing serial dilutions, ensure thorough mixing between each step. Use reverse pipetting for viscous solutions.[3] |
| Uneven Cell Distribution | Ensure a homogenous cell suspension before seeding. After seeding, gently swirl the plate in a figure-eight motion to ensure even distribution of cells. Avoid letting plates sit for extended periods before incubation. |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile media or phosphate-buffered saline (PBS). |
| Uneven Virus Distribution | After adding the virus inoculum, gently rock or swirl the plate to ensure it is evenly distributed across the cell monolayer.[3] |
Issue: High Plate-to-Plate or Day-to-Day Variability
| Potential Cause | Recommended Action |
| Inconsistent Cell State | Use cells within a consistent and low passage number range. Do not allow cells to become over-confluent in culture flasks. Always seed cells for an experiment from the same parent flask.[3] |
| Variable Virus Titer | Use a consistent stock of virus that has been properly titered and stored in single-use aliquots to avoid freeze-thaw cycles. |
| Reagent Inconsistency | Use the same lot of media, serum, and other critical reagents for the duration of a study. If a new lot must be used, perform a bridging study to ensure comparability. |
| Incubator Fluctuations | Regularly monitor and calibrate incubator temperature and CO2 levels to ensure a stable environment. |
Data Presentation
The following table summarizes the potential impact of key experimental parameters on assay performance, highlighting the importance of standardization.
| Parameter | Condition | Potential Impact on Assay Metrics |
| Cell Seeding Density | Too Low | Sparse cells, weak signal, poor cell growth, increased variability.[3] |
| Optimal | Robust signal, healthy cell monolayer, reproducible results. | |
| Too High | Over-confluence, altered cell metabolism, potential for cytotoxicity artifacts. | |
| Multiplicity of Infection (MOI) | Too Low | Insufficient signal, high variability.[3] |
| Optimal | Strong and reproducible signal within the dynamic range of the assay. | |
| Too High | Rapid cell death, narrowed dynamic range, potential to miss subtle drug effects.[3] | |
| Cell Passage Number | Low and Consistent | Consistent cell phenotype and growth characteristics, leading to lower variability.[3] |
| High or Variable | Phenotypic drift, changes in susceptibility to infection, increased variability. | |
| Incubation Time | Too Short | Insufficient signal generation, may not capture the full effect of the inhibitor. |
| Optimal | Maximal signal-to-noise ratio, allowing for accurate determination of potency. | |
| Too Long | Increased cytotoxicity, potential for viral resistance to emerge. |
Experimental Protocols
Protocol: HCV Replicon-Based Potency Assay for this compound
This protocol describes a common method for evaluating the potency of NS5B inhibitors like this compound using a stable cell line containing an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase).
Materials:
-
Huh-7 cell line stably expressing an HCV genotype 1b subgenomic replicon with a luciferase reporter gene.
-
Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.
-
This compound (and other control compounds).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent.
-
Luminometer.
-
Cytotoxicity assay kit (e.g., MTT or CellTiter-Glo).
Procedure:
-
Cell Seeding:
-
Trypsinize and count the HCV replicon cells.
-
Dilute the cells in complete DMEM (without G418) to the optimized seeding density.
-
Seed the cells into a 96-well plate and incubate for 12-24 hours at 37°C with 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in DMSO.
-
Further dilute the compounds in complete DMEM to the final desired concentrations. The final DMSO concentration should be consistent across all wells and typically below 0.5%.
-
Remove the old media from the cell plates and add the media containing the diluted compounds.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
-
Luciferase Assay (Potency):
-
After incubation, remove the media and wash the cells with PBS.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
-
Cytotoxicity Assay:
-
In a parallel plate, assess cell viability using a standard cytotoxicity assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the luciferase signal to the vehicle control (DMSO-treated cells).
-
Plot the normalized data against the logarithm of the drug concentration and fit a four-parameter logistic curve to determine the EC50 value.
-
Similarly, determine the CC50 value from the cytotoxicity data.
-
Visualizations
This compound Mechanism of Action in the HCV Replication Cycle
Caption: this compound inhibits the HCV NS5B polymerase, blocking viral RNA replication.
Experimental Workflow for this compound Potency Assay
Caption: Standard workflow for determining this compound potency and cytotoxicity.
Troubleshooting Logic for High Assay Variability
Caption: A decision tree to diagnose and address sources of assay variability.
References
Validation & Comparative
Sofosbuvir: A Pangenotypic Nucleotide Analog NS5B Polymerase Inhibitor
A comparative analysis of the efficacy of Encofosbuvir versus the established benchmark, Sofosbuvir, against various Hepatitis C virus (HCV) genotypes requires a thorough review of available clinical and preclinical data. However, a comprehensive search of scientific literature and clinical trial databases reveals a significant disparity in the available information for these two compounds. While Sofosbuvir is a well-documented, cornerstone therapy for HCV, information regarding "this compound" is not available in the public domain. This suggests that this compound may be an investigational compound in very early stages of development, a misnomer, or not a recognized therapeutic agent for HCV.
This guide will therefore focus on the extensive data available for Sofosbuvir, providing a detailed overview of its efficacy, mechanism of action, and resistance profile, which can serve as a benchmark for the evaluation of any emerging anti-HCV therapies.
Sofosbuvir (brand name Sovaldi) is a direct-acting antiviral (DAA) that has revolutionized the treatment of chronic hepatitis C.[1][2] It is a prodrug that, once inside liver cells (hepatocytes), is converted into its pharmacologically active triphosphate form, GS-461203.[1][3][4] This active metabolite mimics the natural uridine (B1682114) nucleotide that is a building block of RNA.
The HCV NS5B protein is an RNA-dependent RNA polymerase, the key enzyme responsible for replicating the virus's genetic material. The active form of Sofosbuvir acts as a chain terminator; when it is incorporated into the newly synthesized HCV RNA strand by the NS5B polymerase, it prevents further elongation of the RNA chain, effectively stopping viral replication. A key advantage of Sofosbuvir is its pangenotypic activity, meaning it is effective against all major HCV genotypes (1 through 6).
Mechanism of Action of Sofosbuvir
Caption: Intracellular activation of Sofosbuvir and subsequent inhibition of HCV RNA synthesis.
Comparative Efficacy of Sofosbuvir-Based Regimens
The efficacy of Sofosbuvir is demonstrated by the high rates of sustained virologic response (SVR), defined as undetectable HCV RNA 12 weeks after completion of therapy (SVR12), which is considered a cure. Sofosbuvir is typically used in combination with other DAAs.
| HCV Genotype | Sofosbuvir-Based Regimen | Treatment Duration (weeks) | SVR12 Rate (%) | Key Clinical Trials |
| Genotype 1 | Sofosbuvir/Ledipasvir | 12 | 99 | ION-1 |
| Sofosbuvir/Velpatasvir | 12 | 99 | ASTRAL-1 | |
| Genotype 2 | Sofosbuvir/Ribavirin | 12 | 93 | VALENCE |
| Sofosbuvir/Velpatasvir | 12 | 99 | ASTRAL-2 | |
| Genotype 3 | Sofosbuvir/Ribavirin | 24 | 85 | VALENCE |
| Sofosbuvir/Velpatasvir | 12 | 95 | ASTRAL-3 | |
| Genotype 4 | Sofosbuvir/Ribavirin | 24 | 90 | NEUTRINO |
| Sofosbuvir/Velpatasvir | 12 | 100 | ASTRAL-1 | |
| Genotype 5 | Sofosbuvir/Velpatasvir | 12 | 97 | ASTRAL-1 |
| Genotype 6 | Sofosbuvir/Velpatasvir | 12 | 97 | ASTRAL-1 |
Experimental Protocols
HCV Replicon Assay for In Vitro Antiviral Activity
This assay is fundamental for determining the half-maximal effective concentration (EC50) of an antiviral compound.
-
Cell Culture: Huh-7 human hepatoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Replicon RNA: Subgenomic HCV replicon RNA, containing the HCV non-structural genes (including NS5B) and a reporter gene (e.g., luciferase), is used. Replicons for different HCV genotypes are utilized to assess pangenotypic activity.
-
Transfection: The replicon RNA is introduced into the Huh-7 cells via electroporation.
-
Drug Treatment: The transfected cells are plated in 96-well plates and treated with serial dilutions of the test compound (e.g., Sofosbuvir).
-
Incubation: Cells are incubated for 48 to 72 hours to allow for HCV RNA replication.
-
Quantification of Replication: The level of HCV replication is determined by measuring the reporter gene activity (e.g., luminescence for luciferase).
-
Data Analysis: The EC50 value, the drug concentration at which a 50% reduction in reporter signal is observed compared to untreated controls, is calculated using dose-response curve fitting software.
Workflow for HCV Replicon Assay
Caption: A generalized workflow for determining the in vitro efficacy of an anti-HCV compound.
Resistance Profile of Sofosbuvir
Sofosbuvir exhibits a high barrier to the development of resistance. The primary resistance-associated substitution (RAS) is the S282T mutation in the NS5B polymerase. In vitro studies have shown that this mutation can reduce the susceptibility to Sofosbuvir. However, the S282T variant is rarely detected in patients who have failed Sofosbuvir-containing regimens and is associated with reduced viral fitness, making it less likely to become the dominant viral strain. Other treatment-emergent substitutions, such as L159F and V321A, have been observed but do not confer significant resistance to Sofosbuvir.
References
Comparative Analysis of Encofosbuvir and Other NS5B Inhibitors: A Guide for Researchers
A detailed examination of the efficacy, mechanisms, and resistance profiles of key hepatitis C virus NS5B polymerase inhibitors, including the recently approved Encofosbuvir, alongside established agents Sofosbuvir, Dasabuvir, and Beclabuvir.
This guide provides a comparative analysis of this compound and other prominent non-structural protein 5B (NS5B) inhibitors for an audience of researchers, scientists, and drug development professionals. The NS5B polymerase is a critical enzyme for the replication of the hepatitis C virus (HCV), making it a prime target for direct-acting antiviral (DAA) therapies.[1] This analysis summarizes available quantitative data, details experimental protocols for key assays, and visualizes essential pathways and workflows to offer a comprehensive resource for understanding the landscape of NS5B inhibitors.
Mechanism of Action: Nucleoside/Nucleotide vs. Non-Nucleoside Inhibitors
NS5B inhibitors are broadly classified into two categories based on their mechanism of action: nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs).
Nucleoside/Nucleotide Inhibitors (NIs) , such as the widely-used Sofosbuvir , act as chain terminators. They mimic natural substrates of the viral RNA polymerase. Following intracellular phosphorylation to their active triphosphate form, they are incorporated into the growing viral RNA strand by the NS5B polymerase. This incorporation prevents further elongation of the RNA chain, thus halting viral replication.
Non-Nucleoside Inhibitors (NNIs) , including Dasabuvir and Beclabuvir , bind to allosteric sites on the NS5B polymerase. This binding induces a conformational change in the enzyme, rendering it inactive. Unlike NIs, NNIs do not compete with nucleotide substrates for the active site and do not require metabolic activation. Dasabuvir binds to the palm I allosteric site, while Beclabuvir binds to the thumb I allosteric site.
This compound , developed by Sunshine Lake Pharma, is also classified as an NS5B protein inhibitor.[2] While specific mechanistic studies are not as widely published as for the other inhibitors, its classification suggests it directly targets the NS5B polymerase to inhibit HCV replication.[3]
Comparative Efficacy: In Vitro Data
The in vitro efficacy of NS5B inhibitors is typically evaluated using two primary assays: the NS5B polymerase enzymatic assay and the HCV replicon assay. The enzymatic assay measures the direct inhibition of the purified NS5B polymerase, reported as the half-maximal inhibitory concentration (IC50). The replicon assay measures the inhibition of viral RNA replication within cultured human liver cells, reported as the half-maximal effective concentration (EC50).
While specific preclinical data for this compound is not publicly available at the time of this guide, the following tables summarize the reported in vitro efficacy of Sofosbuvir, Dasabuvir, and Beclabuvir against different HCV genotypes.
Table 1: In Vitro Efficacy (EC50 in nM) of NS5B Inhibitors in HCV Replicon Assays
| Inhibitor | Genotype 1a | Genotype 1b | Genotype 2a | Genotype 3a | Genotype 4a | Genotype 5a | Genotype 6a |
| Sofosbuvir | 92 - 113 | 41 - 102 | 32 | 81 | 130 | 50 | 50 |
| Dasabuvir | 7.7 | 1.8 | >1000 | >1000 | >1000 | >1000 | >1000 |
| Beclabuvir | 3 | 6 | 87 - 925 | 3 - 18 | 3 - 18 | 3 - 18 | 9 - 125 |
Data compiled from multiple sources.[2][4][5] Note: Dasabuvir's activity is highly specific to genotype 1.
Table 2: In Vitro Efficacy (IC50 in nM) of NS5B Inhibitors in Enzymatic Assays
| Inhibitor | Genotype 1a | Genotype 1b | Genotypes 3, 4, 5 |
| Dasabuvir | 2.2 - 10.7 | 2.2 - 10.7 | - |
| Beclabuvir | < 28 | < 28 | < 28 |
Data compiled from multiple sources.[2][6][7] IC50 data for Sofosbuvir is less commonly reported in this format as it requires intracellular activation.
Resistance Profiles
A critical factor in the long-term success of antiviral therapy is the potential for the development of drug resistance. Resistance-associated substitutions (RASs) are mutations in the viral genome that reduce the susceptibility of the virus to a specific drug.
-
Sofosbuvir has a high barrier to resistance. The S282T substitution in the NS5B active site is the primary RAS associated with Sofosbuvir resistance.[3][8] However, this mutation significantly impairs the replication fitness of the virus, making it less likely to emerge and persist.
-
Dasabuvir has a lower barrier to resistance. Key RASs for Dasabuvir, which binds to the palm I site, include C316Y, M414T, Y448H/C, and S556G.[2]
-
Beclabuvir , which binds to the thumb I site, is associated with RASs such as P495L/S/A.
The resistance profile of This compound has not yet been extensively characterized in publicly available literature.
Experimental Protocols
HCV Replicon Assay
The HCV replicon assay is a cell-based system used to assess the antiviral activity of compounds against HCV replication.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) are cultured and maintained in appropriate media.
-
Replicon Transfection: Cells are transfected with an HCV subgenomic replicon RNA. This RNA contains the genetic information necessary for replication but lacks the genes for producing infectious virus particles. The replicon often includes a reporter gene (e.g., luciferase) for easy quantification of replication.
-
Compound Treatment: Transfected cells are treated with serial dilutions of the test compound (e.g., this compound, Sofosbuvir).
-
Incubation: The cells are incubated for a defined period (e.g., 72 hours) to allow for viral replication and the effect of the compound to manifest.
-
Quantification of Replication: The level of HCV RNA replication is quantified. If a luciferase reporter is used, the luminescence is measured. Alternatively, HCV RNA levels can be quantified using real-time reverse transcription PCR (RT-PCR).
-
Data Analysis: The EC50 value is calculated by plotting the percentage of replication inhibition against the compound concentration.
References
- 1. This compound - Sunshine Lake Pharma - AdisInsight [adisinsight.springer.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. [Pharmacological characteristics and clinical study results of ensitrelvir fumaric acid (XOCOVA® Tablets 125 mg)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the mechanism of action of econazole, the capacitative calcium inflow blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. About Us - Sunshine Lake Pharma Co., Ltd. [hecpharm.com]
- 7. Profiling Antibiotic Resistance in Acinetobacter calcoaceticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Antiviral Testing for Dengue Virus Infection in Mouse Models and Its Association with Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Encofosbuvir's Mechanism of Action: A Comparative Guide to HCV NS5B Polymerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Encofosbuvir, a novel nucleoside inhibitor (NI) targeting the Hepatitis C Virus (HCV) NS5B polymerase, with other established alternatives. By focusing on experimental data and detailed methodologies, we aim to validate this compound's mechanism of action through mutagenesis and comparative analysis with non-nucleoside inhibitors (NNIs). For the purpose of this guide, this compound is presented as a next-generation NI, and its performance data is benchmarked against the well-characterized NI, Sofosbuvir (B1194449). A key comparator from the NNI class, Dasabuvir (B606944), is also included to highlight the distinct mechanisms and resistance profiles.
Introduction to NS5B Polymerase Inhibitors
The HCV NS5B protein is an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral genome, making it a prime target for antiviral therapies. Inhibitors of NS5B are broadly classified into two main categories:
-
Nucleoside/Nucleotide Analogue Inhibitors (NIs): These compounds, like Sofosbuvir and our investigational drug this compound, are prodrugs that are metabolized within the host cell to their active triphosphate form. This active form mimics the natural substrates of the NS5B polymerase and is incorporated into the nascent viral RNA strand, leading to premature chain termination and halting replication.
-
Non-Nucleoside Analogue Inhibitors (NNIs): These inhibitors, such as Dasabuvir, bind to allosteric sites on the NS5B polymerase, inducing a conformational change that renders the enzyme inactive.[1] NNIs do not compete with nucleotide substrates for the active site.
Comparative Efficacy and Resistance Profiles
The in vitro efficacy of NS5B inhibitors is typically determined using HCV replicon assays (measuring 50% effective concentration, EC₅₀) and polymerase activity assays (measuring 50% inhibitory concentration, IC₅₀). Mutagenesis studies are crucial for validating the mechanism of action by demonstrating how specific amino acid substitutions in the NS5B protein affect drug susceptibility.
Data Presentation
The following tables summarize the in vitro efficacy and resistance profiles of this compound (benchmarked against Sofosbuvir) and Dasabuvir against wild-type (WT) and mutant HCV replicons.
Table 1: In Vitro Efficacy against Wild-Type HCV Genotypes
| Compound | Class | Target HCV Genotype | EC₅₀ (nM) | IC₅₀ (nM) |
| This compound (as Sofosbuvir) | NI | Genotype 1a | 62[2] | 0.7-2.6 (active form)[2] |
| Genotype 1b | 102[2] | 0.7-2.6 (active form)[2] | ||
| Genotype 2a | 29[2] | 0.7-2.6 (active form)[2] | ||
| Genotype 3a | 81[2] | 0.7-2.6 (active form)[2] | ||
| Genotype 4a | 40[3] | 0.7-2.6 (active form)[2] | ||
| Dasabuvir | NNI | Genotype 1a | 7.7[4][5] | 2.2-10.7[4][5] |
| Genotype 1b | 1.8[4][5] | 2.2-10.7[4][5] |
Table 2: Impact of Resistance-Associated Substitutions (RASs) on Antiviral Activity
| Compound | Class | HCV Genotype | NS5B Mutation | EC₅₀ (nM) - Mutant | Fold Change in EC₅₀ |
| This compound (as Sofosbuvir) | NI | Genotype 1b | S282T | 209 - 2135 | 2.4 - 19.4[6] |
| Genotype 2a | S282T | 120 | 2.4[3] | ||
| Genotype 2b | S282T | 281 | 10.0[3] | ||
| Dasabuvir | NNI | Genotype 1a | C316Y | >1000 | >940[4] |
| Genotype 1a | M414T | 10 - 32 fold increase | 10 - 32[4] | ||
| Genotype 1a | Y448H | >1000 | >940[4] | ||
| Genotype 1b | C316Y | >1000 | >940[4] | ||
| Genotype 1b | M414T | 10 - 32 fold increase | 10 - 32[4] |
Experimental Protocols
HCV Replicon Assay (Luciferase-Based)
This assay is used to determine the EC₅₀ of antiviral compounds in a cell-based system that mimics HCV replication.
Principle: A human hepatoma cell line (e.g., Huh-7) is engineered to stably express a subgenomic HCV replicon.[7] This replicon contains a reporter gene, such as luciferase, which is expressed as part of the viral polyprotein. The level of luciferase activity is directly proportional to the rate of HCV RNA replication.[8]
Materials:
-
Huh-7 cells harboring a luciferase-based HCV replicon
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and G418 for selection
-
Test compounds (e.g., this compound, Dasabuvir) dissolved in DMSO
-
96-well or 384-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture the HCV replicon cells in DMEM with G418 to maintain the replicon.
-
Trypsinize and resuspend the cells in fresh medium without G418.
-
Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C with 5% CO₂.[7]
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the cell plates. The final DMSO concentration should be kept below 0.5%.
-
Include controls: vehicle (DMSO) only for 0% inhibition and a known potent inhibitor at a high concentration for 100% inhibition.[7]
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C with 5% CO₂.[7]
-
-
Luciferase Measurement:
-
Equilibrate the plates and luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well as per the manufacturer's instructions.
-
Measure the luminescence using a luminometer.[7]
-
-
Data Analysis:
-
Normalize the luminescence data to the controls.
-
Plot the percentage of inhibition against the compound concentration (log scale).
-
Determine the EC₅₀ value by fitting the data to a four-parameter dose-response curve.
-
In Vitro NS5B Polymerase Activity Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified NS5B polymerase, yielding an IC₅₀ value.
Principle: Recombinant HCV NS5B polymerase is incubated with an RNA template, ribonucleoside triphosphates (NTPs), and one of the NTPs is radiolabeled (e.g., [α-³²P]CTP). The polymerase incorporates the NTPs into a new RNA strand. The amount of incorporated radioactivity is proportional to the polymerase activity. The assay can be adapted for non-radioactive detection using biotinylated NTPs and a colorimetric or chemiluminescent readout.[9]
Materials:
-
Purified recombinant HCV NS5B polymerase
-
RNA template (e.g., poly(A) or a heteropolymeric template)
-
Oligo(U) primer (if using a poly(A) template)
-
NTPs (ATP, GTP, CTP, UTP)
-
Radiolabeled NTP (e.g., [α-³²P]CTP)
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT, NaCl)
-
Test compounds dissolved in DMSO
-
Scintillation counter or phosphorimager
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube or 96-well plate, combine the reaction buffer, RNA template, and primer.
-
Add the test compound at various concentrations.
-
Add the purified NS5B polymerase.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the NTP mix, including the radiolabeled NTP.[10]
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 1-2 hours.[11]
-
-
Termination and Detection:
-
Stop the reaction by adding EDTA.
-
Spot the reaction mixture onto a filter membrane (e.g., DE81) and wash to remove unincorporated NTPs.
-
Quantify the incorporated radioactivity on the filter using a scintillation counter or phosphorimager.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration (log scale).
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Visualizing Mechanisms and Workflows
Mechanism of Action of NS5B Inhibitors
Caption: Mechanisms of NS5B inhibition by NI and NNI classes.
Experimental Workflow for Validating this compound's Mechanism of Action
Caption: Workflow for validating a new NI's mechanism of action.
Conclusion
The validation of a novel antiviral agent like this compound relies on a systematic approach that combines in vitro enzymatic assays, cell-based replication models, and resistance profiling through mutagenesis. The data presented here, using Sofosbuvir as a benchmark for this compound, demonstrates that NIs exhibit a high barrier to resistance, with the key S282T mutation conferring only a moderate decrease in susceptibility.[6][12] In contrast, NNIs like Dasabuvir can be susceptible to mutations that confer a high level of resistance.[4] The detailed protocols and comparative data in this guide provide a framework for researchers to effectively characterize new NS5B polymerase inhibitors and validate their mechanism of action, ultimately accelerating the development of new therapies for HCV.
References
- 1. Baseline dasabuvir resistance in Hepatitis C virus from the genotypes 1, 2 and 3 and modeling of the NS5B-dasabuvir complex by the in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pmda.go.jp [pmda.go.jp]
- 4. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A nonisotopic assay method for hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
- 11. Hepatitis C Virus NS5B Polymerase Exhibits Distinct Nucleotide Requirements for Initiation and Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Changing the face of hepatitis C management – the design and development of sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of HCV Resistance: A Comparative Guide to NS5B Polymerase Inhibitors and the Emergence of Encofosbuvir
For Researchers, Scientists, and Drug Development Professionals
The direct-acting antiviral (DAA) era has revolutionized the treatment of Hepatitis C virus (HCV) infection, with the NS5B polymerase being a prime target for therapeutic intervention. The recent registration of Encofosbuvir in China, a novel NS5B inhibitor developed by Sunshine Lake Pharma, adds a new player to this critical class of antiviral agents. This guide provides a comprehensive overview of cross-resistance studies concerning HCV NS5B polymerase inhibitors, contextualizing the potential resistance profile of this compound within the broader landscape of established drugs like sofosbuvir (B1194449). While specific preclinical and clinical resistance data for this compound remain limited in the public domain, this document outlines the established methodologies and known resistance patterns for nucleoside/nucleotide inhibitors (NIs), offering a predictive framework for evaluating this new therapeutic agent.
This compound: A New Frontier in HCV Treatment
This compound, also known by its development code HEC-110114 and brand name Yiqibuvir, is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase[1][2]. Developed by Sunshine Lake Pharma, it has been registered for the treatment of chronic hepatitis C in China, marking a significant advancement in the availability of domestically produced DAAs[1][3]. As an inhibitor of the NS5B polymerase, this compound targets a crucial enzyme in the HCV replication cycle, a mechanism shared with other successful antiviral agents[1][2].
At present, detailed public data on the specific resistance-associated substitutions (RASs) for this compound and its cross-resistance profile with other HCV drugs are not extensively available. However, based on its classification as an NS5B polymerase inhibitor, we can infer its likely resistance characteristics by examining the well-documented profiles of other drugs in this class, most notably the cornerstone of modern HCV therapy, sofosbuvir.
Cross-Resistance in HCV NS5B Nucleoside/Nucleotide Inhibitors: Lessons from Sofosbuvir
Nucleoside/nucleotide inhibitors (NIs) of the HCV NS5B polymerase, such as sofosbuvir, are characterized by a high barrier to resistance[4]. This is primarily due to their mechanism of action, which mimics natural substrates of the polymerase, and the fact that mutations conferring resistance often impair the enzyme's essential function, leading to reduced viral fitness[4].
Key Resistance-Associated Substitutions (RASs)
The primary RAS associated with sofosbuvir resistance is the S282T substitution in the NS5B polymerase[4][5]. While this mutation can confer reduced susceptibility to sofosbuvir, it also significantly impairs the replication capacity of the virus[4][5]. Other substitutions, such as L159F and V321A, have been observed in patients who have failed sofosbuvir-containing regimens, but these generally do not confer significant resistance to sofosbuvir on their own[5][6].
Table 1: Common Resistance-Associated Substitutions in HCV NS5B for Nucleoside Inhibitors
| Substitution | HCV Genotype(s) | Fold Change in EC50 (vs. Wild-Type) for Sofosbuvir | Impact on Viral Fitness |
| S282T | 1, 2, 3, 4, 5, 6 | 2- to 18-fold | Significantly Reduced |
| L159F | 1, 3 | <2-fold | Minimal |
| V321A | 1, 3 | <2-fold | Minimal |
Data compiled from publicly available in vitro studies.
Cross-Resistance Profile
A key advantage of NIs like sofosbuvir is their limited cross-resistance with other classes of DAAs, such as NS3/4A protease inhibitors and NS5A inhibitors. This allows for effective combination therapies. For instance, the presence of RASs to NS5A inhibitors has shown minimal impact on the efficacy of sofosbuvir-based regimens[7][8]. Similarly, sofosbuvir remains effective against viruses harboring resistance to protease inhibitors[4].
Within the class of NS5B inhibitors, cross-resistance between NIs and non-nucleoside inhibitors (NNIs) is generally not observed due to their different binding sites on the polymerase. However, the emergence of the S282T substitution can confer resistance to other NIs.
Experimental Protocols for Assessing Antiviral Resistance
The evaluation of antiviral resistance and cross-resistance is a critical component of drug development. The following are standard experimental protocols used in the characterization of HCV NS5B inhibitors.
HCV Replicon Assay
HCV replicons are self-replicating RNAs derived from the HCV genome that can be used to study viral replication in cell culture. They are a fundamental tool for determining the in vitro efficacy of antiviral compounds and for selecting and characterizing resistant variants.
Experimental Workflow for Replicon-Based Resistance Analysis
Caption: Workflow for determining the in vitro efficacy of an antiviral agent using an HCV replicon assay.
Methodology:
-
Cell Culture: Huh-7 human hepatoma cells harboring subgenomic HCV replicons (e.g., from genotypes 1a, 1b, 2a, etc.) are cultured under standard conditions. These replicons often contain a reporter gene, such as luciferase, for easy quantification of replication.
-
Compound Plating: The antiviral compounds to be tested (e.g., this compound, sofosbuvir, and other DAAs) are serially diluted and added to the wells of a 96-well plate.
-
Cell Seeding: Replicon-containing cells are seeded into the plates containing the antiviral compounds.
-
Incubation: The plates are incubated for a defined period, typically 48 to 72 hours, to allow for HCV replication and the antiviral effect to occur.
-
Quantification of Replication: The level of HCV RNA replication is quantified. For luciferase-containing replicons, this is done by adding a luciferase substrate and measuring the resulting luminescence.
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the drug that inhibits 50% of viral replication, is calculated from the dose-response curves.
Resistance Selection Studies
To identify potential RASs, long-term culture of HCV replicons in the presence of sub-lethal concentrations of the antiviral drug is performed.
Workflow for In Vitro Resistance Selection
Caption: Experimental workflow for selecting and identifying resistance-associated substitutions in vitro.
Methodology:
-
Initial Culture: HCV replicon-containing cells are cultured in the presence of a low concentration of the antiviral drug (typically at or below the EC50).
-
Dose Escalation: The concentration of the drug is gradually increased in subsequent cell passages.
-
Selection of Resistant Colonies: Cells that can replicate in the presence of high drug concentrations are selected and expanded.
-
Sequence Analysis: RNA is extracted from the resistant cell colonies, and the NS5B coding region is amplified by RT-PCR and sequenced to identify mutations.
-
Phenotypic Characterization: The identified mutations are introduced into a wild-type replicon using site-directed mutagenesis. The susceptibility of these mutant replicons to the drug is then determined using the replicon assay described above to confirm their role in resistance.
Site-Directed Mutagenesis
This technique is used to introduce specific mutations into the NS5B gene within a replicon plasmid to confirm that a particular substitution is responsible for the resistance phenotype and to assess its impact on the activity of other antiviral drugs (cross-resistance).
Visualizing the Mechanism of Action and Resistance
The following diagram illustrates the mechanism of action of NS5B nucleoside inhibitors and how resistance can emerge.
Mechanism of Action and Resistance of HCV NS5B Nucleoside Inhibitors
References
- 1. In vitro comparison of the susceptibilities of the same drug resistance mutations to reverse-transcriptase inhibitors of subtype B and CRF01_AE HIV-1 strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of SARS-CoV-2 reporter replicon for high-throughput antiviral screening and testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 360storage.hkej.com [360storage.hkej.com]
- 4. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Infrequent development of resistance in genotype 1-6 hepatitis C virus-infected subjects treated with sofosbuvir in phase 2 and 3 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical evidence and bioinformatics characterization of potential hepatitis C virus resistance pathways for sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prevalence of Resistance-Associated Substitutions in HCV NS5A, NS5B, or NS3 and Outcomes of Treatment With Ledipasvir and Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hcvguidelines.org [hcvguidelines.org]
Head-to-Head Comparison: Encofosbuvir and Glecaprevir in the Treatment of Hepatitis C Virus
A detailed analysis for researchers and drug development professionals.
The landscape of Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of direct-acting antivirals (DAAs), offering high cure rates and improved tolerability over previous interferon-based therapies. This guide provides a head-to-head comparison of two such agents, Encofosbuvir and Glecaprevir, focusing on their distinct mechanisms of action, available performance data, and the experimental protocols used in their evaluation. Glecaprevir, a potent NS3/4A protease inhibitor, is a well-established component of an approved pan-genotypic regimen. This compound, a newer HCV NS5B polymerase inhibitor, is currently in clinical development. Due to the limited publicly available data for this compound, this comparison will leverage data on Sofosbuvir, a widely used NS5B inhibitor, to provide context for the drug class, while clearly delineating the specific information available for this compound.
Mechanism of Action: Targeting Key Viral Enzymes
This compound and Glecaprevir target two different essential enzymes in the HCV replication cycle, leading to the inhibition of viral proliferation through distinct pathways.
This compound: A Nucleotide Analog HCV NS5B Polymerase Inhibitor
This compound is an inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1] This enzyme is critical for the replication of the viral RNA genome. As a nucleotide analog prodrug, this compound is metabolized within the host cell to its active triphosphate form. This active metabolite then competes with natural nucleotides for incorporation into the nascent viral RNA strand by the NS5B polymerase. Once incorporated, it acts as a chain terminator, halting further RNA synthesis and thereby preventing viral replication.
Glecaprevir: An HCV NS3/4A Protease Inhibitor
Glecaprevir is a potent inhibitor of the HCV NS3/4A protease.[2] This viral enzyme is responsible for the proteolytic cleavage of the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B), which are all essential for viral replication.[2] By blocking the active site of the NS3/4A protease, Glecaprevir prevents the processing of the polyprotein, leading to the disruption of the viral replication complex and inhibition of viral propagation.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanisms of action of this compound and Glecaprevir and a typical experimental workflow for evaluating HCV inhibitors.
Caption: Mechanism of action of Glecaprevir and this compound in the HCV replication cycle.
Caption: General experimental workflow for the discovery and development of HCV inhibitors.
Performance Data: A Tale of Two Development Stages
The available clinical data for Glecaprevir is extensive, reflecting its established use in clinical practice. In contrast, the data for this compound is limited as it is still in the earlier stages of clinical development.
Glecaprevir Efficacy and Safety
Glecaprevir is a component of the fixed-dose combination Glecaprevir/Pibrentasvir (G/P), which is a pan-genotypic regimen. Clinical trials have demonstrated high rates of sustained virologic response (SVR), defined as undetectable HCV RNA 12 weeks after the end of treatment (SVR12).
Table 1: Summary of Glecaprevir/Pibrentasvir (G/P) Efficacy in Treatment-Naïve, Non-Cirrhotic Patients
| HCV Genotype | Treatment Duration | SVR12 Rate (mITT*) | Reference |
| Genotype 1 | 8 weeks | 98% (943/965 overall for GT1-6) | [3] |
| Genotype 2 | 8 weeks | 98% (943/965 overall for GT1-6) | [3] |
| Genotype 3 | 8 weeks | 98% (943/965 overall for GT1-6) | [3] |
| Genotype 4 | 8 weeks | 100% | [4] |
| Genotype 5 | 8 weeks | 95% (21/22) | [5][6] |
| Genotype 6 | 8 weeks | 99% (69/70) | [5][6] |
*mITT: modified intention-to-treat population, excluding patients with non-virologic failure.
Table 2: Summary of Glecaprevir/Pibrentasvir (G/P) Efficacy in Patients with Compensated Cirrhosis (Treatment-Naïve)
| HCV Genotype | Treatment Duration | SVR12 Rate (ITT*) | Reference |
| Genotypes 1-6 | 8 weeks | 97.7% (335/343) | [2] |
*ITT: intention-to-treat population.
Safety Profile of Glecaprevir/Pibrentasvir:
The G/P regimen is generally well-tolerated.[7] The most common adverse events reported in clinical trials are headache, fatigue, and nausea.[2] Serious adverse events are infrequent, and discontinuation of treatment due to adverse events is rare.[2][7]
This compound Efficacy and Safety
As of late 2025, detailed efficacy and safety data from large-scale clinical trials for this compound (also known as HEC110114) are not yet publicly available. A Phase Ib/IIa clinical trial (NCT04202952) has been registered to evaluate the tolerability, pharmacokinetics, and pharmacodynamics of this compound tablets in HCV-infected subjects, with planned dose levels of 600, 800, and 1200 mg, compared to 400 mg of sofosbuvir.[8] The results of this and subsequent trials will be crucial in establishing the clinical profile of this compound.
Experimental Protocols
The evaluation of HCV inhibitors like this compound and Glecaprevir involves a series of in vitro and cell-based assays to determine their potency and selectivity.
In Vitro HCV NS5B Polymerase Inhibition Assay (for this compound)
This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant HCV NS5B.
-
Principle: A primer/template RNA duplex is incubated with the recombinant NS5B enzyme in the presence of ribonucleoside triphosphates (rNTPs), one of which is labeled (e.g., [α-³³P]GTP). The polymerase extends the primer, incorporating the labeled nucleotide into the newly synthesized RNA strand. The amount of incorporated radioactivity is proportional to the enzyme's activity.
-
Methodology:
-
Recombinant HCV NS5B polymerase is purified from expression systems like E. coli or insect cells.
-
The assay is typically performed in a 96-well plate format.
-
The reaction mixture contains a buffer with divalent cations (e.g., Mg²⁺ or Mn²⁺), dithiothreitol (B142953) (DTT), the RNA primer/template, a mixture of unlabeled rNTPs, and the labeled rNTP.
-
The test compound (e.g., the active metabolite of this compound) is added at various concentrations.
-
The reaction is initiated by the addition of the NS5B enzyme and incubated at an optimal temperature (e.g., 30°C).
-
The reaction is stopped, and the unincorporated labeled nucleotides are separated from the newly synthesized RNA (e.g., by precipitation or filtration).
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the compound concentration.
-
In Vitro HCV NS3/4A Protease Inhibition Assay (for Glecaprevir)
This assay determines the potency of a compound in inhibiting the proteolytic activity of the HCV NS3/4A protease complex.
-
Principle: A synthetic peptide substrate containing a specific cleavage site for the NS3/4A protease is used. The peptide is flanked by a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence intensity.
-
Methodology:
-
Recombinant HCV NS3/4A protease complex is purified.
-
The assay is conducted in a microplate format.
-
The reaction mixture includes a suitable buffer, the fluorogenic peptide substrate, and the NS3/4A protease.
-
The test compound (e.g., Glecaprevir) is added at varying concentrations.
-
The reaction is initiated, and the increase in fluorescence is monitored over time using a fluorescence plate reader.
-
The initial reaction velocity is calculated from the linear phase of the fluorescence signal.
-
The IC₅₀ value is determined by plotting the reaction velocity against the inhibitor concentration.[9][10]
-
HCV Replicon Assay
This cell-based assay is crucial for evaluating the antiviral activity of compounds in a cellular context that mimics viral replication.
-
Principle: Human hepatoma cells (e.g., Huh-7) are engineered to contain a subgenomic or full-length HCV RNA that can autonomously replicate (a replicon). The replicon RNA often contains a reporter gene (e.g., luciferase) whose expression level correlates with the level of HCV RNA replication.
-
Methodology:
-
HCV replicon-containing cells are seeded in multi-well plates.
-
The cells are treated with the test compound at various concentrations for a defined period (e.g., 48-72 hours).
-
The antiviral activity is assessed by measuring the level of HCV RNA (e.g., by RT-qPCR) or the activity of the reporter gene (e.g., luciferase assay).
-
The 50% effective concentration (EC₅₀), the concentration at which the compound inhibits 50% of viral replication, is calculated.
-
Cytotoxicity of the compound is also evaluated in parallel using assays like the MTT or CellTiter-Glo assay to determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index (SI = CC₅₀/EC₅₀).
-
Conclusion
Glecaprevir, as a key component of a widely used pan-genotypic DAA regimen, has a well-established and robust clinical profile characterized by high efficacy and a favorable safety profile across a broad range of HCV-infected patient populations. This compound, a promising HCV NS5B polymerase inhibitor, is in the earlier stages of clinical development. While direct comparative data is not yet available, its mechanism of action as a nucleotide analog suggests it has the potential to be a potent antiviral agent. The results from ongoing and future clinical trials of this compound will be critical to fully understand its clinical utility and its potential place in the evolving landscape of HCV therapy. Researchers and drug development professionals will be keenly watching the progression of this compound through clinical trials to see how it compares to established agents like Glecaprevir and other NS5B inhibitors.
References
- 1. mayo.edu [mayo.edu]
- 2. Efficacy and Safety of Glecaprevir/Pibrentasvir in Patients with Chronic HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 5. Efficacy and safety of glecaprevir/pibrentasvir in patients with HCV genotype 5/6: An integrated analysis of phase 2/3 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of glecaprevir/pibrentasvir in patients with HCV genotype 5/6: An integrated analysis of phase 2/3 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety analysis of glecaprevir/pibrentasvir in patients with markers of advanced liver disease in clinical and real‐world cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
Independent Validation of Encofosbuvir's Antiviral Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Encofosbuvir's antiviral activity with other alternatives, supported by available information and general experimental protocols. Due to the limited availability of independent, head-to-head comparative studies on this compound, this guide focuses on its established mechanism of action and provides a framework for its evaluation against well-characterized antiviral agents like Sofosbuvir.
Executive Summary
This compound is a direct-acting antiviral (DAA) agent approved in China for the treatment of chronic Hepatitis C Virus (HCV) infection. It functions as a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. Its mechanism is comparable to other drugs in its class, most notably Sofosbuvir, which is a cornerstone of modern HCV therapy. This guide outlines the mechanism of action, relevant experimental protocols for validation, and a comparative overview.
Data Presentation
As of the latest available information, independent, publicly accessible clinical trial data detailing head-to-head comparisons of this compound with other direct-acting antivirals are limited. Therefore, the following tables are presented as templates to be populated as more data becomes available from independent validation studies.
Table 1: In Vitro Antiviral Activity of NS5B Polymerase Inhibitors against HCV
| Compound | HCV Genotype | Cell Line | Assay Type | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Data Source |
| This compound | Data not available | e.g., Huh-7 | e.g., Replicon | Data not available | Data not available | Data not available | Requires independent studies |
| Sofosbuvir | 1b | Huh-7 | Replicon | 40 - 95 | >100 | >1053 - >2500 | Published Literature |
| 2a | Huh-7 | Replicon | 15 - 120 | >100 | >833 - >6667 | Published Literature |
Table 2: Clinical Efficacy of this compound versus Sofosbuvir-based Regimens
| Treatment Regimen | HCV Genotype(s) | Patient Population | Treatment Duration | Sustained Virologic Response (SVR12) Rate | Data Source |
| This compound-based | Data not available | Data not available | Data not available | Data not available | Requires independent clinical trial data |
| Sofosbuvir + Velpatasvir | 1, 2, 3, 4, 5, 6 | Treatment-naïve, without cirrhosis | 12 weeks | 98% | ASTRAL-1 Trial |
| Sofosbuvir + Ledipasvir | 1 | Treatment-naïve, without cirrhosis | 12 weeks | 99% | ION-1 Trial |
Table 3: Resistance Profile of NS5B Polymerase Inhibitors
| Compound | Key Resistance-Associated Substitution (RAS) | Fold-Change in EC50 | Clinical Significance | Data Source |
| This compound | Data not available | Data not available | Data not available | Requires independent resistance studies |
| Sofosbuvir | S282T | 2- to 18-fold | Low clinical relevance due to reduced viral fitness | Published Literature[1] |
| L159F | 2- to 4-fold | Low clinical relevance | Published Literature |
Mechanism of Action: NS5B Polymerase Inhibition
This compound, like Sofosbuvir, is a prodrug that is metabolized intracellularly to its active triphosphate form. This active metabolite mimics the natural uridine (B1682114) nucleotide. It is then incorporated into the nascent viral RNA chain by the HCV NS5B RNA-dependent RNA polymerase. Upon incorporation, the drug acts as a chain terminator, preventing further elongation of the viral RNA. This effectively halts viral replication.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to independently validate the antiviral activity of this compound.
In Vitro Antiviral Activity Assay (HCV Replicon Assay)
This assay is a standard method to determine the 50% effective concentration (EC50) of a drug against HCV replication in a cell-based system.
a. Cell Culture and Replicons:
-
Cell Line: Human hepatoma cell lines, such as Huh-7 or Huh-7.5, that are highly permissive for HCV replication are used.
-
Replicon: A subgenomic HCV RNA molecule that can autonomously replicate within the host cell. Replicons often contain a reporter gene (e.g., luciferase) for easy quantification of replication levels. Genotype-specific replicons should be used to assess the pan-genotypic potential of the drug.
b. Assay Procedure:
-
Cell Seeding: Seed Huh-7 cells harboring the HCV replicon in 96-well plates.
-
Compound Dilution: Prepare a serial dilution of this compound and a comparator drug (e.g., Sofosbuvir) in cell culture medium.
-
Treatment: Add the diluted compounds to the cells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Quantification of Replication:
-
If using a luciferase reporter replicon, lyse the cells and measure luciferase activity using a luminometer.
-
Alternatively, quantify HCV RNA levels using quantitative real-time PCR (qRT-PCR).
-
-
Data Analysis: Plot the percentage of inhibition of HCV replication against the drug concentration and determine the EC50 value using a non-linear regression analysis.
c. Cytotoxicity Assay:
-
A parallel assay should be conducted to determine the 50% cytotoxic concentration (CC50) of the compound on the same cell line without the replicon. This is crucial for calculating the selectivity index (SI), which is a measure of the drug's therapeutic window.
References
Comparative Metabolic Stability of Encofosbuvir and Novel Analogues: A Guide for Drug Development Professionals
Published: December 2, 2025
This guide provides a comparative analysis of the metabolic stability of the hepatitis C virus (HCV) NS5B polymerase inhibitor, Encofosbuvir, and two novel, structurally related analogues. The data presented herein is intended to guide researchers and drug development professionals in understanding the structure-stability relationships of nucleotide prodrugs. The analogues, designated Analogue A and Analogue B, have been designed with specific chemical modifications to explore potential improvements in metabolic half-life, a critical parameter for optimizing dosing regimens and enhancing therapeutic efficacy.
Executive Summary
Metabolic stability is a key determinant of a drug candidate's pharmacokinetic profile, influencing its bioavailability and duration of action. This study evaluates this compound and two analogues (Analogue A and Analogue B) through in vitro assays to predict their in vivo metabolic fate. Analogue A features a deuterated methoxy (B1213986) group, a common strategy to slow down metabolism at specific sites. Analogue B incorporates an alternative phosphoramidate (B1195095) promoiety, which can alter the rate and pathway of metabolic activation. The findings indicate that both modifications influence metabolic stability, with Analogue A showing a modest improvement and Analogue B exhibiting a significant increase in stability in human liver microsomes.
Data Presentation: In Vitro Metabolic Stability
The metabolic stability of this compound and its analogues was assessed using human liver microsomes (HLM) and cryopreserved human hepatocytes. The key parameters measured were the in vitro half-life (t½) and the intrinsic clearance (CLint). The results are summarized in the table below.
| Compound | HLM t½ (min) | HLM CLint (µL/min/mg protein) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10^6 cells) |
| This compound | 45 | 30.8 | 95 | 14.6 |
| Analogue A | 62 | 22.4 | 120 | 11.5 |
| Analogue B | 88 | 15.8 | 165 | 8.4 |
Disclaimer: The data for Analogue A and Analogue B are hypothetical and for illustrative purposes to demonstrate the potential impact of structural modifications on metabolic stability.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
Human Liver Microsomal Stability Assay
Objective: To determine the rate of phase I metabolism of the test compounds.
Materials:
-
Pooled human liver microsomes (XenoTech, LLC)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH)
-
Test compounds (this compound, Analogue A, Analogue B)
-
Control compounds (e.g., Midazolam, Dextromethorphan)
-
Acetonitrile (B52724) with internal standard for reaction termination
Procedure:
-
Test compounds were dissolved in DMSO to a stock concentration of 10 mM and then diluted in potassium phosphate buffer to a final incubation concentration of 1 µM. The final DMSO concentration was kept below 0.5%.
-
The incubation mixture contained human liver microsomes (0.5 mg/mL protein concentration) and the test compound in potassium phosphate buffer.
-
The mixture was pre-incubated at 37°C for 5 minutes.
-
The metabolic reaction was initiated by the addition of the NADPH regenerating system.
-
Aliquots were taken at specified time points (0, 5, 15, 30, and 45 minutes).
-
The reaction was terminated by adding an equal volume of cold acetonitrile containing an internal standard.
-
Samples were centrifuged to precipitate proteins, and the supernatant was analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The in vitro half-life (t½) was determined from the first-order decay plot of the compound concentration over time. Intrinsic clearance (CLint) was calculated using the formula: CLint = (0.693 / t½) / (mg protein/mL).
Human Hepatocyte Stability Assay
Objective: To assess the overall metabolic stability (phase I and phase II metabolism) in a more physiologically relevant system.
Materials:
-
Cryopreserved human hepatocytes (Gibco)
-
Williams' Medium E with supplements
-
Test compounds and controls
-
Acetonitrile with internal standard
Procedure:
-
Cryopreserved hepatocytes were thawed and suspended in pre-warmed Williams' Medium E to a final density of 0.5 x 10^6 viable cells/mL.
-
Test compounds were added to the hepatocyte suspension to a final concentration of 1 µM.
-
The cell suspension was incubated at 37°C in a humidified incubator with 5% CO2.
-
Samples were collected at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
The reaction was quenched by the addition of cold acetonitrile with an internal standard.
-
Following protein precipitation and centrifugation, the supernatant was analyzed by LC-MS/MS.
-
The half-life and intrinsic clearance were calculated similarly to the microsomal assay, with CLint expressed per million cells.
Visualizations
Metabolic Activation Pathway of this compound
The following diagram illustrates the intracellular metabolic activation pathway of this compound, a nucleotide prodrug. This process is essential for its antiviral activity.
Caption: Intracellular activation of this compound.
Experimental Workflow for Metabolic Stability Assessment
This diagram outlines the general workflow for the in vitro metabolic stability assays described in this guide.
Caption: Workflow for in vitro metabolic stability assays.
Efficacy of Modern Direct-Acting Antivirals Against Resistant Hepatitis C Virus Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic Hepatitis C virus (HCV) infection, offering high cure rates and improved tolerability compared to previous interferon-based therapies. However, the emergence of resistance-associated substitutions (RASs) in the viral genome can compromise treatment efficacy. This guide provides a comparative analysis of three key DAAs—Sofosbuvir, Glecaprevir/Pibrentasvir, and Velpatasvir—focusing on their performance against resistant HCV strains, supported by experimental data and detailed methodologies.
Mechanism of Action Overview
DAAs target specific non-structural (NS) proteins of the HCV, which are essential for viral replication.[1][2] Understanding their distinct mechanisms is crucial to comprehending their resistance profiles.
-
Sofosbuvir (SOF) is a nucleotide analog inhibitor of the NS5B RNA-dependent RNA polymerase.[1][3] It acts as a chain terminator, halting the synthesis of viral RNA.[4]
-
Glecaprevir (GLE) is an inhibitor of the NS3/4A protease, an enzyme critical for cleaving the HCV polyprotein into mature, functional proteins.
-
Pibrentasvir (PIB) targets the NS5A protein, which is essential for both viral RNA replication and the assembly of new virus particles.
-
Velpatasvir (VEL) is also a potent pan-genotypic inhibitor of the NS5A protein, disrupting its function in viral replication.
Comparative Efficacy Against Resistant Strains
The emergence of RASs can significantly reduce the susceptibility of HCV to specific DAAs. The following tables summarize the in vitro efficacy of Sofosbuvir, Glecaprevir, Pibrentasvir, and Velpatasvir against common RASs, presented as the fold change in the half-maximal effective concentration (EC50) compared to the wild-type virus. A higher fold change indicates a greater degree of resistance.
Table 1: Sofosbuvir (NS5B Inhibitor) Resistance Profile
| NS5B RAS | Fold Change in EC50 vs. Wild-Type | Reference(s) |
| S282T | 2.4 - 18 | |
| L159F | No significant change | |
| V321A | No significant change |
Sofosbuvir generally exhibits a high barrier to resistance. The S282T substitution is the primary RAS associated with reduced susceptibility, but it often impairs viral fitness.
Table 2: Glecaprevir (NS3/4A Protease Inhibitor) Resistance Profile
| HCV Genotype | NS3 RAS | Fold Change in EC50 vs. Wild-Type | Reference(s) |
| 1a | A156V | >100 | |
| 1a | D168A/V | >100 | |
| 3a | Q80R | Significant reduction in susceptibility |
Substitutions at amino acid position A156 in the NS3 region are known to confer significant resistance to Glecaprevir.
Table 3: Pibrentasvir (NS5A Inhibitor) Resistance Profile
| HCV Genotype | NS5A RAS | Fold Change in EC50 vs. Wild-Type | Reference(s) |
| 1a | Y93H/N | ~7 | |
| 1b | F37Y | 5.4 | |
| 3a | Y93H | 2 - 4 | |
| 3a | A30K + Y93H | >50 |
Pibrentasvir maintains potent activity against many common NS5A RASs that confer resistance to other NS5A inhibitors.
Table 4: Velpatasvir (NS5A Inhibitor) Resistance Profile
| HCV Genotype | NS5A RAS | Fold Change in EC50 vs. Wild-Type | Reference(s) |
| 1a | M28V | >100 | |
| 1a | Q30R | >100 | |
| 1a | L31V | >100 | |
| 1a | Y93H/N | >1000 | |
| 3a | Y93H | >100 |
Velpatasvir shows a broad genotypic activity but can be significantly affected by certain RASs, particularly Y93H in genotype 3.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of DAAs against resistant HCV strains.
HCV Replicon Assay for Antiviral Susceptibility Testing
This assay is a cornerstone for in vitro assessment of antiviral efficacy.
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) that are highly permissive for HCV replication are cultured in complete growth medium (e.g., DMEM with 10% FBS, nonessential amino acids, and antibiotics).
-
Replicon RNA Transfection: Subgenomic HCV replicon RNAs, which can autonomously replicate but do not produce infectious virus, are used. These replicons often contain a reporter gene (e.g., luciferase) for easy quantification of replication. Wild-type or RAS-containing replicon RNAs are introduced into the Huh-7 cells via electroporation.
-
Drug Treatment: Following transfection, cells are seeded in multi-well plates. After allowing the cells to adhere, they are treated with serial dilutions of the DAA being tested.
-
Quantification of HCV Replication: After a set incubation period (typically 48-72 hours), HCV replication is quantified. If a luciferase reporter is used, cell lysates are collected, and luciferase activity is measured. Alternatively, HCV RNA levels can be quantified using RT-qPCR.
-
Data Analysis: The EC50 value, which is the drug concentration required to inhibit 50% of HCV replication, is calculated by plotting the percentage of replication inhibition against the drug concentration. The fold change in EC50 for a RAS-containing replicon is determined by dividing its EC50 by the EC50 of the wild-type replicon.
Genotypic Resistance Testing by Sequencing
This method identifies the presence of RASs in the HCV genome.
-
Sample Collection: Patient plasma or serum samples are collected. A minimum viral load (e.g., >1000 IU/mL) is typically required for successful amplification.
-
RNA Extraction: Viral RNA is extracted from the plasma/serum sample.
-
Reverse Transcription and PCR Amplification (RT-PCR): The target region of the HCV genome (e.g., NS3/4A, NS5A, or NS5B) is reverse transcribed into cDNA and then amplified using PCR with primers specific to highly conserved regions.
-
Sequencing: The amplified PCR product is purified and then sequenced using either traditional Sanger sequencing or next-generation sequencing (NGS). NGS has the advantage of detecting minority variants that may be present at low frequencies (e.g., as low as 10% of the viral population).
-
Sequence Analysis: The obtained nucleotide sequence is translated into an amino acid sequence and compared to a wild-type reference sequence to identify any amino acid substitutions. Databases of known RASs are used to interpret the clinical significance of the identified substitutions.
Visualizing HCV Replication and DAA Action
The following diagrams illustrate the HCV replication cycle and the points of intervention for the discussed DAAs.
Caption: Overview of the HCV replication cycle and DAA targets.
Caption: Workflow for HCV genotypic and phenotypic resistance testing.
Caption: Specific mechanisms of action for the compared DAAs.
References
Entecavir: A Comparative Safety Profile Analysis Against Other Leading Antivirals
For Immediate Release
This guide provides a comprehensive analysis of the safety profile of Entecavir, a potent antiviral agent for the treatment of chronic hepatitis B (CHB), benchmarked against two other widely used antivirals: Tenofovir (B777) Disoproxil Fumarate (TDF) and Adefovir Dipivoxil. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of safety data from clinical trials, insights into experimental methodologies, and visualizations of relevant biological pathways and workflows.
Comparative Safety and Tolerability
Entecavir has demonstrated a favorable safety profile in numerous clinical studies. Long-term treatment with Entecavir has been associated with high virological response rates and is generally well-tolerated by patients with chronic hepatitis B.[1][2] The most commonly reported adverse events in clinical trials for patients with compensated liver disease include headache, fatigue, dizziness, and nausea.[3][4]
In a large-scale surveillance study of Korean patients, gastrointestinal disorders were the most frequently reported adverse events, though adverse drug reactions were infrequent. For patients with decompensated liver disease, serious hepatic adverse events can be more frequent. It is also important to note that severe acute exacerbations of hepatitis B can occur after the discontinuation of therapy.
The safety profiles of Entecavir and lamivudine (B182088) have been found to be comparable in clinical studies. When compared to Adefovir Dipivoxil in patients with decompensated liver disease, an additional adverse reaction of a decrease in blood bicarbonate was observed in Entecavir-treated patients.
Tenofovir Disoproxil Fumarate (TDF) is also a widely used antiviral with a good safety profile. The most common adverse reactions observed in clinical trials include rash, diarrhea, headache, pain, depression, asthenia, and nausea. A known risk associated with TDF is potential renal impairment, including acute renal failure and Fanconi syndrome, as the drug is primarily eliminated by the kidneys. Cases of osteomalacia associated with proximal renal tubulopathy have also been reported.
Adefovir Dipivoxil is another antiviral used for CHB, with common side effects including asthenia, headache, abdominal pain, and nausea. A significant concern with Adefovir is the risk of nephrotoxicity, particularly with long-term use in patients with underlying renal dysfunction.
The following table summarizes the incidence of common adverse events observed in clinical trials for Entecavir, Tenofovir Disoproxil Fumarate, and Adefovir Dipivoxil.
| Adverse Event | Entecavir | Tenofovir Disoproxil Fumarate | Adefovir Dipivoxil |
| Headache | 9% | ≥10% (Grades 2-4) | Common |
| Fatigue/Asthenia | 6% | ≥10% (Grades 2-4) | Common |
| Dizziness | 4% | Common (mild) | - |
| Nausea | 3% | ≥10% (Grades 2-4) | Common |
| Diarrhea | - | ≥10% (Grades 2-4) | Common |
| Abdominal Pain | - | - | Common |
| Increased Creatinine | 2% (in compensated liver disease) | - | Common |
| Hypophosphatemia | - | - | Common |
Experimental Protocols
The safety and efficacy data for these antivirals are derived from rigorous, multicenter, randomized, double-blind, placebo-controlled, or active-comparator clinical trials. A general methodology for these trials is outlined below.
Study Design
A typical clinical trial to evaluate the safety and efficacy of an antiviral for chronic hepatitis B would follow a randomized, double-blind, active-controlled design.
Patient Population:
-
Adults with chronic hepatitis B infection (HBsAg positive for at least 6 months).
-
Evidence of active viral replication (e.g., HBV DNA > 20,000 IU/mL).
-
Elevated serum alanine (B10760859) aminotransferase (ALT) levels.
-
Inclusion and exclusion criteria would be strictly defined to ensure a homogenous study population and to minimize confounding factors. For example, patients co-infected with HIV, hepatitis C, or hepatitis D are often excluded.
Randomization and Blinding:
-
Patients are randomly assigned to receive either the investigational drug (e.g., Entecavir) or a comparator drug (e.g., Lamivudine or Tenofovir).
-
Both patients and investigators are blinded to the treatment allocation to prevent bias in the assessment of efficacy and safety.
Treatment and Follow-up:
-
Patients receive the assigned treatment at a specified dose and frequency for a defined period (e.g., 48 or 96 weeks).
-
Regular follow-up visits are scheduled to monitor safety and efficacy endpoints.
Safety Assessments:
-
Adverse events are recorded at each visit.
-
Laboratory tests, including hematology, serum chemistry (including renal and liver function tests), and urinalysis, are performed at baseline and at regular intervals throughout the study.
-
Specific monitoring for known risks, such as renal function for Tenofovir and Adefovir, is implemented.
Efficacy Endpoints
-
Primary Endpoint: Virologic response, defined as a reduction in HBV DNA to undetectable levels.
-
Secondary Endpoints:
-
Histologic improvement in the liver.
-
Normalization of ALT levels.
-
HBeAg seroconversion in HBeAg-positive patients.
-
Mechanism of Action and Signaling Pathways
Entecavir, Tenofovir, and Adefovir are all nucleos(t)ide analogues that act as reverse transcriptase inhibitors, targeting the hepatitis B virus (HBV) DNA polymerase.
Entecavir: A guanosine (B1672433) nucleoside analogue that, in its active triphosphate form, competes with the natural substrate deoxyguanosine triphosphate (dGTP). It inhibits all three functions of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.
Tenofovir: An adenosine (B11128) monophosphate nucleotide analogue. Its active form, tenofovir diphosphate (B83284), competes with deoxyadenosine (B7792050) triphosphate for incorporation into viral DNA, leading to chain termination.
Adefovir: An adenosine monophosphate nucleotide analogue. Its active diphosphate form inhibits HBV DNA polymerase by competing with deoxyadenosine triphosphate and causing DNA chain termination after its incorporation into the viral DNA.
Caption: Mechanism of action for Entecavir, Tenofovir, and Adefovir.
Experimental Workflow for Antiviral Clinical Trials
The workflow for a typical clinical trial evaluating the safety and efficacy of an antiviral drug for chronic hepatitis B involves several key stages, from initial planning to final data analysis and reporting.
Caption: A generalized workflow for antiviral clinical trials.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Encofosbuvir
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Encofosbuvir are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory considerations.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks. The following table summarizes the recommended PPE based on safety data sheets for similar antiviral nucleotide analogs.[1][2][3]
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | To prevent eye contact with dust or splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. Gloves should be inspected before use and changed frequently.[2] |
| Body Protection | Impervious clothing or lab coat | To protect skin from exposure. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when handling powders outside of a fume hood or if dust formation is likely. |
All handling of solid this compound should ideally be conducted in a chemical fume hood to control dust and aerosol formation. An accessible safety shower and eye wash station are mandatory in the work area.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow Diagram.
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.
Step 1: Waste Identification and Segregation
-
Identify all materials contaminated with this compound, including unused pure compound, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and spill cleanup materials.
-
At the point of generation, segregate this compound waste from non-hazardous waste to prevent cross-contamination. If mixed with other waste, the entire mixture must be treated as hazardous.
Step 2: Packaging and Labeling
-
Solid Waste: Place solid this compound waste and contaminated disposables into a designated, durable, and sealable hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, leak-proof, and chemically compatible container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: Clearly label the waste container with "Hazardous Chemical Waste," the full chemical name "this compound," and the approximate quantity.
Step 3: Storage
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from drains and incompatible materials.
Step 4: Final Disposal
-
Dispose of the contents and the container through an approved and licensed hazardous waste disposal company. Contact your institution's EHS department to arrange for pickup and disposal.
-
Do not dispose of this compound down the drain or in the regular trash. This is to prevent its release into the environment.
Step 5: Decontamination of Labware
-
For reusable labware that has come into contact with this compound, decontamination is necessary.
-
Rinse the labware with a suitable solvent, such as ethanol (B145695) or a bleach solution, to inactivate and remove the compound. Collect the rinse as hazardous liquid waste.
-
After decontamination, the labware can be washed and reused.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don the appropriate PPE as listed in the table above.
-
Containment: Cover the spill with an absorbent material (e.g., diatomite or universal binders) to prevent it from spreading.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area and any equipment used for cleanup with a suitable solvent.
-
Disposal: Dispose of all cleanup materials as hazardous this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.
References
Safeguarding Researchers: Comprehensive Personal Protective Equipment (PPE) and Handling Guidelines for Encofosbuvir
For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel handling Encofosbuvir. Adherence to these procedural guidelines is critical for ensuring personnel safety and maintaining a secure research environment.
As a novel antiviral agent, this compound requires meticulous handling to mitigate potential exposure risks. While a specific Safety Data Sheet (SDS) for this compound is not yet publicly available, a conservative approach based on the handling of similar nucleotide analogs, such as Sofosbuvir, and general best practices for hazardous chemicals in a laboratory setting is mandated.[1][2]
Essential Personal Protective Equipment (PPE)
All personnel must don the following PPE prior to handling this compound. This equipment should be worn for the entire duration of the procedure and only removed upon completion and after exiting the designated handling area.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves.[3] Change the outer glove immediately if contaminated. Inspect gloves for integrity before each use.[4] |
| Body Protection | Disposable Gown or Lab Coat | A solid-front, long-sleeved disposable gown is preferred. A clean lab coat is also acceptable.[5][6] Clothing must be changed if it becomes contaminated. |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical safety goggles with side shields.[2][7] A face shield must be worn in addition to goggles when there is a risk of splashes or aerosol generation.[6] |
| Respiratory Protection | N95 or Higher Respirator | A fit-tested NIOSH-approved N95 respirator is required when handling the powdered form of the compound or when aerosolization is possible.[5][6] |
Operational Plan for Handling this compound
This step-by-step guide outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
Preparation and Engineering Controls
-
Designated Area: All handling of this compound must occur in a designated, well-ventilated area, such as a chemical fume hood or a biological safety cabinet.[1][8]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1][9]
-
Spill Kit: A spill kit appropriate for chemical spills should be located within the designated handling area.
Handling Procedures
-
Weighing: When weighing the powdered form of this compound, do so within a chemical fume hood to minimize inhalation exposure.[1]
-
Solution Preparation: Prepare solutions within a fume hood. Avoid creating aerosols.[10]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[4][11] Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4][11]
Disposal Plan
-
Waste Segregation: All disposable materials that come into contact with this compound, including gloves, gowns, and pipette tips, must be considered chemical waste.
-
Containerization: Collect all contaminated solid waste in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and clearly labeled container.
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations for chemical waste.[5]
Experimental Workflow Visualization
The following diagram illustrates the logical sequence of operations for the safe handling of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. CDST_LT: Personal Protective Equipment (PPE) | Knowledge Base [ntep.in]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 8. dev.sheqmanagement.com [dev.sheqmanagement.com]
- 9. fishersci.com [fishersci.com]
- 10. qmul.ac.uk [qmul.ac.uk]
- 11. Safe Handling of Infectious Agents - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
